molecular formula C25H30ClI2NO3 B1665365 Amiodarone Hydrochloride CAS No. 19774-82-4

Amiodarone Hydrochloride

Cat. No.: B1665365
CAS No.: 19774-82-4
M. Wt: 681.8 g/mol
InChI Key: ITPDYQOUSLNIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amiodarone Hydrochloride can cause developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
This compound is an aromatic ketone.
This compound is the hydrochloride salt of an iodine-rich benzofuran derivative with antiarrhythmic and vasodilatory activities. As a class III antiarrhythmic agent, amiodarone blocks the myocardial calcium, potassium and sodium channels in cardiac tissue, resulting in prolongation of the cardiac action potential and refractory period. In addition, this agent inhibits alpha- and beta-adrenergic receptors, resulting in a reduction in sympathetic stimulation of the heart, a negative chronotropic effect, and a decrease in myocardial oxygen demands. Amiodarone may cause vasodilation by stimulation of the release of nitric oxide and cyclooxygenase-dependent relaxing endothelial factors.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 3 approved and 4 investigational indications. This drug has a black box warning from the FDA.
An antianginal and antiarrhythmic drug. It increases the duration of ventricular and atrial muscle action by inhibiting Na,K-activated myocardial adenosine triphosphatase. There is a resulting decrease in heart rate and in vascular resistance.
See also: Amiodarone (has active moiety);  Dronedarone (related).

Properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPDYQOUSLNIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClI2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037185
Record name Amiodarone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7037185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

681.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble @ 25 °C (g/100 ml): chloroform 44.51; methylene chloride 19.20; methanol 9.98; ethanol 1.28; benzene 0.65; tetrahydrofuran 0.60; acetonitrile 0.32; 1-octanol 0.30; ether 0.17; 1-propanol 0.13; hexane 0.03; petroleum ether 0.001; sparingly soluble in iso- propanol; slightly soluble in acetone, dioxane, and carbon tetrachloride, In water, 700 mg/l @ 25 °C
Record name AMIODARONE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6525
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystalline powder; crystals from acetone

CAS No.

19774-82-4
Record name Amiodarone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19774-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amiodarone hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019774824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amiodarone hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amiodarone hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amiodarone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7037185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butyl-3-benzofuryl 4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl ketone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.343
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMIODARONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/976728SY6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMIODARONE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6525
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

156 °C
Record name AMIODARONE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6525
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Amiodarone Hydrochloride: A Comprehensive Technical Guide to its Mechanism of Action on Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiodarone hydrochloride stands as a cornerstone in the management of cardiac arrhythmias, exhibiting a unique and complex pharmacological profile. Classified as a Vaughan Williams Class III antiarrhythmic agent, its mechanism of action extends beyond simple potassium channel blockade, encompassing interactions with sodium and calcium channels, as well as non-competitive antagonism of adrenergic receptors. This multifaceted activity contributes to its broad-spectrum efficacy but also to its notable side-effect profile. This in-depth technical guide provides a detailed examination of the molecular interactions between amiodarone and key cardiac ion channels. It summarizes quantitative data on its blocking potency and kinetics, outlines the experimental protocols used to elucidate these mechanisms, and presents visual representations of the involved pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Amiodarone is a potent antiarrhythmic drug effective against a wide range of supraventricular and ventricular tachyarrhythmias.[1][2] Its primary antiarrhythmic effect is attributed to the prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP), characteristic of a Class III agent.[1][2][3] However, its clinical utility and complexity arise from its additional "multi-channel" blocking capabilities, which include Class I, II, and IV actions.[1][4] This guide delves into the core mechanisms of amiodarone's interaction with cardiac sodium, potassium, and calcium ion channels, providing a quantitative and methodological resource for the scientific community.

Mechanism of Action on Cardiac Ion Channels

Amiodarone's therapeutic and adverse effects are a direct consequence of its interaction with multiple cardiac ion channels. The following sections detail its actions on the principal channels involved in the cardiac action potential.

Potassium Channel Blockade (Class III Action)

The hallmark of amiodarone's antiarrhythmic activity is its blockade of potassium channels, which is crucial for cardiac repolarization.[1][2][3]

  • Rapidly Activating Delayed Rectifier Potassium Current (IKr): Amiodarone is a potent blocker of the IKr current, which is conducted by the hERG (human Ether-à-go-go-Related Gene) channel.[5][6] This blockade delays the repolarization phase (Phase 3) of the action potential, thereby prolonging the APD and the QT interval.[5][7]

  • Slowly Activating Delayed Rectifier Potassium Current (IKs): The effect of amiodarone on IKs is more complex and appears to be dependent on the duration of treatment. Short-term application shows minimal reduction in IKs, while long-term administration leads to a decrease in IKs density.[8]

  • Inwardly Rectifying Potassium Current (IK1): Amiodarone can also reduce the IK1 current, which is important for maintaining the resting membrane potential and shaping the terminal phase of repolarization.[5][9]

Sodium Channel Blockade (Class I Action)

Amiodarone exhibits a use-dependent blockade of sodium channels, a characteristic of Class I antiarrhythmic drugs.[2][4][10] This effect is more pronounced at higher heart rates.[4] It preferentially binds to the inactivated state of the sodium channel, slowing the upstroke of the action potential (Phase 0) and reducing conduction velocity.[2][10] Amiodarone has also been shown to inhibit the late sodium current (INaL), which can be a factor in reducing proarrhythmic risk.[4]

Calcium Channel Blockade (Class IV Action)

Amiodarone exerts a blocking effect on L-type calcium channels, which is responsible for its Class IV antiarrhythmic properties.[2][11][12] This action is particularly evident in nodal tissues, where it slows the sinoatrial (SA) node firing rate and prolongs conduction through the atrioventricular (AV) node.[1][11] This contributes to its negative chronotropic and dromotropic effects.[13]

Adrenergic Receptor Antagonism (Class II Action)

Amiodarone is a non-competitive antagonist of both alpha and beta-adrenergic receptors.[6][8] This "antisympathetic" action (Class II effect) contributes to its heart rate-lowering effects and antiarrhythmic properties, particularly in states of high adrenergic tone.[2][8] The beta-blocking effect is attributed to a downregulation of beta-adrenergic receptor protein rather than a direct receptor-ligand interaction.[14]

Quantitative Data on Amiodarone-Ion Channel Interactions

The following tables summarize the quantitative data on the inhibitory effects of amiodarone on various cardiac ion channels, as determined by electrophysiological studies.

Table 1: Inhibitory Potency of Amiodarone on Cardiac Potassium Channels

Channel CurrentPreparationIC50Reference
IKr (hERG)Rabbit Ventricular Myocytes2.8 µM[8]
IKr (hERG)HEK293 Cells0.8 ± 0.1 µM[4]
IKr (hERG)HEK293 Cells~45 nM[10]
IKr (hERG)Xenopus Oocytes37.9 µM[8]
IKsRabbit Ventricular MyocytesMinimal effect (short-term)[8]
IKsRat Ventricular Myocytes23.3% inhibition at 10 µM[9]
IK1Guinea Pig Ventricular MyocytesSmall reduction at 10-20 µM[3]
ItoRat Ventricular Myocytes37.5% inhibition at 10 µM[9]

Table 2: Inhibitory Potency and Kinetics of Amiodarone on Cardiac Sodium Channels

ParameterPreparationValueReference
Inhibitory Potency
Peak INa (Tonic Block)HEK293 Cells178.1 ± 17.2 µM[4]
Late INaHEK293 Cells3.0 ± 0.9 µM[4]
INaRat Ventricular MyocytesIC50: 9.2 µM (normal), 5.9 µM (hypertrophied)[11]
Block Kinetics
Onset Time Constant (at 0 mV)Guinea Pig Ventricular Myocytes25 ms[2][15]
Recovery Time Constant (τR)Guinea Pig Ventricular Myocytes418 ms[2][15]

Table 3: Inhibitory Potency of Amiodarone on Cardiac Calcium Channels

Channel CurrentPreparationIC50Reference
L-type Ca2+ CurrentMIN6 CellsNot specified, concentration-dependent inhibition[1]
L-type Ca2+ CurrentRat Ventricular Myocytes59.0% inhibition at 50 µM[11]

Table 4: Interaction of Amiodarone with Adrenergic Receptors

ReceptorInteraction TypeEffectReference
Beta-Adrenergic ReceptorsNon-competitive antagonismDownregulation of receptor protein[14]

Experimental Protocols

The characterization of amiodarone's effects on cardiac ion channels predominantly relies on the whole-cell patch-clamp technique . This electrophysiological method allows for the recording of ionic currents across the entire cell membrane of an isolated cardiomyocyte while controlling the membrane voltage.

Cardiomyocyte Isolation

Ventricular myocytes are typically isolated from animal hearts (e.g., guinea pig, rabbit, rat) through enzymatic digestion. The heart is cannulated and perfused with a calcium-free solution to stop contractions, followed by perfusion with a solution containing enzymes such as collagenase and protease to digest the extracellular matrix. The ventricular tissue is then minced and gently agitated to release individual, rod-shaped, calcium-tolerant myocytes.

Whole-Cell Patch-Clamp Recording
  • Solutions:

    • External (Bath) Solution (in mM): Typically contains NaCl (e.g., 140), KCl (e.g., 5.4), CaCl2 (e.g., 1.8), MgCl2 (e.g., 1), HEPES (e.g., 10), and Glucose (e.g., 10), with pH adjusted to 7.4. Specific ion channel blockers (e.g., tetrodotoxin for Na+ channels, nifedipine for Ca2+ channels) are added to isolate the current of interest.

    • Internal (Pipette) Solution (in mM): The composition varies depending on the current being studied. For potassium currents, it often contains KCl or K-aspartate (e.g., 140), MgCl2 (e.g., 1), EGTA (e.g., 10), HEPES (e.g., 10), and Mg-ATP (e.g., 5), with pH adjusted to 7.2.

  • Procedure:

    • A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and mounted on a micromanipulator.

    • The pipette is lowered onto the surface of a single myocyte.

    • Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

    • A brief pulse of suction is then applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).

    • The amplifier is switched to voltage-clamp mode, allowing the experimenter to hold the cell membrane at a specific potential and record the currents that flow in response to programmed voltage steps.

  • Voltage-Clamp Protocols:

    • To study IKr: The cell is typically held at a negative potential (e.g., -80 mV), depolarized to various positive potentials (e.g., +20 mV) to activate the channels, and then repolarized to a negative potential (e.g., -50 mV) to record the characteristic "tail" current.

    • To study INa: The cell is held at a very negative potential (e.g., -140 mV) to ensure all channels are in the resting state, and then a brief depolarizing pulse (e.g., to -20 mV) is applied to elicit the rapidly inactivating inward current.

    • To study ICa,L: The cell is held at a potential that inactivates sodium channels (e.g., -40 mV), and then depolarizing steps are applied to activate the L-type calcium current.

Visualizations

Signaling Pathways and Workflows

Amiodarone_Mechanism_of_Action cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Amiodarone Amiodarone Hydrochloride K_channel K+ Channels (I_Kr, I_Ks, I_K1) Amiodarone->K_channel Block Na_channel Na+ Channels (Peak and Late I_Na) Amiodarone->Na_channel Block Ca_channel Ca2+ Channels (L-type) Amiodarone->Ca_channel Block Adrenergic_receptor Adrenergic Receptors (α & β) Amiodarone->Adrenergic_receptor Antagonism APD_prolongation ↑ Action Potential Duration (APD) K_channel->APD_prolongation ERP_prolongation ↑ Effective Refractory Period (ERP) K_channel->ERP_prolongation Conduction_slowing ↓ Conduction Velocity Na_channel->Conduction_slowing HR_slowing ↓ Heart Rate Ca_channel->HR_slowing AV_conduction_slowing ↓ AV Nodal Conduction Ca_channel->AV_conduction_slowing Adrenergic_receptor->HR_slowing

Caption: Multifaceted mechanism of action of Amiodarone on cardiac ion channels and receptors.

Patch_Clamp_Workflow start Start: Isolated Cardiomyocyte pipette_approach Approach cell with micropipette start->pipette_approach giga_seal Form Gigaohm Seal (Gentle Suction) pipette_approach->giga_seal whole_cell Rupture Membrane Patch (Whole-Cell Configuration) giga_seal->whole_cell voltage_clamp Apply Voltage-Clamp Protocol whole_cell->voltage_clamp current_recording Record Ionic Current voltage_clamp->current_recording drug_application Apply Amiodarone current_recording->drug_application record_drug_effect Record Current with Drug drug_application->record_drug_effect analysis Data Analysis (e.g., IC50 determination) record_drug_effect->analysis end End analysis->end

Caption: Simplified workflow of a whole-cell patch-clamp experiment.

Amiodarone_Signaling_Pathway Amiodarone Amiodarone s_vcanb s-vcanb (similar to versican b) Transcription Amiodarone->s_vcanb Induces ectopic expression EGFR EGFR Signaling s_vcanb->EGFR Inhibits GSK3b GSK3β Activity EGFR->GSK3b Inhibits Snail Snail Protein Production GSK3b->Snail Reduces cdh5 cdh5 (VE-cadherin) Upregulation Snail->cdh5 Represses EMT Endothelial-Mesenchymal Transition (EMT) cdh5->EMT Inhibits

Caption: Amiodarone's effect on the EGFR/GSK3β/Snail signaling pathway.

Conclusion

Amiodarone's complex pharmacology, characterized by its interaction with multiple cardiac ion channels and receptors, underpins its high antiarrhythmic efficacy. A thorough understanding of its mechanism of action at the molecular level is crucial for optimizing its therapeutic use and for the development of novel antiarrhythmic agents with improved safety profiles. This guide provides a consolidated resource of the quantitative and methodological data essential for researchers and clinicians working in the field of cardiovascular pharmacology. The continued investigation into the intricate details of amiodarone's interactions with cardiac ion channels will undoubtedly pave the way for more targeted and safer antiarrhythmic therapies.

References

The Genesis and Synthesis of Amiodarone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Amiodarone hydrochloride is a potent antiarrhythmic agent with a unique and complex pharmacological profile. First synthesized in 1961 by Tondeur and Binon, it has become a cornerstone in the management of various cardiac dysrhythmias.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details various synthetic methodologies, presenting quantitative data in structured tables for comparative analysis. Furthermore, it includes detailed experimental protocols for key synthetic routes and visualizes the synthesis workflow and the drug's signaling pathways using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Discovery and Historical Context

Amiodarone was first synthesized in 1961 by a team of scientists, Tondeur and Binon, at the Labaz company in Belgium.[1] Initially investigated for its antianginal properties as a coronary vasodilator, its potent antiarrhythmic effects were later recognized, leading to its clinical use for cardiac arrhythmias. It was approved by the FDA in 1985 for the treatment of arrhythmias.[1] Amiodarone's development marked a significant advancement in cardiovascular medicine due to its broad spectrum of activity, affecting multiple cardiac ion channels.

Synthetic Pathways of this compound

The synthesis of this compound has evolved since its inception, with various methods developed to improve yield, reduce cost, and enhance safety and environmental friendliness. The core of the synthesis involves the construction of the 2-butyl-3-benzofuranyl ketone moiety, followed by iodination and etherification.

Traditional Synthesis Route

The traditional synthesis of this compound has been widely used for industrial production but is often characterized by long reaction times and the use of hazardous reagents.

Improved Synthetic Methodologies

More recent synthetic strategies have focused on optimizing reaction conditions, utilizing different catalysts, and shortening the overall synthetic route. These improvements aim to address the shortcomings of the traditional method, such as complex steps and low overall yield.

Diagram of a Generalized Amiodarone Synthesis Workflow

G cluster_0 Step 1: Benzofuran Core Synthesis cluster_1 Step 2: Acylation cluster_2 Step 3: Demethylation cluster_3 Step 4: Iodination cluster_4 Step 5: Etherification and Salt Formation Salicylaldehyde Salicylaldehyde 2-Butylbenzofuran 2-Butylbenzofuran Salicylaldehyde->2-Butylbenzofuran Reaction with 2-Halogenated Hexanoate 2-Halogenated Hexanoate 2-Halogenated Hexanoate 2-Halogenated Hexanoate->2-Butylbenzofuran 2-Butyl-3-(4-methoxybenzoyl)benzofuran 2-Butyl-3-(4-methoxybenzoyl)benzofuran 2-Butylbenzofuran->2-Butyl-3-(4-methoxybenzoyl)benzofuran Friedel-Crafts Acylation p-Anisoyl Chloride p-Anisoyl Chloride p-Anisoyl Chloride->2-Butyl-3-(4-methoxybenzoyl)benzofuran 2-Butyl-3-(4-hydroxybenzoyl)benzofuran 2-Butyl-3-(4-hydroxybenzoyl)benzofuran 2-Butyl-3-(4-methoxybenzoyl)benzofuran->2-Butyl-3-(4-hydroxybenzoyl)benzofuran Demethylation 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran 2-Butyl-3-(4-hydroxybenzoyl)benzofuran->2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran Iodination Iodine Iodine Iodine->2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran This compound This compound 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran->this compound Etherification & HCl Salt Formation 2-Diethylaminoethyl Chloride HCl 2-Diethylaminoethyl Chloride HCl 2-Diethylaminoethyl Chloride HCl->this compound

Caption: A generalized workflow for the multi-step synthesis of this compound.

Quantitative Data on Synthetic Routes

The following tables summarize quantitative data from various patented synthetic methods for key intermediates and the final product, this compound.

Table 1: Synthesis of 2-Butylbenzofuran

Starting MaterialsReagents & ConditionsReaction Time (h)Temperature (°C)Yield (%)Reference
Salicylaldehyde, Methyl 2-bromohexanoateCesium carbonate, Methyl trioctyl ammonium chloride, Ethyl acetate88091.3[2]
2-Iodophenol, 1-HexyneCatalyst, Cocatalyst, Acid binding agent, Organic solvent12-3830-60High[3]

Table 2: Synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Starting MaterialReagents & ConditionsReaction Time (h)Temperature (°C)Yield (%)Reference
2-Butylbenzofuran, p-Anisoyl chlorideZinc chloride, N-Nitrosodimethylamine, Aluminum trichloride, Toluene10 (Acylation), 8 (Demethylation)80 (Acylation), 75 (Demethylation)Not specified[2]
2-Butylbenzofuran, p-Anisoyl chlorideLewis acid5-200 to refluxHigh[4]

Table 3: Synthesis of 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran

Starting MaterialReagents & ConditionsReaction Time (h)Temperature (°C)Yield (%)Reference
2-Butyl-3-(4-hydroxybenzoyl)benzofuranPotassium carbonate, Iodine, 95% Ethanol650 to reflux92.4[2][4]
Compound of formula 6Elemental iodine, Potassium carbonate, Methanol, Water8-1040-6598.8[5]

Table 4: Synthesis of this compound

Starting MaterialReagents & ConditionsReaction Time (h)Temperature (°C)Yield (%)Reference
2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran, 2-Chloro-N,N-diethylethanamine hydrochloridePotassium carbonate, Water, Toluene4Not specified (heating)~100[5]

Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of this compound, based on published patent literature.

Protocol for the Synthesis of 2-Butylbenzofuran
  • To a 1000 ml reaction flask, add 200 g of ethyl acetate and 70 g of salicylaldehyde.[2]

  • Stir the mixture until uniform.

  • Slowly add 140 g of methyl 2-bromohexanoate.

  • Following the addition, add 15 g of cesium carbonate and 5 g of methyl trioctyl ammonium chloride.[2]

  • Slowly raise the temperature to 80°C and maintain for 8 hours.[2]

  • After the reaction is complete, evaporate the ethyl acetate under reduced pressure.

  • The crude product is then further purified to yield 2-butylbenzofuran.

Protocol for the Synthesis of 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran
  • In a 1000 ml reaction flask, add 400 g of 95% ethanol and 60 g of 2-butyl-3-(4-hydroxybenzoyl)benzofuran.[2][4]

  • Slowly heat the mixture to 50°C with stirring until all solids are dissolved.[2][4]

  • Add 50 g of potassium carbonate and 110 g of iodine.[2][4]

  • Heat the mixture to reflux and maintain for 6 hours.[2][4]

  • After the reaction, distill under reduced pressure until no more liquid comes off.

  • Add 300 g of toluene and heat to 80°C, stirring until the residue is completely dissolved.

  • Extract the organic phase three times with 100 g of water.

  • Distill the organic phase under reduced pressure until solids precipitate.

  • Cool the mixture to 0°C and continue stirring for 4 hours to crystallize the product.

  • Filter the solid by suction and dry the wet product under vacuum at 80°C for 8 hours to obtain the final product.[2][4]

Protocol for the Synthesis of this compound
  • Combine 130.0 g of the compound from the previous step (formula 7), 43.4 g of 2-chloro-N,N-diethylethanamine hydrochloride, 98.9 g of potassium carbonate, 208 g of water, and 495 g of toluene in a reaction vessel.[5]

  • Mechanically stir the mixture and heat for 4 hours.[5]

  • After the reaction, allow the layers to separate and wash the organic phase twice with water.

  • Adjust the pH of the organic phase to 1-2 with hydrochloric acid.

  • Evaporate the solvent under reduced pressure (-0.09 to -0.08 MPa) at 40-65°C to obtain the crude this compound.[5]

Mechanism of Action and Signaling Pathways

Amiodarone is classified as a Class III antiarrhythmic agent, but it exhibits electrophysiological characteristics of all four Vaughan Williams classes.[6][7] Its primary mechanism of action involves the blockade of potassium channels, which prolongs the repolarization phase (Phase 3) of the cardiac action potential.[7][8] This leads to an increased effective refractory period in cardiac tissues, thereby reducing myocardial excitability.

In addition to its Class III activity, Amiodarone also blocks sodium channels (Class I action), particularly at rapid pacing frequencies, which slows the upstroke of the action potential (Phase 0).[6][7] It possesses non-competitive anti-adrenergic properties (Class II action), antagonizing both alpha and beta-adrenergic receptors.[6] Furthermore, it has a mild calcium channel blocking effect (Class IV action), which can slow atrioventricular conduction.[7]

Diagram of Amiodarone's Electrophysiological Effects

G cluster_channels Ion Channel Blockade cluster_receptors Receptor Antagonism cluster_effects Electrophysiological Consequences Amiodarone Amiodarone K+ Channels K+ Channels Amiodarone->K+ Channels Blocks (Class III) Na+ Channels Na+ Channels Amiodarone->Na+ Channels Blocks (Class I) Ca2+ Channels Ca2+ Channels Amiodarone->Ca2+ Channels Blocks (Class IV) β-Adrenergic Receptors β-Adrenergic Receptors Amiodarone->β-Adrenergic Receptors Antagonizes (Class II) Prolonged Action Potential Duration Prolonged Action Potential Duration K+ Channels->Prolonged Action Potential Duration Slowed Conduction Velocity Slowed Conduction Velocity Na+ Channels->Slowed Conduction Velocity Decreased Heart Rate & Contractility Decreased Heart Rate & Contractility Ca2+ Channels->Decreased Heart Rate & Contractility β-Adrenergic Receptors->Decreased Heart Rate & Contractility Increased Effective Refractory Period Increased Effective Refractory Period Prolonged Action Potential Duration->Increased Effective Refractory Period

Caption: The multifaceted mechanism of action of Amiodarone on cardiac ion channels and receptors.

Conclusion

This compound remains a vital therapeutic agent in the management of cardiac arrhythmias. Understanding its synthesis and complex mechanism of action is crucial for its effective and safe use, as well as for the development of new antiarrhythmic drugs. The synthetic routes presented here, along with the detailed protocols and quantitative data, offer a valuable resource for chemists and pharmaceutical scientists. The visualization of its signaling pathways provides a clear framework for understanding its electrophysiological effects. Continued research into optimizing the synthesis and elucidating the finer points of its mechanism of action will undoubtedly contribute to advancements in cardiovascular therapy.

References

An In-Depth Technical Guide to the Electrophysiological Effects of Amiodarone on Myocardial Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiodarone is a potent antiarrhythmic agent with a complex and multifaceted electrophysiological profile. Classified under all four Vaughan Williams classes, its primary action is as a Class III agent, prolonging the cardiac action potential and refractory period.[1][2][3] This technical guide provides a comprehensive overview of the electrophysiological effects of amiodarone on myocardial tissue, detailing its mechanisms of action on various ion channels, its impact on the cardiac action potential, and the underlying signaling pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Electrophysiological Effects of Amiodarone

Amiodarone's antiarrhythmic properties stem from its ability to modulate a wide range of cardiac ion channels, leading to significant changes in the electrophysiology of myocardial cells.

Multi-Ion Channel Blockade

Amiodarone is unique in its ability to block multiple types of ion channels, contributing to its broad-spectrum antiarrhythmic activity.[4][5][6]

  • Potassium Channel Blockade (Class III Action): The primary and most recognized effect of amiodarone is the blockade of potassium channels, particularly the delayed rectifier potassium currents (IK). This includes both the rapid (IKr) and slow (IKs) components.[5] The blockade of these channels slows the repolarization phase (Phase 3) of the cardiac action potential, thereby prolonging its duration.[7][8] This effect increases the effective refractory period (ERP) of cardiomyocytes, making the tissue less excitable and thus less susceptible to re-entrant arrhythmias.[7][8]

  • Sodium Channel Blockade (Class I Action): Amiodarone also exhibits a use-dependent blockade of fast sodium channels (INa).[9] This action is more pronounced at higher heart rates and in depolarized tissues, characteristic of ischemic conditions.[10] The blockade of sodium channels slows the upstroke velocity (Phase 0) of the action potential and reduces conduction velocity in the atria, ventricles, and His-Purkinje system.[3]

  • Calcium Channel Blockade (Class IV Action): Amiodarone weakly blocks L-type calcium channels (ICa-L).[11][12] This effect contributes to its negative chronotropic (slowing of the heart rate) and dromotropic (slowing of atrioventricular conduction) properties.[1][3] The calcium channel blocking activity is also responsible for some of its vasodilatory effects.[11]

Anti-Adrenergic Effects (Class II Action)

Amiodarone exhibits non-competitive antagonistic effects on both alpha- and beta-adrenergic receptors.[13][14] This sympatholytic action contributes to its negative chronotropic and dromotropic effects and may also play a role in its antiarrhythmic efficacy by counteracting the pro-arrhythmic effects of catecholamines.[13]

Quantitative Data on Amiodarone's Electrophysiological Effects

The following tables summarize the quantitative effects of amiodarone on various cardiac ion channels and electrophysiological parameters, compiled from multiple in vitro and in vivo studies.

Ion ChannelSpecies/Cell TypeAmiodarone ConcentrationIC50EffectReference(s)
Potassium Channels
IKr (hERG)Rabbit Ventricular Myocytes1 - 10 µM2.8 µMConcentration-dependent decrease[15]
IKsRabbit Ventricular Myocytes10 µM>300 µMMinimal reduction with short-term application[15]
ItoRabbit Ventricular Myocytes1 and 5 µM-No alteration with acute application, moderate depression with chronic treatment[2]
IK1Rabbit Ventricular Myocytes50 µM-Significant reduction of inward current[16]
Sodium Channels
INaRat Myocardium-3.6 µMInhibition of [3H]batrachotoxinin A 20 α-benzoate binding[17]
Guinea Pig Ventricular Myocytes1 µM-6-11% decrease in Vmax at 0.03 Hz[18]
Calcium Channels
L-type ICaRabbit Ventricular Myocytes1 and 5 µM--53.9% and -64.0% reduction in amplitude respectively (acute)[2]
Rat/Rabbit Myocardial Membranes-Ki ≈ 0.27 µMCompetitive displacement of [3H]nitrendipine[11]
Electrophysiological ParameterTissue/PreparationAmiodarone TreatmentChange from BaselineReference(s)
Action Potential Duration (APD) Rabbit HeartsChronic (50 mg/kg p.o. for 6 weeks)Prolonged by 12 to 15 ms at pacing cycle lengths of 300 to 600 ms[19]
Effective Refractory Period (ERP) Rabbit HeartsChronic (50 mg/kg p.o. for 6 weeks)Prolonged more than APD, resulting in postrepolarization refractoriness (14 +/- 10 ms)[19]
QTc Interval HumanChronic Oral TherapyProlongation[20]
PR Interval HumanChronic Oral TherapyProlongation[20]
QRS Duration HumanChronic Oral TherapyMinimal change[20]

Signaling Pathways Modulated by Amiodarone

Amiodarone's effects extend beyond direct ion channel blockade to the modulation of intracellular signaling pathways, which contributes to its long-term efficacy and some of its side effects.

Beta-Adrenergic Signaling Pathway

Amiodarone exerts a non-competitive antagonism of beta-adrenergic receptors.[13][14] Chronic exposure leads to a downregulation of beta-adrenergic receptor density on the cardiomyocyte surface, rather than a direct competitive binding.[5] This results in a blunted response to catecholamines, contributing to the drug's anti-sympathetic effects.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta-Adrenergic Receptor Beta-Adrenergic Receptor Catecholamines->Beta-Adrenergic Receptor Binds to G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Ion Channels Ion Channels PKA->Ion Channels Phosphorylates Ca2+ Handling Proteins Ca2+ Handling Proteins PKA->Ca2+ Handling Proteins Phosphorylates Amiodarone Amiodarone Amiodarone->Beta-Adrenergic Receptor Downregulates

Amiodarone downregulates beta-adrenergic receptors.
PI3K/Akt Signaling Pathway

Recent studies have indicated that long-term amiodarone exposure can inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This inhibition can lead to an augmentation of the late sodium current (INaL), an effect that may contribute to its proarrhythmic potential in some contexts.

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits and Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Phosphorylates Late Na+ Channel Late Na+ Channel Akt->Late Na+ Channel Amiodarone Amiodarone Amiodarone->PI3K Inhibits

Amiodarone inhibits the PI3K/Akt signaling pathway.

Experimental Protocols

Understanding the electrophysiological effects of amiodarone relies on a variety of experimental techniques. Below are outlines of key methodologies.

Isolation of Adult Ventricular Cardiomyocytes

Objective: To obtain viable, single ventricular myocytes for electrophysiological recordings.

Methodology:

  • Heart Excision: The heart is rapidly excised from an anesthetized animal (e.g., rabbit, rat) and immediately placed in ice-cold, calcium-free Tyrode's solution.

  • Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused on a Langendorff apparatus.

  • Enzymatic Digestion: The heart is first perfused with a calcium-free buffer to wash out blood and then switched to a solution containing digestive enzymes (e.g., collagenase, protease) to break down the extracellular matrix.

  • Cell Dissociation: The digested ventricular tissue is minced and gently triturated to release single cardiomyocytes.

  • Calcium Reintroduction: The isolated cells are gradually reintroduced to calcium-containing solutions to ensure their viability and calcium tolerance.

  • Cell Collection: The suspension is filtered to remove undigested tissue, and the myocytes are collected by centrifugation or gravity sedimentation.

Whole-Cell Patch-Clamp Recording

Objective: To measure ionic currents across the membrane of a single cardiomyocyte.

Methodology:

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is fabricated and filled with an internal solution that mimics the intracellular ionic composition.

  • Seal Formation: The micropipette is brought into contact with the cell membrane of an isolated cardiomyocyte, and gentle suction is applied to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: The membrane potential is held at a constant level by the patch-clamp amplifier, and the current required to maintain this voltage is measured. This current is equal in magnitude and opposite in sign to the current flowing through the ion channels.

  • Data Acquisition: Specific voltage protocols (e.g., voltage steps, ramps) are applied to elicit and record specific ion channel currents. Amiodarone is then perfused into the experimental chamber to assess its effect on these currents.

Action Potential Recording

Objective: To measure the changes in membrane potential over time in a single cardiomyocyte or myocardial tissue.

Methodology:

  • Microelectrode Impalement: A sharp glass microelectrode filled with a high-potassium solution is used to impale a single cardiomyocyte or a cell within a myocardial tissue preparation.

  • Current Clamp: The amplifier is set to current-clamp mode, where it injects a defined amount of current (typically zero to record the resting membrane potential) and measures the resulting membrane potential.

  • Stimulation: A stimulating electrode is used to deliver a brief electrical pulse to elicit an action potential.

  • Recording: The changes in membrane potential during the action potential are recorded.

  • Drug Application: Amiodarone is added to the superfusate to determine its effects on action potential parameters such as duration, amplitude, and upstroke velocity.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for studying the electrophysiological effects of amiodarone.

Experimental_Workflow cluster_recording Recording Techniques Animal Model Animal Model Cardiomyocyte Isolation Cardiomyocyte Isolation Animal Model->Cardiomyocyte Isolation Heart Excision Electrophysiological Recording Electrophysiological Recording Cardiomyocyte Isolation->Electrophysiological Recording Isolated Cells Patch-Clamp (Voltage Clamp) Patch-Clamp (Voltage Clamp) Electrophysiological Recording->Patch-Clamp (Voltage Clamp) Action Potential Recording (Current Clamp) Action Potential Recording (Current Clamp) Electrophysiological Recording->Action Potential Recording (Current Clamp) Data Analysis Data Analysis Interpretation of Results Interpretation of Results Data Analysis->Interpretation of Results Quantitative Effects Patch-Clamp (Voltage Clamp)->Data Analysis Ion Current Data Action Potential Recording (Current Clamp)->Data Analysis AP Data

Workflow for electrophysiological studies of amiodarone.

Conclusion

Amiodarone's complex electrophysiological profile, characterized by its multi-channel blocking properties and its influence on intracellular signaling pathways, underpins its high efficacy as an antiarrhythmic drug. Its primary action of prolonging the action potential duration and effective refractory period through potassium channel blockade is complemented by its effects on sodium and calcium channels, as well as its anti-adrenergic activity. This in-depth guide provides a foundation for researchers and drug development professionals to further explore the intricate mechanisms of amiodarone and to guide the development of novel antiarrhythmic therapies with improved safety and efficacy profiles. A thorough understanding of its quantitative effects and the experimental methodologies used to study them is crucial for advancing the field of cardiac electrophysiology.

References

Beyond the Current: An In-depth Technical Guide to the Molecular Targets of Amiodarone Beyond Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amiodarone, a potent benzofuran derivative, is a cornerstone in the management of cardiac arrhythmias. While its primary mechanism of action is attributed to the blockade of cardiac ion channels, a growing body of evidence reveals a complex and multifaceted interaction with a diverse array of molecular targets. This technical guide delves into the non-ion channel-mediated effects of amiodarone, providing a comprehensive overview of its interactions with mitochondrial functions, nuclear receptors, and critical signaling pathways. Understanding these off-target effects is paramount for the development of safer antiarrhythmic drugs and for repurposing amiodarone in other therapeutic contexts.

Mitochondrial Bioenergetics and Oxidative Stress

Amiodarone and its principal metabolite, desethylamiodarone (DEA), have profound effects on mitochondrial function, often leading to cellular stress and toxicity.[1]

Disruption of the Electron Transport Chain and ATP Synthesis

Amiodarone and DEA accumulate within mitochondria and disrupt the electron transport chain (ETC).[2][3] Specifically, both compounds have been shown to inhibit Complex I and Complex II of the respiratory chain.[1][4] This inhibition leads to a decrease in mitochondrial membrane potential, a subsequent drop in cellular ATP content, and ultimately, a loss of cell viability.[1] The metabolite DEA is often more potent in inducing these effects than the parent compound.[1]

Induction of Oxidative Stress

The disruption of the ETC by amiodarone can lead to an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress.[2][5] This is thought to be a key factor in amiodarone-induced tissue damage.[5] However, some studies suggest that amiodarone-induced pulmonary and hepatic toxicity may not be directly mediated by oxidative stress, although increased lipid peroxidation has been observed in the spleen.[6] Interestingly, at lower concentrations, amiodarone has also been reported to act as a free radical scavenger, protecting cardiac myocytes from oxidative injury.[7]

Apoptosis Induction

Amiodarone can trigger the intrinsic pathway of apoptosis. By disrupting mitochondrial integrity, it induces the release of cytochrome c from the mitochondria into the cytosol.[8] This event activates the caspase cascade, leading to programmed cell death. This process appears to be independent of iodine and is not mediated by the modulation of p53, Bcl-2, Bcl-XL, or Bax protein expression.[8] In lung epithelial cells, amiodarone has been shown to induce both apoptosis and necrosis.[9][10] Autophagy has been identified as a potential protective mechanism against amiodarone-induced apoptosis in these cells.[11]

Quantitative Data on Amiodarone's Mitochondrial Effects

ParameterCell/Tissue TypeAmiodarone ConcentrationEffectReference
Cytotoxicity (LD50)Human lymphocytes10.0 +/- 31.1 µM50% lethal dose[12]
Mitochondrial DamageHuman lymphocytes7.3 µMObserved with electron microscopy[12]
Mitochondrial Membrane PotentialHamster lung alveolar macrophages, type II cells, Clara cells100 µMDecreased[1]
Cellular ATP ContentHamster lung alveolar macrophages, type II cells, Clara cells100 µMDecreased by 32-77%[1]
Cell ViabilityHamster lung alveolar macrophages, type II cells, Clara cells100 µM30-55% loss[1]
ApoptosisH460 human lung epithelial cells80 µM~80% of cells underwent apoptosis[11]
IC50 (Cell Viability)H460 human lung epithelial cells46.0 µMHalf-maximal inhibitory concentration[11]

Experimental Protocol: Assessment of Amiodarone-Induced Cytotoxicity in Lymphocytes

This protocol is based on the methodology described by Singer et al. (1998).[12]

  • Cell Culture: Human lymphocytes are isolated and maintained in an appropriate culture medium.

  • Drug Exposure: Cells are exposed to varying concentrations of amiodarone for a specified period (e.g., 2.75 hours).

  • Cytotoxicity Assay: A tetrazolium dye reduction assay (e.g., MTT assay) is used to determine cell viability. The absorbance is measured spectrophotometrically to quantify the reduction of the dye by viable cells.

  • Data Analysis: The lethal dose 50 (LD50), the concentration of amiodarone that causes 50% cell death, is calculated from the dose-response curve.

Amiodarone's Impact on Mitochondrial Function

Amiodarone_Mitochondria Amiodarone Amiodarone / DEA Mitochondria Mitochondria Amiodarone->Mitochondria ETC Electron Transport Chain (Complex I & II) Mitochondria->ETC Inhibition CytochromeC Cytochrome c Release Mitochondria->CytochromeC Disruption MMP Decreased Mitochondrial Membrane Potential ETC->MMP ROS Increased ROS Production ETC->ROS ATP Decreased ATP Synthesis MMP->ATP CellDeath Cell Death ATP->CellDeath OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDeath Apoptosis Apoptosis CytochromeC->Apoptosis Apoptosis->CellDeath

Caption: Amiodarone and DEA disrupt mitochondrial function, leading to cell death.

Nuclear Receptors: Beyond the Membrane

Amiodarone and its metabolite exhibit significant interactions with nuclear receptors, particularly those involved in thyroid hormone signaling.

Thyroid Hormone Receptors

Due to its structural similarity to thyroid hormones, amiodarone and especially its metabolite, desethylamiodarone (DEA), can interact with thyroid hormone receptors (TRα and TRβ).[13][14] DEA has been shown to have a substantial affinity for these receptors, potentially acting as a competitive antagonist to triiodothyronine (T3) at the cardiac cellular level.[14][15] This interaction may contribute to the hypothyroid-like effects observed with amiodarone treatment.[14] Amiodarone can also inhibit the entry of T4 and T3 into peripheral tissues and decrease the conversion of T4 to the more active T3.[15][16]

Quantitative Data on DEA Affinity for Thyroid Hormone Receptors

Receptor SourceDissociation Constant (KD) for DEAReference
Human Lymphocytes8.6 µM[14][17]
Bovine Atrium35.0 µM[14][17]
Bovine Ventricle26.9 µM[14][17]
Rat Liver8.6 µM[14][17]
Peroxisome Proliferator-Activated Receptors (PPARs)

Amiodarone has been found to increase the activity of peroxisome proliferator-activated receptors (PPARs).[18] This interaction may be linked to the steatogenic (fat-accumulating) changes observed in the liver and other organs following amiodarone treatment.[18]

Amiodarone's Interaction with Nuclear Receptors

Amiodarone_Nuclear_Receptors Amiodarone Amiodarone DEA Desethylamiodarone (DEA) Amiodarone->DEA Metabolism PPARs Peroxisome Proliferator-Activated Receptors (PPARs) Amiodarone->PPARs Activates TR Thyroid Hormone Receptors (TRα, TRβ) DEA->TR Binds to GeneExpression Altered Gene Expression TR->GeneExpression PPARs->GeneExpression HypothyroidEffects Hypothyroid-like Effects GeneExpression->HypothyroidEffects Steatosis Steatosis GeneExpression->Steatosis

Caption: Amiodarone and DEA interact with nuclear receptors, altering gene expression.

Modulation of Signaling Pathways

Amiodarone has been shown to modulate several intracellular signaling pathways, contributing to its diverse pharmacological and toxicological profile.

EGFR/Gsk3b/Snail Signaling Pathway

In the context of cardiac development, amiodarone can induce the overexpression of "similar to versican b" (s-vcanb), which in turn represses the EGFR/Gsk3β/Snail signaling pathway.[19] This inhibition leads to an upregulation of E-cadherin and defective cardiac valve formation in zebrafish embryos.[19] A similar inhibitory effect on the EGFR/ERK/Snail pathway has been observed in breast cancer cells, suggesting a potential anti-metastatic role for amiodarone.[19]

Toll-like Receptor 3 (TLR3)-Mediated NF-κB Signaling

Amiodarone can selectively inhibit the Toll-like receptor 3 (TLR3)-mediated nuclear factor κB (NF-κB) signaling pathway.[20] It achieves this by blocking the acidification of intracellular organelles, which is a crucial step for TLR3 signaling.[20] This inhibitory action can reduce the expression of inflammatory molecules such as intercellular adhesion molecule-1 (ICAM-1).[20]

Angiotensinogen and Activation Protein-1 (AP-1)

In lung alveolar epithelial cells, amiodarone has been shown to up-regulate the expression of angiotensinogen mRNA and protein.[21] This induction is mediated by the activation of activation protein-1 (AP-1) family transcription factors.[21] This pathway may play a role in amiodarone-induced pulmonary toxicity.

Experimental Protocol: Investigating TLR3-Mediated NF-κB Signaling

This protocol is a generalized representation based on the study by Tanaka et al. (2024).[20]

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence.

  • Stimulation and Treatment: Cells are stimulated with a TLR3 agonist, such as polyinosinic-polycytidylic acid (Poly(I:C)), in the presence or absence of amiodarone at various concentrations.

  • Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the mRNA expression levels of NF-κB target genes, such as ICAM-1.

  • Protein Analysis: Western blotting can be used to assess the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB subunits (e.g., p65) to confirm pathway inhibition.

  • Organelle Acidification Assay: A fluorescent probe, such as LysoTracker Red DND-99, can be used to visualize and quantify the acidification of intracellular organelles by fluorescence microscopy.

Amiodarone's Influence on Key Signaling Pathways

Amiodarone_Signaling cluster_EGFR EGFR/Gsk3b/Snail Pathway cluster_TLR3 TLR3/NF-κB Pathway cluster_AP1 AP-1 Pathway Amiodarone1 Amiodarone svcanb s-vcanb Amiodarone1->svcanb Induces EGFR EGFR/Gsk3β/Snail svcanb->EGFR Inhibits Ecadherin E-cadherin EGFR->Ecadherin Represses ValveDefects Cardiac Valve Defects Ecadherin->ValveDefects Amiodarone2 Amiodarone OrganelleAcid Organelle Acidification Amiodarone2->OrganelleAcid Blocks TLR3 TLR3 Signaling OrganelleAcid->TLR3 Required for NFkB NF-κB Activation TLR3->NFkB Inflammation Inflammation (e.g., ICAM-1) NFkB->Inflammation Amiodarone3 Amiodarone AP1 AP-1 Activation Amiodarone3->AP1 Angiotensinogen Angiotensinogen Expression AP1->Angiotensinogen PulmonaryToxicity Pulmonary Toxicity Angiotensinogen->PulmonaryToxicity

Caption: Amiodarone modulates multiple signaling pathways, affecting cellular processes.

Regulation of Gene Expression

Beyond its effects on signaling pathways that culminate in altered gene expression, amiodarone has been shown to directly impact the transcription of specific genes.

Ion Channel Remodeling

Long-term amiodarone treatment can induce a dose-dependent remodeling of the expression of multiple ion channel subunits in the heart.[22] This includes the downregulation of genes encoding for sodium, connexin, calcium, and some potassium channels, and the upregulation of other potassium channel subunits.[22] This effect on ion channel transcripts likely contributes to the therapeutic action of long-term amiodarone treatment.[22]

LDL Receptor Gene Expression

Amiodarone-induced hypercholesterolemia can be explained by a decrease in the transcription of the low-density lipoprotein (LDL) receptor gene.[23] This leads to lower levels of both LDL receptor mRNA and protein.[23]

Other Non-Ion Channel Targets

β-Adrenergic Receptors

Amiodarone exhibits antiadrenergic properties, in part, by decreasing the density of β-adrenoceptors on the surface of myocardial cells.[24][25] This is due to a downregulation of the receptor protein rather than a direct competitive or non-competitive interaction with the receptor-ligand binding site.[26]

Quantitative Data on β-Adrenoceptor Density

TreatmentTissueEffect on β-adrenoceptor densityReference
Single oral dose of 50 mg/kg amiodaroneRat heartSignificant decrease[24]
Chronic treatmentRat heartSignificant decrease[24]
Incubation for 48 hoursMouse AT-1 cardiomyocytes20% decrease in cAMP response[26]

Conclusion

The molecular pharmacology of amiodarone extends far beyond its well-characterized effects on cardiac ion channels. Its interactions with mitochondria, nuclear receptors, and a variety of signaling pathways contribute significantly to both its therapeutic efficacy and its notable toxicity profile. A deeper understanding of these non-ion channel targets is crucial for the rational design of novel antiarrhythmic agents with improved safety profiles. Furthermore, the diverse molecular interactions of amiodarone open up possibilities for its repositioning in the treatment of other diseases, such as cancer and inflammatory conditions. This guide provides a foundational resource for researchers and drug development professionals to explore these complex and clinically relevant aspects of amiodarone's mechanism of action.

References

The Unseen Driver: A Technical Guide to the Pharmacodynamics of Desethylamiodarone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Desethylamiodarone (DEA), the principal and pharmacologically active metabolite of the potent antiarrhythmic agent amiodarone, plays a crucial, and often underappreciated, role in the therapeutic and toxicological profile of its parent compound. Following chronic amiodarone administration, DEA accumulates extensively in various tissues, including the myocardium, where its concentrations can surpass those of amiodarone itself.[1][2] This accumulation is believed to be a key factor in the delayed onset of amiodarone's full antiarrhythmic effects and some of its chronic toxicities.[3][4] This in-depth technical guide synthesizes the current understanding of desethylamiodarone's pharmacodynamics, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and signaling pathways to provide a comprehensive resource for the scientific community.

Electrophysiological Profile: A Multi-Channel Modulator

Desethylamiodarone exerts a complex and concentration-dependent influence on cardiac electrophysiology, exhibiting characteristics of multiple Vaughan Williams classes of antiarrhythmic drugs.[5][6] Its primary effects are mediated through the blockade of several key ion channels, leading to alterations in action potential duration, conduction velocity, and refractoriness.

Ion Channel Interactions

Desethylamiodarone's interaction with cardiac ion channels is central to its antiarrhythmic activity. It demonstrates a more pronounced effect on sodium channels compared to amiodarone, contributing to its potent effects on cardiac conduction.

Table 1: Quantitative Effects of Desethylamiodarone on Cardiac Ion Channels and Electrophysiological Parameters

ParameterSpecies/SystemConcentration/DoseEffectReference
Sodium Channels
Peak Sodium Current (INa,P) Block (ΔKPQ mutant)Mammalian Cells2.5 µMSignificant Block[5]
Late Sodium Current (INa,L)Mammalian Cells2.5 µMSignificant Increase[6]
Vmax (rate-dependent depression)Guinea Pig Ventricular MyocardiumClinically relevant levelsReduction[6]
Potassium Channels
Action Potential Duration at 90% Repolarization (APD90)Rabbit Ventricle (chronic)Chronic Administration42.0% Increase[7]
Effective Refractory Period (ERP)Rabbit Ventricle (chronic)Chronic Administration47.4% Increase[7]
Calcium Channels
Dihydropyridine & Phenylalkylamine Binding SitesRat Heart, Brain, Skeletal & Smooth MusclesN/ANo significant competition[8]
ECG Intervals
QRS IntervalRatsSingle and Chronic DosingConcentration-related increase (greater potency than amiodarone)[4]
QT and QTc IntervalsRatsSingle and Chronic DosingConcentration-related increase (greater potency than amiodarone)[4]
Ventricular Defibrillation Threshold (DFT)Pigs10 mg/kg IVIncrease from 20.5 to 33.9 J[9]
Experimental Protocols: Elucidating Electrophysiological Effects

The characterization of desethylamiodarone's electrophysiological properties relies on a variety of specialized experimental techniques.

This technique is employed to measure the effects of desethylamiodarone on specific ion currents in isolated cardiac myocytes or cell lines expressing specific ion channels.

  • Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the wild-type (WT) or mutant (e.g., ΔKPQ) human cardiac sodium channel α-subunit (hNaV1.5) are cultured under standard conditions.

  • Recording: Whole-cell currents are recorded using an amplifier and digitizer. Borosilicate glass pipettes with a specific resistance are filled with an internal solution containing (in mM): 120 CsF, 20 CsCl, 5 EGTA, and 10 HEPES, with the pH adjusted to 7.4 with CsOH. The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.

  • Drug Application: Desethylamiodarone is perfused into the recording chamber at various concentrations to determine its effects on peak and late sodium currents.[5][10]

  • Data Analysis: Current-voltage (I-V) relationships, steady-state activation and inactivation curves, and dose-response curves are generated to quantify the effects of the compound.

G cluster_workflow Experimental Workflow: Whole-Cell Patch-Clamp cell_prep Cell Preparation (e.g., HEK293 with NaV1.5) pipette Pipette Fabrication & Filling (Internal Solution) seal Gigaohm Seal Formation & Whole-Cell Configuration pipette->seal recording Voltage-Clamp Protocol & Current Recording seal->recording perfusion DEA Perfusion (Varying Concentrations) recording->perfusion analysis Data Analysis (I-V curves, Dose-Response) recording->analysis perfusion->recording Iterative

Workflow for Whole-Cell Patch-Clamp Experiments.

This ex vivo model allows for the study of desethylamiodarone's effects on the electrophysiology of an intact heart.

  • Heart Isolation: Guinea pigs are heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.

  • Perfusion: The heart is retrogradely perfused with a modified Tyrode's solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature and pressure.

  • Electrophysiological Recordings: A His-bundle electrogram is recorded using a catheter positioned across the tricuspid valve. Atrial and ventricular electrograms are also recorded. Pacing electrodes are placed on the right atrium and ventricle.

  • Parameter Measurement: Conduction intervals (AH, HV), refractory periods (atrial, ventricular, AV nodal), and QT interval are measured at baseline and following the infusion of desethylamiodarone into the perfusate.[11]

Receptor-Mediated Actions: Beyond Ion Channels

Desethylamiodarone's pharmacodynamic profile extends beyond direct ion channel modulation to include significant interactions with nuclear and cell surface receptors.

Thyroid Hormone Receptor Antagonism

Desethylamiodarone, bearing a structural resemblance to thyroid hormones, acts as an antagonist at thyroid hormone receptors.[12] This interaction is thought to contribute to some of the thyroid-related side effects observed during chronic amiodarone therapy.

  • Mechanism: Desethylamiodarone competitively inhibits the binding of triiodothyronine (T3) to both α1- and β1-thyroid hormone receptors.[13][14] The inhibition of the β1-receptor is noncompetitive, with a preferential interaction with the unoccupied receptor.[14][15] This blockade can interfere with the normal transcriptional regulation of thyroid hormone-responsive genes in various tissues, including the heart.

Table 2: Desethylamiodarone Binding Affinities for Thyroid Hormone Receptors

Receptor SubtypeSystemIC50 / KDType of InhibitionReference
α1-Thyroid Hormone ReceptorChicken α1-T3R (E. coli expressed)IC50: 3.5 x 10-5 MCompetitive[13]
β1-Thyroid Hormone ReceptorRat β1-T3R (E. coli expressed)IC50: 1-3 x 10-5 MNoncompetitive[14][15]
Nuclear Receptors (General)Human LymphocytesKD: 8.6 µMCompetitive[12][16]
Nuclear Receptors (General)Bovine AtriumKD: 35.0 µMCompetitive[12][16]
Nuclear Receptors (General)Bovine VentricleKD: 26.9 µMCompetitive[12][16]
Nuclear Receptors (General)Rat LiverKD: 8.6 µMCompetitive[12][16]
  • Receptor Preparation: The chicken α1- or rat β1-thyroid hormone receptor is expressed in an E. coli system and purified.

  • Incubation: The receptor protein is incubated with [125I]T3 in the presence and absence of varying concentrations of desethylamiodarone. The buffer contains solubilizing agents like Triton X-100 and BSA to ensure desethylamiodarone remains in solution.

  • Separation: Bound and free radioligand are separated using techniques such as gel filtration chromatography.

  • Quantification: The amount of bound [125I]T3 is quantified using a gamma counter.

  • Analysis: The data is used to generate displacement curves and determine the IC50 value of desethylamiodarone. Scatchard analysis can be used to determine the nature of the inhibition (competitive vs. noncompetitive).[13][14]

G cluster_pathway Thyroid Hormone Receptor Signaling Inhibition T3 T3 (Thyroid Hormone) THR Thyroid Hormone Receptor (α/β) T3->THR Binds & Activates DEA Desethylamiodarone DEA->THR Binds & Inhibits TRE Thyroid Response Element (on DNA) THR->TRE Binds to Transcription Gene Transcription (e.g., cardiac proteins) TRE->Transcription Regulates G cluster_apoptosis Apoptosis Induction by Desethylamiodarone DEA Desethylamiodarone Mito Mitochondrial Membrane Potential Collapse DEA->Mito BaxBcl2 Increased Bax/Bcl-2 Ratio DEA->BaxBcl2 AktERK Akt/ERK Signaling (Survival Pathway) DEA->AktERK Casp3 Caspase-3 Activation Mito->Casp3 BaxBcl2->Casp3 Apoptosis Apoptosis Casp3->Apoptosis AktERK->Apoptosis Inhibits

References

Amiodarone Hydrochloride: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Amiodarone hydrochloride is a potent antiarrhythmic agent widely used in the management of various cardiac arrhythmias. Despite its clinical efficacy, its use is often limited by a complex pharmacological profile and a significant number of adverse effects. This has spurred extensive research into its structure-activity relationships (SAR) to develop safer and more effective analogues. This technical guide provides a comprehensive overview of the SAR studies of amiodarone, detailing the impact of structural modifications on its pharmacological activity and toxicity, summarizing quantitative data, and outlining key experimental methodologies.

Core Molecular Scaffold and Key Structural Features

The amiodarone molecule can be dissected into three key moieties, each playing a critical role in its overall activity and pharmacokinetic profile:

  • 2-Butylbenzofuran Moiety: This lipophilic group is essential for the antiarrhythmic activity. The butyl chain at the 2-position of the benzofuran ring contributes to the drug's high lipid solubility and its interaction with the lipid bilayer of cardiac myocytes.

  • Diiodobenzoyl Moiety: The central phenyl ring is substituted with two iodine atoms at positions 3 and 5. These iodine atoms are crucial for the drug's class III antiarrhythmic activity, which involves the blockade of potassium channels. However, they are also implicated in one of the most significant adverse effects of amiodarone: thyroid dysfunction.[1]

  • Diethylaminoethoxy Side Chain: This basic side chain, attached to the benzoyl moiety via an ether linkage, is important for the drug's pharmacokinetic properties and its interaction with various ion channels. Modifications to this side chain have been a primary focus in the development of amiodarone analogues with improved safety profiles.

Structure-Activity Relationship Studies

Systematic modifications of the amiodarone structure have yielded valuable insights into the determinants of its efficacy and toxicity.

Modifications of the Benzofuran Ring

The benzofuran ring coupled with the benzoyl moiety is considered an essential structural entity for the antiarrhythmic activity of amiodarone.[2] Alterations to this core structure generally lead to a significant loss of potency.

The Role of the Iodine Atoms

The two iodine atoms on the phenyl ring are a double-edged sword. They are integral to the potent potassium channel blocking effect, which prolongs the action potential duration and is the hallmark of its class III antiarrhythmic action. However, the iodine content is also directly linked to amiodarone's interference with thyroid hormone metabolism, leading to hypothyroidism or hyperthyroidism.

This has led to the development of non-iodinated analogues, with the most notable example being dronedarone . Dronedarone retains the benzofuran core but replaces the diiodophenyl group with a methanesulfonamido-substituted phenyl ring. This modification successfully eliminates the thyroid-related adverse effects.[3]

Modifications of the Diethylaminoethoxy Side Chain

The diethylaminoethoxy side chain has been a fertile ground for structural modifications aimed at reducing toxicity and improving pharmacokinetics.

  • N-Dealkylation: The primary metabolite of amiodarone is N-desethylamiodarone (DEA) , formed by the removal of one ethyl group from the terminal amine. DEA is pharmacologically active and contributes to both the therapeutic and toxic effects of amiodarone.[4][5][6] Studies have shown that DEA can be more toxic than the parent compound.[5][6] Further dealkylation to bis-desethylamiodarone results in a significant loss of activity.

  • Variations in the Alkyl Chain: Increasing the length of the N-alkyl substituents can influence the drug's half-life. For instance, replacing the ethyl groups with larger alkyl groups can increase steric hindrance, potentially slowing down metabolism.

  • Replacement of the Amine: Replacing the diethylamine moiety with other cyclic amines, such as a piperidyl group, has been explored to reduce cytotoxicity. The analogue PIPAM, for example, demonstrated a similar mechanism of action to amiodarone but with lower toxicity in alveolar macrophages.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from various studies, focusing on the inhibitory concentrations (IC50) for different ion channels and cytotoxicity data for amiodarone and its key analogues.

CompoundIon ChannelCell TypeIC50 (µM)Reference
Amiodarone Na+ (Peak)Rabbit Atrial Myocytes1.8 ± 1.1[7][8]
Na+ (Peak)Rabbit Ventricular Myocytes40.4 ± 11.9[7][8]
Na+ (Late)HEK293 (SCN5A)3.0 ± 0.9
K+ (hERG/IKr)HEK293~0.07[9]
K+ (IKr)Rabbit Ventricular Myocytes2.8[10]
K+ (IKs)Rabbit Ventricular Myocytes>300[10]
K+ (KATP)Rat Ventricular Myocytes2.3[11]
K+ (SK2)Human Atrial Myocytes (CAF)8.03[3][12]
K+ (SK2)HEK2937.2[3][12]
Ca2+ (L-type)MIN6 CellsConcentration-dependent inhibition[13]
Dronedarone K+ (IK(ACh))Rabbit SAN Cells0.0634[14]
K+ (SK2)Human Atrial Myocytes (CAF)2.42[3][12]
K+ (SK2)HEK2931.7[3][12]
N-Desethylamiodarone (DEA) Na+ (Peak)HEK293 (ΔKPQ)More potent block than Amiodarone[5][15]
SAR114646A Na+ (fast)Guinea Pig Ventricular Cardiomyocytes2.0[16]
Ca2+ (L-type)Guinea Pig Ventricular Cardiomyocytes1.1[16]
K+ (IKr)Guinea Pig Ventricular Cardiomyocytes0.6[16]
K+ (IKs)Guinea Pig Ventricular Cardiomyocytes>10[16]
K+ (IK1)Guinea Pig Ventricular Cardiomyocytes>10[16]
K+ (KATP)Guinea Pig Ventricular Cardiomyocytes2.8[16]
K+ (IKACh)Guinea Pig Atrial Cardiomyocytes0.0365[16]
K+ (Ito)Rat Ventricular Myocytes1.8[16]
K+ (Isus)Rat Ventricular Myocytes1.2[16]
hKv1.5CHO Cells1.1[16]
hHCN4CHO Cells0.4[16]

Table 1: Ion Channel Blocking Potency of Amiodarone and its Analogues. (CAF: Chronic Atrial Fibrillation, SAN: Sinoatrial Node)

CompoundCell TypeAssayEndpointResultReference
Amiodarone Rat Alveolar MacrophagesLDH ReleaseCytotoxicityConcentration-dependent[1]
N-Desethylamiodarone (DEA) Rat Alveolar MacrophagesLDH ReleaseCytotoxicityMore cytotoxic than Amiodarone[1]

Table 2: Cytotoxicity Data for Amiodarone and N-Desethylamiodarone.

Experimental Protocols

The SAR of amiodarone has been elucidated through a variety of experimental techniques. Below are generalized protocols for key experiments.

Synthesis of Amiodarone Analogues (General Scheme)

The synthesis of amiodarone analogues typically involves the preparation of the benzofuran core, followed by acylation and subsequent attachment of the side chain.

  • Synthesis of the 2-Butylbenzofuran Core: This is often achieved through the cyclization of a suitably substituted phenol with an appropriate reagent to introduce the butyl group at the 2-position.

  • Friedel-Crafts Acylation: The 2-butylbenzofuran is then acylated at the 3-position with a substituted benzoyl chloride. For analogues like dronedarone, a benzoyl chloride with a methanesulfonamido group is used.

  • Introduction of the Side Chain: The final step involves the etherification of the hydroxyl group on the benzoyl moiety with a desired aminoalkoxy halide to introduce the side chain.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of compounds on ion channel function.

  • Cell Preparation: Cardiac myocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig) or human atrial appendages. Alternatively, cell lines stably expressing a specific ion channel of interest (e.g., HEK293 cells) are used.

  • Pipette Preparation: Glass micropipettes with a resistance of 3-7 MΩ are fabricated using a pipette puller and filled with an appropriate intracellular solution.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal ( >1 GΩ).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, allowing electrical access to the cell's interior.

  • Voltage-Clamp Protocol: The membrane potential is held at a specific level, and voltage steps are applied to elicit ionic currents through the channels of interest. The currents are recorded before and after the application of amiodarone or its analogues at various concentrations.

  • Data Analysis: The recorded currents are analyzed to determine the IC50 values and to characterize the mechanism of channel block (e.g., state-dependence).

LDH Cytotoxicity Assay

This colorimetric assay is commonly used to assess cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding: Cells (e.g., alveolar macrophages) are seeded in a 96-well plate and allowed to adhere.

  • Compound Treatment: The cells are treated with various concentrations of amiodarone or its analogues for a specified period (e.g., 24 hours).

  • Supernatant Collection: After incubation, a portion of the cell culture supernatant is transferred to a new 96-well plate.

  • LDH Reaction: A reaction mixture containing a substrate for LDH and a tetrazolium salt is added to the supernatant. LDH released from damaged cells catalyzes the conversion of the tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The amount of color formed is proportional to the number of lysed cells.

Visualizing Mechanisms and Workflows

Amiodarone's Multi-Ion Channel Blockade

Amiodarone's complex antiarrhythmic action stems from its ability to block multiple ion channels involved in the cardiac action potential. This multi-channel blockade is a key contributor to its high efficacy but also to its potential for adverse effects.

Amiodarone_Mechanism cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Amiodarone Amiodarone Na_Channel Na+ Channel (INa) Amiodarone->Na_Channel Blocks K_Channel_IKr K+ Channel (IKr) Amiodarone->K_Channel_IKr Blocks K_Channel_IKs K+ Channel (IKs) Amiodarone->K_Channel_IKs Blocks Ca_Channel Ca2+ Channel (ICa,L) Amiodarone->Ca_Channel Blocks Decrease_Conduction Decreased Conduction Velocity Na_Channel->Decrease_Conduction Prolong_AP Prolonged Action Potential Duration K_Channel_IKr->Prolong_AP K_Channel_IKs->Prolong_AP Prolong_Refractory Prolonged Refractory Period Prolong_AP->Prolong_Refractory

Caption: Amiodarone's multi-channel blocking effects on cardiac ion channels.

Experimental Workflow for SAR Studies

The investigation of amiodarone's SAR typically follows a structured workflow, from the synthesis of new analogues to their biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis and SAR Synthesis Synthesis of Amiodarone Analogues Purification Purification and Characterization Synthesis->Purification Patch_Clamp Patch-Clamp Electrophysiology Purification->Patch_Clamp Cytotoxicity Cytotoxicity Assays (e.g., LDH) Purification->Cytotoxicity SAR_Analysis SAR Analysis Patch_Clamp->SAR_Analysis Cytotoxicity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical experimental workflow for amiodarone SAR studies.

Conclusion

The extensive SAR studies on amiodarone have provided critical insights into the molecular features governing its antiarrhythmic efficacy and its propensity for adverse effects. The benzofuran-benzoyl core remains essential for activity, while modifications to the diiodophenyl moiety and the diethylaminoethoxy side chain offer avenues for mitigating toxicity. The development of dronedarone stands as a testament to the success of rational drug design based on SAR principles. Future research will likely continue to focus on fine-tuning the molecular structure of amiodarone to develop new antiarrhythmic agents with an improved therapeutic window, offering better treatment options for patients with cardiac arrhythmias.

References

In-Vitro Characterization of Amiodarone's Antiarrhythmic Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiodarone is a potent antiarrhythmic agent widely utilized for the management of various cardiac arrhythmias.[1][2] Its clinical efficacy is attributed to a complex and multifaceted pharmacological profile, interacting with multiple cardiac ion channels and receptors.[3][4] This technical guide provides an in-depth overview of the in-vitro characterization of amiodarone's antiarrhythmic properties, focusing on its electrophysiological effects, ion channel interactions, and the experimental protocols used for their evaluation.

Electrophysiological Effects and Ion Channel Interactions

Amiodarone's antiarrhythmic action is a result of its effects on the cardiac action potential, primarily through the blockade of several key ion channels.[5][6] It is classified as a Class III antiarrhythmic agent due to its prominent effect on prolonging the repolarization phase of the action potential.[1][7] However, it also exhibits properties of Class I, II, and IV antiarrhythmic drugs.[4][8]

Data Presentation: Quantitative Analysis of Amiodarone's In-Vitro Activity

The following tables summarize the quantitative data on the inhibitory effects of amiodarone on various cardiac ion channels and its binding affinity for relevant receptors.

Target Ion ChannelCurrentSpecies/Cell LineIC50 Value (µM)Reference
Potassium Channels
hERG (KCNH2)IKrHEK293 Cells0.8 ± 0.1[9]
Rabbit Ventricular MyocytesIKrRabbit2.8[10]
KvLQT1/minKIKsXenopus Oocytes>300[10]
Sodium Channels
NaV1.5Late INaHEK293 Cells3.0 ± 0.9[9]
NaV1.5Peak INa (tonic block)HEK293 Cells178.1 ± 17.2[9]
Atrial MyocytesINaRabbit1.8 ± 1.1[11]
Ventricular MyocytesINaRabbit40.4 ± 11.9[11]
Calcium Channels
L-typeICa,LRabbit AV Node Myocytes85% block at 10 µM

Note: IC50 values can vary depending on the experimental conditions, cell type, and specific protocol used.

Receptor/Binding SiteRadioligandPreparationIC50/Ki ValueReference
Sodium Channel Receptor[3H]batrachotoxinin A 20 α-benzoateRat Cardiac MyocytesIC50: 3.6 µM
Beta-Adrenergic Receptors[125I]CyanopindololRat Heart MicrosomesNo direct displacement up to 10⁻⁶ M[12]

Signaling Pathways and Mechanisms of Action

Amiodarone's broad spectrum of activity stems from its interaction with multiple targets within the cardiac myocyte. The following diagram illustrates the primary signaling pathways affected by amiodarone.

Amiodarone_Mechanism cluster_channels Ion Channels cluster_receptors Receptors cluster_effects Electrophysiological Effects Amiodarone Amiodarone K_channels Potassium Channels (IKr, IKs, IK1, ITo) Amiodarone->K_channels Block Na_channels Sodium Channels (INa) Amiodarone->Na_channels Block Ca_channels Calcium Channels (ICa,L) Amiodarone->Ca_channels Block Beta_receptors Beta-Adrenergic Receptors Amiodarone->Beta_receptors Non-competitive Antagonism AP_prolongation Action Potential Duration Prolongation K_channels->AP_prolongation Conduction_slowing Slowing of Conduction Na_channels->Conduction_slowing Automaticity_decrease Decreased Automaticity Ca_channels->Automaticity_decrease Beta_receptors->Automaticity_decrease ERP_increase Increased Effective Refractory Period AP_prolongation->ERP_increase

Caption: Amiodarone's multi-target mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the accurate in-vitro characterization of amiodarone. The following sections outline the key experimental protocols.

Experimental Workflow

The general workflow for in-vitro characterization of amiodarone's antiarrhythmic properties is depicted below.

Experimental_Workflow start Start cell_prep Cardiac Myocyte Isolation/Cell Culture start->cell_prep patch_clamp Whole-Cell Patch Clamp Electrophysiology cell_prep->patch_clamp binding_assays Radioligand Binding Assays cell_prep->binding_assays action_potential Action Potential Recording cell_prep->action_potential data_analysis Data Analysis (IC50, Ki, etc.) patch_clamp->data_analysis binding_assays->data_analysis action_potential->data_analysis end End data_analysis->end

Caption: General experimental workflow.

Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the effect of amiodarone on specific cardiac ion currents.

Materials:

  • Isolated cardiac myocytes or a suitable cell line expressing the channel of interest.

  • Patch clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Perfusion system.

  • External and internal pipette solutions (specific compositions detailed below).

  • Amiodarone stock solution.

General Procedure:

  • Prepare isolated cardiac myocytes or cultured cells.

  • Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a gigaohm seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline ionic currents using a specific voltage-clamp protocol.

  • Perfuse the cell with a known concentration of amiodarone.

  • Record the ionic currents in the presence of amiodarone.

  • Analyze the data to determine the percentage of current inhibition and, if applicable, the IC50 value.

Specific Voltage-Clamp Protocols:

  • IKr (hERG) Current:

    • Holding Potential: -80 mV.

    • Test Pulse: Depolarize to +20 mV for 2 seconds.

    • Repolarization Pulse: Repolarize to -50 mV for 2 seconds to elicit the characteristic tail current.

    • Measurement: The peak amplitude of the tail current is measured as an index of IKr.

  • IKs Current:

    • Holding Potential: -50 mV.

    • Test Pulse: Depolarize to potentials ranging from -40 mV to +60 mV in 10 mV increments for 5 seconds.

    • Repolarization Pulse: Repolarize to -40 mV.

    • Measurement: The amplitude of the slowly activating outward current at the end of the depolarizing pulse is measured.

  • INa (Peak Sodium) Current:

    • Holding Potential: -120 mV.

    • Test Pulse: Depolarize to -10 mV for 50 ms.

    • Measurement: The peak inward current is measured.

  • ICa,L (L-type Calcium) Current:

    • Holding Potential: -40 mV (to inactivate sodium channels).

    • Test Pulse: Depolarize to 0 mV for 200 ms.

    • Measurement: The peak inward current is measured.

Radioligand Binding Assays

Objective: To determine the binding affinity of amiodarone to specific cardiac receptors.

General Protocol ([3H]batrachotoxinin A 20 α-benzoate for Sodium Channels):

  • Membrane Preparation: Isolate crude membrane fractions from rat cardiac ventricular muscle.

  • Incubation: Incubate the membrane preparation with a fixed concentration of [3H]batrachotoxinin A 20 α-benzoate and varying concentrations of amiodarone in a suitable buffer.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

  • Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of amiodarone that inhibits 50% of the specific binding of the radioligand (IC50).

Note on Beta-Adrenergic Receptor Interaction: Studies have shown that amiodarone's antiadrenergic effect is not due to direct competitive binding at the beta-adrenergic receptor.[12] Instead, it appears to cause a downregulation of the receptor protein itself.[13] Therefore, a traditional competitive radioligand binding assay may not be the most appropriate method to characterize this interaction. Western blotting or other protein quantification techniques would be more suitable to assess the change in receptor density after chronic amiodarone treatment in an in-vitro model.

Conclusion

The in-vitro characterization of amiodarone reveals a complex pharmacological profile that underlies its potent antiarrhythmic efficacy. Its ability to block multiple ion channels, particularly potassium and sodium channels, contributes to the prolongation of the cardiac action potential and effective refractory period.[5][6] The detailed experimental protocols provided in this guide offer a framework for the consistent and accurate assessment of amiodarone's electrophysiological properties. A thorough understanding of these in-vitro characteristics is essential for the continued development and safe and effective use of this important antiarrhythmic agent.

References

Cellular Uptake and Distribution of Amiodarone in Cardiomyocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Amiodarone is a highly effective antiarrhythmic agent, classified primarily as a Class III drug, though it exhibits properties of all four Vaughan Williams classes.[1] Its clinical utility is often tempered by a complex pharmacokinetic profile and a propensity for tissue accumulation, leading to significant side effects. This technical guide provides an in-depth examination of the cellular mechanisms governing the uptake and subcellular distribution of amiodarone within cardiomyocytes. As a lipophilic and cationic amphiphilic drug, amiodarone readily crosses the sarcolemma and subsequently accumulates within acidic organelles, such as lysosomes, and in mitochondria, driven by the mitochondrial membrane potential. This sequestration is a key factor in both its therapeutic efficacy and its organ-specific toxicity, including cardiac mitochondrial dysfunction and drug-induced phospholipidosis. This document details these pathways, presents quantitative data on drug concentrations, outlines relevant experimental protocols, and visualizes the core mechanisms to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties and Pharmacokinetics

Amiodarone is a benzofuran derivative characterized by high lipophilicity and a cationic amphiphilic structure.[2] These properties are fundamental to its pharmacokinetic behavior, dictating its slow and variable absorption, extensive distribution into tissues, and remarkably long elimination half-life.[3][4] The drug's tendency to accumulate in lipid-rich tissues, such as adipose tissue, liver, and skeletal muscle, is a defining feature.[3][5] In the context of cardiac tissue, this accumulation is crucial for its antiarrhythmic action but also contributes to potential cardiotoxicity.

Table 1: Pharmacokinetic Parameters of Amiodarone

Parameter Value Reference(s)
Oral Bioavailability 20% - 86% (highly variable) [3][4][6]
Volume of Distribution (Vd) ~60 L/kg (very large) [7][8]
Plasma Protein Binding ~96% [8]
Steady-State Serum Levels 0.7 - 3.7 µM [7]

| Elimination Half-life | 4 hours to >50 days (highly variable) |[3][4][9] |

Cellular Uptake and Efflux Mechanisms

The net intracellular concentration of amiodarone in cardiomyocytes is a balance between its influx across the sarcolemma and its active efflux.

2.1. Passive Diffusion Due to its high lipophilicity, amiodarone is believed to primarily enter cardiomyocytes via passive diffusion across the lipid bilayer of the sarcolemma.[3][10]

2.2. P-glycoprotein (Pgp) Mediated Efflux P-glycoprotein (Pgp), an ATP-binding cassette (ABC) transporter, functions as a drug efflux pump and is known to transport amiodarone.[11][12] Its activity can reduce the intracellular accumulation of the drug, thereby modulating its net concentration and effect. Drug-drug interactions involving Pgp can significantly alter amiodarone's pharmacokinetics.[11][12]

cluster_0 Extracellular Space cluster_1 Sarcolemma cluster_2 Cytoplasm Amiodarone_ext Amiodarone Amiodarone_int Amiodarone Amiodarone_ext->Amiodarone_int Passive Diffusion (Lipophilicity) PGP P-glycoprotein (Efflux Pump) PGP->Amiodarone_ext ATP-dependent Efflux Amiodarone_int->PGP

Amiodarone transport across the cardiomyocyte sarcolemma.

Intracellular Distribution and Sequestration

Once inside the cardiomyocyte, amiodarone does not distribute uniformly. It preferentially accumulates in specific subcellular compartments, primarily lysosomes and mitochondria.

3.1. Lysosomal Accumulation and Phospholipidosis Amiodarone is a cationic amphiphilic drug (CAD). In the acidic environment of late endosomes and lysosomes (pH 4.5-5.0), its tertiary amine group becomes protonated.[7] This charged form is less membrane-permeable, leading to its entrapment and high concentration within these organelles—a mechanism known as "ion trapping".[7][13] Chronic accumulation interferes with lysosomal enzymes, particularly phospholipases, leading to the buildup of phospholipids and the formation of multilamellar inclusion bodies, a condition known as drug-induced phospholipidosis.[7][13]

3.2. Mitochondrial Sequestration The mitochondrial intermembrane space is acidic relative to the matrix. Amiodarone becomes protonated here and is then driven across the inner mitochondrial membrane into the alkaline matrix by the strong negative-inside mitochondrial membrane potential (Δψm).[2] This leads to significant drug accumulation within mitochondria, where it can directly interfere with cellular respiration and energy production.[2][5]

cluster_0 Cytoplasm (pH ~7.2) cluster_1 Lysosome (Acidic pH) cluster_2 Mitochondrion Amiodarone_cyto Amiodarone (Neutral) Amiodarone_lyso Amiodarone-H+ (Protonated/Trapped) Amiodarone_cyto->Amiodarone_lyso Ion Trapping Amiodarone_mito Amiodarone-H+ (Accumulated) Amiodarone_cyto->Amiodarone_mito Δψm-Driven Uptake PL Phospholipidosis Amiodarone_lyso->PL Impairs Lipid Degradation A Amiodarone Accumulation in Matrix B Inhibition of Respiratory Chain (Complex I & II) A->B C Disruption of Oxidative Phosphorylation B->C D Decreased ATP Production C->D Impairs E Increased ROS Production C->E Causes F Cardiomyocyte Dysfunction D->F Leads to E->F Leads to A 1. Cardiomyocyte Tissue Sample B 2. Homogenization in Buffer A->B C 3. Add Internal Standard & Perform Liquid-Liquid Extraction B->C D 4. Centrifugation C->D E 5. Collect & Evaporate Organic Supernatant D->E F 6. Reconstitute in Mobile Phase E->F G 7. Injection into HPLC-UV System F->G H 8. Data Analysis & Quantification G->H

References

Amiodarone's Impact on Cardiac Calcium Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the multifaceted effects of amiodarone on calcium homeostasis within cardiac cells. Amiodarone, a potent antiarrhythmic agent, exhibits complex electrophysiological characteristics, influencing multiple ion channels and cellular mechanisms. A core component of its action involves the intricate modulation of intracellular calcium ([Ca²⁺]i), a critical second messenger in cardiac excitation-contraction coupling and signaling. This document synthesizes quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Quantitative Analysis of Amiodarone's Effects

Amiodarone's interaction with various components of the cardiac calcium handling machinery has been quantified across numerous studies. The following tables summarize these key findings, providing a comparative overview of its potency and effects on different targets.

Table 1: Inhibitory Effects of Amiodarone on Cardiac Ion Channels and Transporters

TargetSpecies/Cell TypeKey ParameterValueReference(s)
L-Type Ca²⁺ Channel (I_Ca,L) Rabbit AV Node Myocytes% Inhibition85% at 10 µM[1]
Neonatal Rabbit Ventricular Myocytes% Inhibition39.1% at 1 µM[2]
GeneralDissociation Constant (Resting)5.8 µM[3]
GeneralDissociation Constant (Inactivated)0.36 µM[3]
Na⁺/Ca²⁺ Exchanger (NCX) Guinea-Pig Ventricular MyocytesIC₅₀3.3 - 3.6 µM[3]
CCL39 Cells (expressing wild-type NCX1)% Inhibition80% at 30 µM[4]
Sodium Channel (I_Na) Rat CardiacIC₅₀ (for [³H]BTXB binding)3.6 µM[5]
ATP-Sensitive K⁺ Channel (K_ATP) MIN6 CellsIC₅₀0.24 µM[6]

Table 2: Functional Effects of Amiodarone on Cardiac Tissue and Cells

EffectModel SystemKey ParameterValueReference(s)
Inhibition of Myocardial Contraction Rabbit Right Ventricular StripsEC₅₀1.7 µM[7]
Antagonism of Aortic Ring Contraction Rabbit Aortic Rings (KCl-induced)EC₅₀24 nM[7]
Reduction of Ca²⁺ Uptake K⁺-depolarized Cultured Rat Cardiomyocytes% Reduction29%[7]

Core Signaling Pathways and Mechanisms of Action

Amiodarone's classification as a Class III antiarrhythmic drug belies its complex pharmacology, as it exhibits properties of all four Vaughan Williams classes.[8][9][10] Its influence on calcium homeostasis is a central aspect of this multi-channel blocking activity.

Key Mechanisms:

  • L-Type Calcium Channel Blockade: Amiodarone directly inhibits L-type calcium channels, reducing the influx of Ca²⁺ during phase 2 of the cardiac action potential.[1][10][11] This action contributes to its negative chronotropic (heart rate slowing) and dromotropic (conduction velocity slowing) effects, particularly at the sinoatrial and atrioventricular nodes.[8] Studies suggest that amiodarone binds preferentially to the inactivated state of the channel, a mechanism that enhances its efficacy at higher heart rates.[2][3]

  • Inhibition of the Sodium-Calcium Exchanger (NCX): Amiodarone inhibits the NCX, which is crucial for extruding calcium from the myocyte.[3] This inhibition appears to occur from the intracellular side of the membrane.[3][4] By suppressing the NCX, particularly in its reverse mode during pathological conditions like ischemia, amiodarone may help prevent the calcium overload that leads to delayed afterdepolarizations and triggered arrhythmias.[3]

  • Modulation of Sarcoplasmic Reticulum (SR) Function: The drug appears to have a complex effect on the SR, the primary intracellular calcium store. Some evidence suggests amiodarone potentiates the SR's ability to accumulate Ca²⁺, which could enhance contractility under certain conditions.[12][13] Conversely, other studies report decreased Ca²⁺ accumulation in the endoplasmic reticulum of permeabilized cells, indicating a potential disruption of SERCA (Sarco/Endoplasmic Reticulum Ca²⁺-ATPase) function.[14]

  • Mitochondrial Calcium Regulation: During ischemia-reperfusion injury, amiodarone treatment has been shown to improve the recovery of cardiac function. This beneficial effect is thought to be partly due to protection against the deleterious effects of excessive calcium accumulation within the mitochondria, which preserves mitochondrial energy metabolism.[15]

Amiodarone_Ca_Homeostasis cluster_cyto Cytosol L_type L-Type Ca²⁺ Channel Ca_cyto [Ca²⁺]i L_type->Ca_cyto Ca²⁺ Influx NCX Na⁺/Ca²⁺ Exchanger (NCX) NCX->Ca_cyto Ca²⁺ Efflux Na_K_ATPase Na⁺/K⁺ ATPase SERCA SERCA2a RyR Ryanodine Receptor (RyR) SERCA->RyR RyR->Ca_cyto Ca²⁺ Release Mito Mitochondrion Ca_cyto->Mito Uptake Amiodarone Amiodarone Amiodarone->L_type Inhibits (-) Amiodarone->NCX Inhibits (-) Amiodarone->SERCA Modulates (?)

Amiodarone's primary targets in cardiac calcium regulation.

Experimental Protocols

The quantitative data presented in this guide are derived from specific experimental methodologies. Understanding these protocols is essential for interpreting the data and designing future studies.

Cardiomyocyte Isolation
  • Objective: To obtain viable, single cardiac myocytes for electrophysiological or imaging studies.

  • Protocol Summary:

    • Animal Anesthesia: Rats or rabbits are anesthetized (e.g., with ketamine/xylazine), and heparin is administered to prevent coagulation.[16]

    • Heart Excision & Cannulation: The heart is rapidly excised and cannulated via the aorta for Langendorff perfusion.[16]

    • Perfusion: The heart is perfused at 37°C with a calcium-free buffer (e.g., Tyrode's solution) to wash out blood and stop contractions.[16]

    • Enzymatic Digestion: The perfusate is switched to a buffer containing digestive enzymes, typically collagenase II and sometimes trypsin, to break down the extracellular matrix.[16]

    • Cell Dissociation: Once the heart becomes flaccid, the ventricular tissue is removed, minced, and gently triturated to release individual myocytes.[16]

    • Calcium Reintroduction: Calcium is gradually reintroduced to the cell suspension to prevent calcium paradox-induced cell death. The cells are then ready for experimental use.[16]

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure specific ion currents (e.g., I_Ca,L, I_NCX) across the cell membrane.

  • Protocol Summary:

    • Cell Preparation: Isolated myocytes are placed in a recording chamber on an inverted microscope stage.

    • Pipette Formation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution designed to isolate the current of interest (e.g., containing Cs⁺ to block K⁺ channels).

    • Seal Formation: The pipette is pressed against a myocyte, and suction is applied to form a high-resistance (>1 GΩ) "gigaseal".

    • Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette, establishing electrical and chemical continuity between the pipette and the cell interior.

    • Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -40 mV or -60 mV).[1][3] A specific voltage protocol (e.g., depolarizing voltage steps or ramps) is applied to elicit the ion current of interest.[1][3]

    • Data Acquisition: The resulting current is recorded before, during, and after the application of amiodarone to determine its effect.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Isolate Cardiac Myocytes B 2. Load with Ca²⁺ Indicator (e.g., Fura-2 AM) A->B C 3. Baseline Measurement (Confocal Microscopy or Fluorescence Photometry) B->C D 4. Apply Amiodarone C->D E 5. Post-Drug Measurement D->E F 6. Calculate Fluorescence Ratio (e.g., 340/380 nm for Fura-2) E->F G 7. Quantify Change in Intracellular [Ca²⁺] F->G

Workflow for measuring amiodarone's effect on [Ca²⁺]i.
Intracellular Calcium Measurement with Fluorescent Indicators

  • Objective: To measure changes in global or local intracellular calcium concentration ([Ca²⁺]i).

  • Protocol Summary:

    • Indicator Loading: Isolated myocytes are incubated with a membrane-permeant form of a calcium-sensitive dye, such as Fura-2 AM or Fluo-4 AM.[16][17] A non-ionic surfactant like Pluronic F-127 is often used to aid dye solubilization.[18]

    • De-esterification: Once inside the cell, cytosolic esterases cleave the AM group, trapping the fluorescent indicator in its active, calcium-sensitive form.[18]

    • Imaging: Cells are imaged using either a fluorescence photometry system or a laser scanning confocal microscope.[16][17]

    • Excitation & Emission:

      • For ratiometric dyes like Fura-2, cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the emission intensity (at ~510 nm) is calculated. This ratio is proportional to the [Ca²⁺]i and minimizes artifacts from dye concentration or cell thickness.[16][18]

      • For single-wavelength dyes like Fluo-4, cells are excited at a single wavelength (e.g., 488 nm), and the change in fluorescence intensity reflects the change in [Ca²⁺]i.[17]

    • Analysis: The baseline fluorescence (or ratio) is recorded, followed by the application of amiodarone. The subsequent change in the signal is used to quantify the drug's effect on [Ca²⁺]i.

Summary and Concluding Remarks

Amiodarone exerts a profound and complex influence on cardiac calcium homeostasis. Its primary actions include the direct inhibition of L-type calcium channels and the Na⁺/Ca²⁺ exchanger, which collectively reduce calcium influx and prevent pathological calcium overload. Its effects on the sarcoplasmic reticulum and mitochondria further contribute to its antiarrhythmic profile and potential cardioprotective properties. The quantitative data and experimental protocols outlined in this guide provide a foundation for understanding these intricate mechanisms. Future research should aim to further dissect the nuanced effects of amiodarone on SR and mitochondrial calcium handling to fully elucidate its therapeutic and toxicological profiles.

Amiodarone_Vaughan_Williams cluster_actions Electrophysiological Actions Amiodarone Amiodarone ClassI Class I Action (Na⁺ Channel Block) Amiodarone->ClassI ClassII Class II Action (β-Adrenergic Block) Amiodarone->ClassII ClassIII Class III Action (K⁺ Channel Block) Amiodarone->ClassIII (Primary) ClassIV Class IV Action (Ca²⁺ Channel Block) Amiodarone->ClassIV

Amiodarone's multi-class antiarrhythmic properties.

References

Methodological & Application

Application Notes and Protocols for Isolating Cardiomyocytes for Amiodarone Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amiodarone is a potent antiarrhythmic agent used in the treatment of various cardiac arrhythmias. Its complex electrophysiological and cellular effects necessitate detailed in vitro investigation using isolated cardiomyocytes.[1][2] These application notes provide a comprehensive protocol for the isolation of adult ventricular cardiomyocytes and subsequent experimental procedures for studying the effects of Amiodarone. The protocols are designed to yield a high number of viable, calcium-tolerant cardiomyocytes suitable for a range of downstream applications, including electrophysiology, calcium imaging, and toxicological assays.[3][4]

Core Protocol: Isolation of Adult Ventricular Cardiomyocytes

The most common and reproducible method for isolating high-quality adult cardiomyocytes is through Langendorff retrograde perfusion of the heart with enzymatic digestion.[5][6][7] This technique ensures the entire coronary vasculature is perfused with the necessary enzymes to break down the extracellular matrix and dissociate individual cells.

Experimental Workflow for Cardiomyocyte Isolation

G cluster_0 Heart Preparation cluster_1 Langendorff Perfusion cluster_2 Cell Dissociation & Purification cluster_3 Cell Culture & Experimentation A Anesthetize Animal B Excise Heart A->B C Aortic Cannulation B->C D Perfusion with Ca2+-free Buffer C->D Mount on Langendorff E Enzymatic Digestion (Collagenase) D->E F Mince Ventricular Tissue E->F G Mechanical Dissociation F->G H Filter Cell Suspension G->H I Calcium Reintroduction H->I J Plate Cardiomyocytes I->J K Stabilization Period J->K L Amiodarone Treatment K->L M Functional Assays L->M

Caption: Workflow for isolating adult cardiomyocytes.

Detailed Protocol for Cardiomyocyte Isolation

Materials:

  • Animal Model: Adult rat or mouse.

  • Buffers and Solutions:

    • Krebs-Henseleit Buffer (KHB)

    • Calcium-free KHB

    • Collagenase solution (e.g., Type II) in low-calcium KHB

    • Stop solution (e.g., KHB with higher calcium and bovine serum albumin)

  • Equipment:

    • Langendorff perfusion system[8][9]

    • Surgical instruments

    • Peristaltic pump

    • Water bath for temperature control (37°C)

    • Cell culture dishes

Procedure:

  • Heart Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • Rapidly excise the heart and place it in ice-cold KHB.

    • Cannulate the aorta on the Langendorff apparatus, ensuring no air bubbles are introduced into the coronary arteries.[3]

  • Langendorff Perfusion:

    • Begin retrograde perfusion with warm (37°C), oxygenated calcium-free KHB for 3-5 minutes to wash out blood and disrupt cell-cell junctions.[5]

    • Switch to perfusion with collagenase-containing, low-calcium KHB. The duration of digestion is critical and needs to be optimized based on the enzyme activity and animal species.[3]

  • Cell Dissociation and Purification:

    • Once the heart is adequately digested (becomes flaccid), remove it from the cannula.

    • Excise the atria and mince the ventricular tissue in a fresh buffer.

    • Gently triturate the tissue with a pipette to release individual cardiomyocytes.[3]

    • Filter the cell suspension through a nylon mesh to remove undigested tissue.

    • Gradually reintroduce calcium to the cell suspension in a stepwise manner to prevent calcium paradox and cell death.[10]

  • Cell Culture:

    • Plate the isolated cardiomyocytes on laminin-coated dishes.

    • Allow the cells to stabilize for a period before initiating Amiodarone treatment.

Application: Amiodarone Studies

Isolated cardiomyocytes are an excellent model for investigating the multifaceted effects of Amiodarone.

Electrophysiological Studies

Amiodarone is known to affect various ion channels, leading to changes in the cardiac action potential.[1]

Experimental Protocol: Patch-Clamp Electrophysiology

  • Culture isolated cardiomyocytes for a suitable period.

  • Prepare external and internal solutions for whole-cell patch-clamp recording.

  • Obtain a high-resistance seal and establish the whole-cell configuration.

  • Record baseline ion channel currents (e.g., sodium, calcium, potassium currents).

  • Perfuse the cells with a known concentration of Amiodarone.

  • Record the changes in ion channel currents and action potential duration.

Quantitative Data from Literature:

ParameterSpeciesAmiodarone ConcentrationEffectReference
Sodium Current (INa)Dog (Purkinje and ventricular cells)Not specifiedResting and use-dependent block[11]
L-type Calcium Current (ICa,L)Rabbit (ventricular myocytes)1 and 5 µM (acute)Significant reduction[12]
Delayed Rectifier K+ Current (IK)Rabbit (ventricular myocytes)1 and 5 µM (acute)Significant decrease[12]
Na+/Ca2+ Exchange Current (INCX)Guinea-pig (ventricular myocytes)IC50 = 3.3 µMInhibition[13]
Calcium Handling Studies

Amiodarone can interfere with intracellular calcium homeostasis.[14][15]

Experimental Protocol: Calcium Imaging

  • Load isolated cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Mount the cells on an inverted microscope equipped for fluorescence imaging.

  • Record baseline intracellular calcium transients.

  • Apply Amiodarone and record the subsequent changes in calcium transient amplitude, duration, and decay kinetics.

Quantitative Data from Literature:

ParameterCell TypeAmiodarone ConcentrationEffectReference
45Ca2+ UptakeRat (cultured cardiomyocytes)Not specifiedSignificant reduction[14]
Intracellular Free Ca2+Human pulmonary artery endothelial cellsNot specifiedConcentration-dependent increase[15]
Myocardial ContractionRabbit (right ventricular strips)EC50 = 1.7 µMComplete inhibition[14]
Mitochondrial Function and Oxidative Stress Studies

Amiodarone has been shown to affect mitochondrial respiration and may have antioxidant properties.[16][17][18]

Experimental Protocol: Mitochondrial Respiration Assay

  • Isolate mitochondria from cardiomyocytes or use intact cells.

  • Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer or a similar instrument.

  • Determine the basal respiration, ATP-linked respiration, and maximal respiration.

  • Treat with Amiodarone and measure the changes in OCR.

Experimental Protocol: Oxidative Stress Assay

  • Induce oxidative stress in isolated cardiomyocytes (e.g., using H2O2).

  • Treat a subset of cells with Amiodarone.

  • Measure markers of oxidative stress, such as reactive oxygen species (ROS) production using fluorescent probes or assays for lipid peroxidation.

  • Assess cell viability and morphology (e.g., hypercontracture).[16]

Quantitative Data from Literature:

ParameterModelAmiodarone ConcentrationEffectReference
Hydroxyl Radical ScavengingIn vitro (EPR spectroscopy)0.1 to 100 µmol/LDose-dependent decrease in DMPO-OH signals[16]
Myocyte Viability (under oxidative stress)Canine (cardiac myocytes)10 µmol/LSignificant protection against loss of viability[16]
Mitochondrial RespirationRat (isolated mitochondria)6-30 µMUncoupling[18]
ATP DepletionHuman (PBMCs)Concentration-dependentSevere depletion[18]

Signaling Pathways Affected by Amiodarone

Amiodarone's effects on cardiomyocytes are mediated through multiple signaling pathways.

Ion Channel Blockade and Electrophysiological Effects

G cluster_0 Ion Channels cluster_1 Electrophysiological Outcome Amiodarone Amiodarone Na_Channel Voltage-gated Na+ Channel Amiodarone->Na_Channel Blocks Ca_Channel L-type Ca2+ Channel Amiodarone->Ca_Channel Blocks K_Channel Delayed Rectifier K+ Channel Amiodarone->K_Channel Blocks AP_Prolongation Action Potential Prolongation Na_Channel->AP_Prolongation Ca_Channel->AP_Prolongation K_Channel->AP_Prolongation Refractory_Period Increased Refractory Period AP_Prolongation->Refractory_Period

Caption: Amiodarone's effects on ion channels.

Intracellular Calcium Regulation

G cluster_0 Calcium Handling Proteins cluster_1 Cellular Consequence Amiodarone Amiodarone NCX Na+/Ca2+ Exchanger Amiodarone->NCX Inhibits Ca_Influx Plasma Membrane Ca2+ Influx Amiodarone->Ca_Influx Increases Ca_Increase Increased Intracellular [Ca2+] NCX->Ca_Increase Ca_Influx->Ca_Increase Contraction_Inhibition Inhibition of Contraction Ca_Increase->Contraction_Inhibition

Caption: Amiodarone's impact on calcium handling.

Mitochondrial Function and Oxidative Stress

G cluster_0 Mitochondria & ROS cluster_1 Cellular Outcome Amiodarone Amiodarone Mito_Resp Mitochondrial Respiration Amiodarone->Mito_Resp Inhibits/Uncouples ROS Reactive Oxygen Species (ROS) Amiodarone->ROS Scavenges ATP_Depletion ATP Depletion Mito_Resp->ATP_Depletion Cell_Protection Protection from Oxidative Injury ROS->Cell_Protection

Caption: Amiodarone's dual role in mitochondria.

Conclusion

The protocols and data presented here provide a robust framework for researchers studying the effects of Amiodarone on isolated cardiomyocytes. By employing these standardized methods, investigators can obtain high-quality, reproducible data to further elucidate the complex mechanisms of action of this important antiarrhythmic drug. Careful optimization of the cardiomyocyte isolation protocol for the specific animal model and experimental setup is crucial for success.

References

Application Note: Quantification of Amiodarone and N-Desethylamiodarone in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amiodarone is a potent class III antiarrhythmic agent used in the treatment of various types of tachyarrhythmias. Due to its complex pharmacokinetic profile, including a long elimination half-life and significant inter-individual variability, therapeutic drug monitoring (TDM) of amiodarone and its active metabolite, N-desethylamiodarone (DEA), is crucial for optimizing therapy and minimizing toxicity. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous quantification of amiodarone and N-desethylamiodarone in human plasma.

Principle

This method involves the extraction of amiodarone, N-desethylamiodarone, and an internal standard (IS) from a plasma matrix using a liquid-liquid extraction (LLE) procedure. The extracted analytes are then separated isocratically on a C18 reversed-phase column with a mobile phase consisting of a buffered organic mixture. Detection and quantification are achieved using a UV detector set at a wavelength that allows for sensitive measurement of both amiodarone and its metabolite.

Materials and Reagents

  • Amiodarone hydrochloride (Reference Standard)

  • N-desethylamiodarone (Reference Standard)

  • L8040 or other suitable internal standard (e.g., ethopropazine)[1][2]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methyl t-butyl ether (MTBE) (HPLC grade)[2]

  • Sodium phosphate monobasic

  • Ammonium acetate

  • Ultrapure water

  • Drug-free human plasma

Instrumentation and Chromatographic Conditions

  • HPLC System: An isocratic HPLC system with a UV detector is suitable.[3]

  • Analytical Column: A reversed-phase C18 column is recommended for separation.

  • Detector Wavelength: 242 nm[2] or 241 nm.[4]

  • Data Acquisition: Chromatography data station for peak integration and analysis.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (100 µg/mL): Prepare primary stock solutions of amiodarone, N-desethylamiodarone, and the internal standard in methanol.[2] These solutions can be stored at -20°C for at least three months.[1]

  • Working Standard Solutions: Prepare working standard solutions by sequential dilution of the stock solutions with methanol to achieve final concentrations ranging from 0.1 to 10 µg/mL.[1]

  • Working Internal Standard Solution: Dilute the internal standard stock solution with a 1:1 mixture of methanol and saline to a concentration of 50 ng/µL.[2]

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 250 µL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.[2]

  • Add 20 µL of the working internal standard solution to each tube.[2]

  • Add 200 µL of 1 M sodium phosphate monobasic (pH 4.5).[2]

  • Vortex the tubes for a brief period.

  • Add 500 µL of methyl t-butyl ether (MTBE).[2]

  • Cap the tubes and vortex for 30 seconds.[2]

  • Centrifuge the tubes for 5 minutes at approximately 13,000 rpm.[2]

  • Carefully transfer 200 µL of the upper organic layer to a clean autosampler vial.[2]

Chromatographic Analysis
  • Set up the HPLC system with the specified column and mobile phase.

  • Equilibrate the system until a stable baseline is achieved.

  • Inject an aliquot of the extracted sample onto the column.

  • Run the analysis for a sufficient time to allow for the elution of all components of interest. The total run time is typically short, and a rapid method can achieve separation in under 5 minutes.[5]

Method Validation and Performance

This HPLC-UV method has been validated for its selectivity, linearity, accuracy, precision, and recovery.

  • Selectivity: The method demonstrates good selectivity with no significant interference from endogenous plasma components at the retention times of amiodarone, N-desethylamiodarone, and the internal standard.

  • Linearity: The assay exhibits a linear relationship between the peak area ratio (analyte/IS) and the concentration of the analyte in plasma. The typical therapeutic range for amiodarone is well-covered by the calibration curve.[2]

  • Limit of Quantification (LOQ): The lower limit of quantification for this method is sufficient for therapeutic drug monitoring.

Quantitative Data Summary

The following tables summarize the quantitative data for the HPLC-UV method for amiodarone and N-desethylamiodarone.

Parameter Amiodarone N-Desethylamiodarone Reference
Linearity Range 0.3 - 6.0 mg/L0.3 - 6.0 mg/L[2]
Limit of Quantification (LOQ) 0.035 mg/LNot Specified[1]
Recovery 94 ± 4.5%93 ± 5.2%[2]
Precision (Imprecision) < 6% at therapeutic concentrations< 6% at therapeutic concentrations[2]
Chromatographic Parameter Condition 1 Condition 2 Reference
Column Phenosphere Cyano (50 mm x 4.6 mm, 3 µm)C8 Analytical Column[1][2]
Mobile Phase Acetonitrile/Methanol/0.05M Ammonium Acetate (40:56:3)Methanol:Acetonitrile:[25 mM KH2PO4:3 mM H2SO4:3.6 mM Triethylamine] (63:12:25)[1][2]
Flow Rate 0.9 mL/min1.5 mL/min[1][2]
Detector Wavelength 242 nm254 nm (for IS), then switched to 242 nm (for Amiodarone)[1][2]
Injection Volume 6 µL30 µL[1][2]

Visualizations

experimental_workflow sample Plasma Sample (250 µL) add_is Add Internal Standard (20 µL) sample->add_is add_buffer Add Phosphate Buffer (200 µL) add_is->add_buffer vortex1 Vortex add_buffer->vortex1 add_mtbe Add MTBE (500 µL) vortex1->add_mtbe vortex2 Vortex (30s) add_mtbe->vortex2 centrifuge Centrifuge (5 min, 13,000 rpm) vortex2->centrifuge transfer Transfer Organic Layer (200 µL) centrifuge->transfer hplc HPLC-UV Analysis transfer->hplc data Data Acquisition & Analysis hplc->data

Caption: Experimental workflow for plasma sample preparation and HPLC analysis.

logical_relationship TDM Therapeutic Drug Monitoring (TDM) Amiodarone Amiodarone Therapy TDM->Amiodarone Quantification HPLC Quantification TDM->Quantification Metabolism Metabolism Amiodarone->Metabolism In Vivo DEA N-desethylamiodarone (Active Metabolite) Metabolism->DEA Dose Dose Optimization Quantification->Dose Toxicity Minimize Toxicity Quantification->Toxicity

Caption: Rationale for TDM of Amiodarone.

References

Application Notes and Protocols: In-Vitro Dissolution Testing of Amiodarone Hydrochloride Tablets

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Amiodarone hydrochloride is an antiarrhythmic agent used for life-threatening ventricular arrhythmias. It is classified under the Biopharmaceutical Classification System (BCS) as a Class II drug, which is characterized by high membrane permeability and low aqueous solubility.[1][2] This low solubility makes the in-vitro dissolution rate a critical quality attribute, as it is often the rate-limiting step for drug absorption and can impact the in-vivo performance and bioavailability of the tablet formulation.[1] Due to its lipophilic nature, dissolution testing of this compound tablets typically requires the use of surfactants in the dissolution medium to achieve complete and meaningful results.[3] This document provides a detailed overview of established dissolution testing methods, protocols, and analytical procedures for this compound tablets.

Overview of Dissolution Test Methods

Various methods for the in-vitro dissolution testing of this compound tablets are recommended by pharmacopeias like the USP and regulatory bodies such as the FDA. The selection of a method depends on the specific product formulation and regulatory requirements.

Table 1: Summary of Common In-Vitro Dissolution Test Conditions for Amiodarone HCl Tablets

Method SourceApparatusSpeed (RPM)MediumVolume (mL)Key Sampling TimesAnalytical Method
USP Test 1 [4]II (Paddle)100pH 5.0 Acetate Buffer with surfactant90060 minHPLC
USP Test 2 [4]II (Paddle)750.2% (v/v) Polysorbate 80 in 0.05 N HCl90030 minUV, 244 nm
FDA Method 1 [5]II (Paddle)1001% Sodium Lauryl Sulfate (SLS) in water100010, 20, 30, 45, 60, 90 minNot Specified
FDA Method 2 [5]I (Basket)50pH 4.0 Acetate Buffer with 1% Tween 8090010, 20, 30, 45, 60, 90 minNot Specified
Biowaiver Study [2]II (Paddle)75pH 4.5 Acetate Buffer + 1% SLS9005 min intervals for 60 minUV, 243 nm
Research Method [1]II (Paddle)75pH 5.0 Acetate Buffer (0.1 M) + 1% SLS9005, 10, 15, 30, 45, 60, 75, 90, 105, 120 minHPLC
Modified-Release [6][7]II (Paddle)502h in pH 1.2 (0.1N HCl), then 10h in pH 6.8 (Phosphate Buffer)Not SpecifiedMulti-point over 12 hoursHPLC

Detailed Experimental Protocols

Here are detailed protocols for two commonly employed dissolution methods.

Protocol 1: USP Dissolution Test 2 with UV-Vis Analysis

This method is suitable for quality control and is described in the USP monograph for this compound Tablets.[4]

A. Materials and Reagents:

  • This compound Reference Standard (RS)

  • Hydrochloric Acid (HCl), concentrated

  • Polysorbate 80 (Tween 80)

  • Methanol, HPLC grade

  • Deaerated water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.45-µm pore size syringe filters

B. Equipment:

  • USP Apparatus 2 (Paddle) with dissolution vessels

  • Constant temperature water bath (37 ± 0.5 °C)

  • Calibrated UV-Vis Spectrophotometer

  • Analytical balance

C. Dissolution Medium Preparation (0.2% Polysorbate 80 in 0.05 N HCl):

  • To prepare 6 Liters of medium, add 26 mL of concentrated HCl and 12 mL of Polysorbate 80 to 6 L of deaerated water.[4]

  • Mix thoroughly until the Polysorbate 80 is completely dissolved.

D. Standard Solution Preparation (0.22 mg/mL):

  • Accurately weigh an appropriate quantity of USP this compound RS and transfer to a suitable volumetric flask.

  • Add methanol to fill approximately 20% of the final flask volume and sonicate to dissolve the standard.[4][8]

  • Dilute to the final volume with the Dissolution Medium and mix well.

E. Dissolution Test Procedure:

  • Set up the USP Apparatus 2 and equilibrate the dissolution medium (900 mL per vessel) to 37 ± 0.5 °C.

  • Place one Amiodarone HCl tablet in each vessel.

  • Immediately start the apparatus at a rotation speed of 75 rpm.[4]

  • At the 30-minute time point, withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • Filter the samples through a 0.45-µm syringe filter, discarding the first few milliliters of the filtrate.[4] This filtrate is the Sample Solution.

F. Analytical Procedure (UV Spectrophotometry):

  • Set the analytical wavelength of the UV-Vis spectrophotometer to 244 nm.[4]

  • Use a 0.1 cm path length cell.

  • Use the Dissolution Medium as the blank.

  • Measure the absorbance of the Standard Solution and each Sample Solution.

G. Calculation of Results: The percentage of the labeled amount of this compound dissolved is calculated using the following formula: Result (%) = (AU / AS) × CS × V × (1/L) × 100[4] Where:

  • AU = Absorbance of the Sample Solution

  • AS = Absorbance of the Standard Solution

  • CS = Concentration of the USP this compound RS in the Standard Solution (in mg/mL)

  • V = Volume of the Dissolution Medium (900 mL)

  • L = Label claim of this compound per tablet (in mg)

H. Acceptance Criteria:

  • Not less than 75% (Q) of the labeled amount of this compound is dissolved in 30 minutes.[4]

Protocol 2: HPLC-Based Dissolution Method

This protocol is based on a common HPLC method used for assay and dissolution, adapted from USP guidelines.[4]

A. Materials and Reagents:

  • This compound Reference Standard (RS)

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Triethylamine

  • Phosphoric Acid

  • Water, HPLC grade

  • 0.45-µm pore size syringe filters

B. Equipment:

  • USP Apparatus 1 (Basket) or 2 (Paddle)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6-mm × 15-cm; 5-µm packing L1)

  • Analytical balance

C. Dissolution Medium Preparation (Example: pH 4.0 Acetate Buffer with Polysorbate 80):

  • Prepare an acetate buffer solution and adjust the pH to 4.0 using glacial acetic acid.[4]

  • To 20% of the final required volume, add 10 g of polysorbate 80 per 900 mL of final solution and sonicate to dissolve.

  • Combine this solution with the remaining 80% of the acetate buffer.[4]

D. Mobile Phase Preparation (Example):

  • Prepare Solution A by dissolving 5.0 mL of triethylamine in 1000 mL of water.

  • The mobile phase consists of Acetonitrile, Methanol, and Solution A in a ratio of (37.5:37.5:25).[4]

  • Adjust the final mobile phase to a pH of 6.5 with phosphoric acid. Filter and degas.

E. Standard Stock Solution Preparation (0.22 mg/mL):

  • Accurately weigh a quantity of USP this compound RS into a volumetric flask.

  • Add a small amount of methanol to dissolve, sonicate as needed, and then dilute to volume with the Dissolution Medium.

F. Standard Solution Preparation (0.01 mg/mL):

  • Dilute the Standard Stock Solution with the Dissolution Medium to a final concentration of approximately 0.01 mg/mL.[4]

G. Dissolution Test Procedure:

  • Set up the USP Apparatus 1 and equilibrate the dissolution medium (900 mL per vessel) to 37 ± 0.5 °C.

  • Place one Amiodarone HCl tablet in each basket.

  • Immediately start the apparatus at a rotation speed of 75 rpm.[4]

  • Withdraw samples at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes).

  • Filter the samples through a 0.45-µm syringe filter, discarding the first few milliliters.

  • If necessary, dilute the filtered sample with Dissolution Medium to a concentration similar to the Standard Solution.[4] This is the Sample Solution.

H. Chromatographic Conditions:

  • Column: C18, 5 µm

  • Mobile Phase: Acetonitrile:Methanol:Solution A (37.5:37.5:25), pH 6.5

  • Flow Rate: e.g., 1.0 mL/min

  • Detection Wavelength: e.g., 242 nm[3]

  • Injection Volume: e.g., 20 µL

I. Calculation of Results: The percentage of the labeled amount of this compound dissolved is calculated using the following formula: Result (%) = (rU / rS) × CS × D × V × (1/L) × 100[4] Where:

  • rU = Peak area response of amiodarone from the Sample Solution

  • rS = Peak area response of amiodarone from the Standard Solution

  • CS = Concentration of the USP this compound RS in the Standard Solution (in mg/mL)

  • D = Dilution factor for the Sample Solution, if any

  • V = Volume of the Dissolution Medium (in mL)

  • L = Label claim of this compound per tablet (in mg)

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the in-vitro dissolution testing of Amiodarone HCl tablets.

G prep prep process process analysis analysis result result start_end start_end Start Start Prep_Media Prepare Dissolution Medium (e.g., Buffer + Surfactant) Start->Prep_Media Prep_Std Prepare Standard Solution (Amiodarone RS) Start->Prep_Std Setup_App Setup Dissolution Apparatus (Apparatus I/II, Temp: 37°C) Prep_Media->Setup_App Analysis Analyze Samples (UV-Vis or HPLC) Prep_Std->Analysis Add_Tablet Introduce Tablet into Vessel Setup_App->Add_Tablet Run_Test Start Dissolution Test (Set RPM) Add_Tablet->Run_Test Sampling Withdraw Samples at Timed Intervals Run_Test->Sampling Filter Filter Samples (0.45 µm filter) Sampling->Filter Filter->Analysis Calculate Calculate % Dissolved Analysis->Calculate Report Report Results Calculate->Report End End Report->End

Caption: General workflow for Amiodarone HCl tablet dissolution testing.

G decision decision method method doc doc Start Define Product Type Is_Monograph Product in USP Monograph? Start->Is_Monograph Is_FDA_DB Product in FDA Dissolution Database? Is_Monograph->Is_FDA_DB No USP_Method Use Method from USP Monograph (e.g., Test 1, Test 2) Is_Monograph->USP_Method Yes Is_IR Immediate-Release (IR)? Is_FDA_DB->Is_IR No FDA_Method Use Method from FDA Database Is_FDA_DB->FDA_Method Yes Biowaiver_Method Use Biowaiver Conditions (pH 1.2, 4.5, 6.8 with surfactant) Is_IR->Biowaiver_Method Yes Develop_Method Develop & Validate New Method Is_IR->Develop_Method No (e.g., MR) USP_Doc Ref: USP <711> USP_Method->USP_Doc FDA_Doc Ref: FDA Guidance FDA_Method->FDA_Doc Biowaiver_Method->FDA_Doc

Caption: Decision pathway for selecting a dissolution test method.

References

Application Notes and Protocols for Amiodarone Research Utilizing the Langendorff Heart Perfusion Setup

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiodarone is a potent antiarrhythmic agent with a complex pharmacological profile, exhibiting properties of all four Vaughan-Williams classes of antiarrhythmic drugs. Its primary mechanism of action involves the blockade of multiple cardiac ion channels, leading to prolongation of the action potential duration and effective refractory period. The Langendorff isolated heart perfusion system provides an invaluable ex vivo model to investigate the direct electrophysiological, contractile, and metabolic effects of amiodarone on the heart, independent of systemic neural and hormonal influences.

These application notes provide a comprehensive overview and detailed protocols for utilizing the Langendorff heart perfusion setup in amiodarone research. The information is intended to guide researchers in designing and executing robust experiments to elucidate the multifaceted cardiac effects of this important therapeutic agent.

Core Principles of the Langendorff Perfusion Setup

The Langendorff apparatus facilitates the retrograde perfusion of an isolated heart through the aorta. The perfusion pressure forces the aortic valve to close, directing the oxygenated perfusate into the coronary arteries, thus maintaining the viability and contractile function of the myocardium. This setup allows for the precise control of the heart's environment, including temperature, perfusion pressure or flow rate, and the composition of the perfusate, making it an ideal platform for pharmacological studies.

Experimental Protocols

Preparation of Krebs-Henseleit Perfusion Buffer

Objective: To prepare a physiological salt solution that mimics the ionic composition of plasma to maintain the isolated heart's function.

Materials:

  • Reagent-grade chemicals: NaCl, KCl, KH₂PO₄, MgSO₄·7H₂O, NaHCO₃, CaCl₂, Glucose

  • Ultrapure water

  • Carbogen gas (95% O₂ / 5% CO₂)

  • pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • For 1 liter of Krebs-Henseleit solution, dissolve the following salts in approximately 900 mL of ultrapure water:

    • NaCl: 6.9 g (118 mM)

    • KCl: 0.35 g (4.7 mM)

    • KH₂PO₄: 0.16 g (1.2 mM)

    • MgSO₄·7H₂O: 0.29 g (1.2 mM)

    • NaHCO₃: 2.1 g (25 mM)

    • Glucose: 2.0 g (11 mM)

  • Continuously bubble the solution with carbogen gas for at least 20 minutes to ensure adequate oxygenation and maintain a physiological pH of 7.4.

  • Slowly add CaCl₂ (0.28 g, 2.5 mM) to the solution while stirring to prevent precipitation.

  • Adjust the final volume to 1 liter with ultrapure water.

  • Sterile-filter the solution before use.

  • Maintain the buffer at 37°C in a heated reservoir and continue to bubble with carbogen gas throughout the experiment.

Animal Preparation and Heart Excision

Objective: To rapidly and atraumatically excise the heart from a rodent model (e.g., rat or guinea pig).

Materials:

  • Anesthetic (e.g., sodium pentobarbital, isoflurane)

  • Heparin

  • Surgical instruments (scissors, forceps, hemostats)

  • Ice-cold Krebs-Henseleit buffer

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Carefully dissect away the surrounding tissues to isolate the heart and the ascending aorta.

  • Grasp the aorta with forceps and carefully transect it, leaving a sufficient length for cannulation.

  • Immediately arrest the heart by immersing it in ice-cold Krebs-Henseleit buffer.

Langendorff Perfusion Setup and Cannulation

Objective: To mount the excised heart onto the Langendorff apparatus and initiate retrograde perfusion.

Materials:

  • Langendorff apparatus (including a heated reservoir, perfusion lines, cannula, and a water-jacketed heart chamber)

  • Peristaltic pump (for constant flow experiments) or a pressure head (for constant pressure experiments)

  • Surgical suture

  • Transducers for measuring pressure and heart rate

Procedure:

  • Prime the Langendorff apparatus with warm, oxygenated Krebs-Henseleit buffer, ensuring there are no air bubbles in the perfusion lines.

  • Carefully place the excised heart in a dish containing ice-cold Krebs-Henseleit buffer.

  • Identify the aorta and trim any excess tissue.

  • Gently guide the aortic stump onto the cannula of the Langendorff apparatus.

  • Secure the aorta to the cannula using a surgical suture.

  • Initiate retrograde perfusion at a low flow rate or pressure and gradually increase it to the desired level (e.g., 60-80 mmHg for a rat heart).

  • The heart should resume beating within a few minutes.

  • Place the heart in the water-jacketed chamber maintained at 37°C.

  • Allow the heart to stabilize for a baseline period of 20-30 minutes before introducing amiodarone.

Experimental Intervention with Amiodarone

Objective: To administer amiodarone to the perfused heart and record physiological responses.

Procedure:

  • Prepare a stock solution of amiodarone in a suitable solvent (e.g., DMSO, ethanol) and then dilute it to the final desired concentrations in the Krebs-Henseleit buffer.

  • After the baseline stabilization period, switch the perfusion to the buffer containing amiodarone.

  • Record cardiac parameters continuously throughout the experiment. These may include:

    • Electrophysiological parameters: Electrocardiogram (ECG) to measure heart rate, PR interval, QRS duration, and QT interval.

    • Contractile parameters: A balloon-tipped catheter inserted into the left ventricle connected to a pressure transducer can measure Left Ventricular Developed Pressure (LVDP), maximum rate of pressure development (+dP/dt), and maximum rate of pressure relaxation (-dP/dt).

    • Coronary flow: Can be measured by collecting the effluent from the heart.

  • For dose-response studies, incrementally increase the concentration of amiodarone in the perfusate.

  • A washout period with amiodarone-free buffer can be included to assess the reversibility of the drug's effects.

Data Presentation

The following tables summarize the quantitative effects of amiodarone and its active metabolite, N-desethylamiodarone, on various cardiac parameters as reported in Langendorff heart perfusion studies.

Table 1: Electrophysiological Effects of Amiodarone and N-desethylamiodarone in Isolated Guinea Pig Hearts [1]

ParameterAmiodaroneN-desethylamiodarone
AV-nodal Conduction Interval Moderate ProlongationPronounced Prolongation
His-bundle Conduction Interval Moderate ProlongationPronounced Prolongation
Intraventricular Conduction Moderate ProlongationPronounced Prolongation
QT-interval No Significant ProlongationSignificant Prolongation
Sinoatrial Refractoriness Significant ProlongationLess Pronounced Prolongation
AV-nodal Refractoriness Significant ProlongationSignificant Prolongation
Atrial Myocardium Refractoriness Significant ProlongationLess Pronounced Prolongation
Ventricular Refractoriness Similar ProlongationSimilar Prolongation

Table 2: Effects of Intravenous Amiodarone on Myocardial Performance in Isolated Rat Hearts

ParameterLow Dose AmiodaroneHigh Dose Amiodarone
Contractility (dP/dtmax) Decreased by ~13%Decreased by ~14%
Cardiac Output No Significant ChangeDecreased over time
Diastolic Function (dP/dtmin) Worsened by ~18%Worsened by ~22%

Table 3: Hemodynamic and Metabolic Effects of Intravenous Amiodarone in Patients with Coronary Artery Disease [2]

ParameterChange after Amiodarone Administration
Heart Rate No significant change
Aortic and Left Ventricular Pressures Significantly decreased
Systemic Vascular Resistance Significantly decreased
Cardiac Index Slightly but significantly increased
Coronary Vascular Resistance Significantly decreased
Coronary Sinus Blood Flow Increased
Myocardial Oxygen Consumption No significant change
Myocardial Lactate Metabolism Improved in some, unchanged or deteriorated in others

Visualizations

Amiodarone's Multi-Channel Blockade and Downstream Effects

cluster_ion_channels Cardiac Ion Channels cluster_cellular_effects Cellular Electrophysiological Effects cluster_physiological_outcomes Physiological Outcomes Amiodarone Amiodarone K_channel K+ Channels (e.g., hERG) Amiodarone->K_channel Blocks Na_channel Na+ Channels Amiodarone->Na_channel Blocks Ca_channel Ca2+ Channels (L-type) Amiodarone->Ca_channel Blocks AP_prolongation Action Potential Prolongation K_channel->AP_prolongation Conduction_slowing Slowed Conduction Na_channel->Conduction_slowing Ca_influx_reduction Reduced Ca2+ Influx Ca_channel->Ca_influx_reduction ERP_increase Increased Effective Refractory Period AP_prolongation->ERP_increase Antiarrhythmic_effect Antiarrhythmic Effect ERP_increase->Antiarrhythmic_effect Conduction_slowing->Antiarrhythmic_effect Negative_inotropic_effect Negative Inotropic Effect Ca_influx_reduction->Negative_inotropic_effect

Caption: Amiodarone's mechanism of action on cardiac ion channels.

Experimental Workflow for Langendorff Heart Perfusion with Amiodarone

start Start animal_prep Animal Preparation (Anesthesia, Heparinization) start->animal_prep heart_excision Heart Excision and Immersion in Cold Buffer animal_prep->heart_excision cannulation Aortic Cannulation on Langendorff Apparatus heart_excision->cannulation stabilization Baseline Stabilization Period (20-30 min) cannulation->stabilization amiodarone_perfusion Perfusion with Amiodarone-containing Buffer stabilization->amiodarone_perfusion data_acquisition Continuous Data Acquisition (ECG, LVDP, dP/dt, Coronary Flow) amiodarone_perfusion->data_acquisition washout Washout with Amiodarone-free Buffer (Optional) data_acquisition->washout end End of Experiment data_acquisition->end washout->data_acquisition Continue Monitoring

Caption: Experimental workflow for amiodarone studies.

Potential Signaling Pathways Modulated by Amiodarone

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Amiodarone Amiodarone PKC Protein Kinase C Amiodarone->PKC Modulates s_vcanb s-vcanb Transcription Amiodarone->s_vcanb Induces EGFR EGFR GSK3b GSK3β EGFR->GSK3b Inhibits Snail Snail GSK3b->Snail Inhibits s_vcanb->EGFR Inhibits

Caption: Amiodarone's influence on signaling pathways.[3]

Conclusion

The Langendorff heart perfusion setup is a powerful and versatile tool for investigating the direct cardiac effects of amiodarone. By providing a controlled ex vivo environment, researchers can dissect the complex electrophysiological, contractile, and metabolic actions of this multifaceted drug. The protocols and data presented in these application notes serve as a comprehensive resource for scientists and drug development professionals engaged in cardiovascular research. Adherence to detailed and standardized methodologies will ensure the generation of high-quality, reproducible data, ultimately contributing to a deeper understanding of amiodarone's therapeutic and potentially adverse cardiac effects.

References

Application Notes and Protocols: Investigating the Effects of Amiodarone on K+ Channels using Patch-Clamp Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiodarone is a potent antiarrhythmic agent with a complex pharmacological profile, primarily classified as a Class III antiarrhythmic drug.[1][2][3] Its principal mechanism of action involves the blockade of potassium (K+) channels, which leads to a prolongation of the cardiac action potential duration and the effective refractory period.[1][2][3][4] This action is crucial for its efficacy in treating a variety of cardiac arrhythmias, including ventricular and atrial fibrillation.[5][6] However, amiodarone's effects are not limited to a single K+ channel; it interacts with multiple types of K+ channels and also exhibits Class I, II, and IV antiarrhythmic properties by affecting sodium and calcium channels, as well as beta-adrenergic receptors.[2][4][6][7]

Patch-clamp electrophysiology is the gold standard for characterizing the effects of compounds like amiodarone on ion channel function with high fidelity.[8][9] These techniques allow for the direct measurement of ion currents through specific channels in live cells, providing detailed insights into the drug's potency, mechanism of action, and potential for proarrhythmic side effects.[10]

These application notes provide a detailed overview and experimental protocols for studying the effects of amiodarone on various cardiac K+ channels using patch-clamp techniques.

Data Presentation: Amiodarone's Effect on K+ Channels

The following tables summarize the quantitative data on the inhibitory effects of amiodarone on different K+ channels as determined by patch-clamp studies.

Channel Type Cell Type IC50 Key Findings Reference
K(ATP) Rat Ventricular Myocytes2.3 µMPromotes channel closure and increases ATP sensitivity.[11]
K(ATP) MIN6 Cells (Pancreatic β-cell line)0.24 µMInhibits channel openings without affecting unitary amplitude.[12]
hERG (I_Kr_) Xenopus Oocytes9.8 µMBlocks channels in closed, open, and inactivated states.[13]
hERG (I_Kr_) HEK293 Cells~45 nMInhibition is contingent upon channel gating.[14]
hERG (I_Kr_) HEK293 Cells47.0 ± 5.0 nMN/A[15]
Kv Rabbit Coronary Arterial Smooth Muscle Cells5.04 ± 1.05 µMInhibits Kv currents in a concentration-dependent manner.[16]
Kv1.4 (I_to_) Ferret Heart (N-terminal deleted channel)489.23 ± 4.72 µMBlocks in a voltage- and frequency-dependent manner.[17]
I_K1_ Guinea Pig Ventricular Myocytes>20 µMReduces whole-cell current by direct block; prolongs interburst interval in single-channel recordings.[18]

Table 1: Inhibitory Concentrations (IC50) of Amiodarone on Various K+ Channels.

Metabolite Channel Type Cell Type IC50 Key Findings Reference
Desethylamiodarone (DEA) hERG (I_Kr_)HEK293 Cells157.6 ± 21.2 nMInteracts with both activated and inactivated hERG channels.[15]

Table 2: Inhibitory Concentration (IC50) of Desethylamiodarone (DEA) on hERG K+ Channels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of amiodarone action and a typical experimental workflow for patch-clamp studies.

cluster_Amiodarone Amiodarone cluster_Channels Ion Channels cluster_Effects Electrophysiological Effects cluster_Outcome Therapeutic Outcome Amiodarone Amiodarone K_channels K+ Channels (hERG, Kv, K(ATP), I_K1_) Amiodarone->K_channels Block Na_channels Na+ Channels Amiodarone->Na_channels Block Ca_channels Ca2+ Channels Amiodarone->Ca_channels Block Prolong_AP Prolongation of Action Potential K_channels->Prolong_AP Prolong_ERP Prolongation of Effective Refractory Period K_channels->Prolong_ERP Slow_Conduction Slowing of Conduction Velocity Na_channels->Slow_Conduction Antiarrhythmic Antiarrhythmic Effect Prolong_AP->Antiarrhythmic Prolong_ERP->Antiarrhythmic Slow_Conduction->Antiarrhythmic

Caption: Amiodarone's multi-channel blocking effects.

cluster_prep Cell Preparation cluster_patch Patch-Clamp Recording cluster_drug Drug Application cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing hERG) Plating Plating on Coverslips Cell_Culture->Plating Cell_Isolation Cell Isolation (e.g., Ventricular Myocytes) Cell_Isolation->Plating Giga_Seal Gigaseal Formation Plating->Giga_Seal Pipette_Prep Pipette Fabrication & Filling (Intracellular Solution) Pipette_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Data_Acquisition Data Acquisition (Voltage-Clamp Protocol) Whole_Cell->Data_Acquisition Control_Rec Control Recording (Baseline Current) Data_Acquisition->Control_Rec Amiodarone_App Amiodarone Application (Bath Perfusion) Control_Rec->Amiodarone_App Washout Washout Amiodarone_App->Washout Current_Analysis Current Amplitude & Kinetics Analysis Washout->Current_Analysis Dose_Response Dose-Response Curve Generation Current_Analysis->Dose_Response IC50_Calc IC50 Calculation Dose_Response->IC50_Calc

Caption: General workflow for whole-cell patch-clamp experiments.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of hERG K+ Currents in HEK293 Cells

This protocol is adapted from studies investigating amiodarone's effect on hERG channels expressed in mammalian cell lines.[14][15]

1.1. Cell Culture and Preparation

  • Culture HEK293 cells stably expressing the hERG channel in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., Geneticin).

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

1.2. Solutions

  • External Solution (Tyrode's Solution): (in mM) 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution: (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

1.3. Patch-Clamp Procedure

  • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a constant rate. Maintain the temperature at 37°C.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before starting the recording.

1.4. Voltage-Clamp Protocol and Data Acquisition

  • Hold the cell membrane potential at -80 mV.

  • To elicit hERG currents, apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the channels.

  • Repolarize the membrane to -50 mV to record the peak tail current, which reflects the recovery of channels from inactivation.

  • Repeat this voltage step every 10-15 seconds.

  • Record baseline currents in the external solution.

  • Apply amiodarone at various concentrations (e.g., 10 nM to 10 µM) via the bath perfusion system until a steady-state block is achieved (typically 5-10 minutes).[14]

  • Perform a washout with the external solution to assess the reversibility of the block.

1.5. Data Analysis

  • Measure the peak tail current amplitude at -50 mV in the absence (control) and presence of different concentrations of amiodarone.

  • Calculate the percentage of current inhibition for each concentration.

  • Plot the percentage of inhibition against the logarithm of the amiodarone concentration and fit the data with the Hill equation to determine the IC50 value.

Inside-Out Patch-Clamp Recording of K(ATP) Channels from Ventricular Myocytes

This protocol is based on the methodology used to study amiodarone's effect on single K(ATP) channel activity.[11]

2.1. Cell Isolation

  • Isolate ventricular myocytes from rat hearts using enzymatic digestion with collagenase and protease.

2.2. Solutions

  • Symmetric K+ Solutions:

    • Pipette (External) Solution: (in mM) 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES. Adjust pH to 7.4 with KOH.

    • Bath (Internal) Solution: (in mM) 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES. Adjust pH to 7.4 with KOH. ATP can be added to the bath solution to study its interaction with amiodarone.

2.3. Patch-Clamp Procedure

  • Transfer isolated myocytes to the recording chamber.

  • Form a gigaseal on the cell membrane in the cell-attached configuration.

  • Excise the membrane patch by pulling the pipette away from the cell to achieve the inside-out configuration, with the intracellular side of the membrane facing the bath solution.

2.4. Single-Channel Recording

  • Apply a constant pipette potential (e.g., +40 mV) to record outward single-channel K+ currents.

  • Record baseline channel activity in the bath solution.

  • Apply different concentrations of amiodarone (e.g., 0.1 µM to 10 µM) to the bath solution to observe its effect on the intracellular side of the channel.

  • Record for several minutes at each concentration to obtain sufficient data for kinetic analysis.

2.5. Data Analysis

  • Measure the single-channel current amplitude and open probability (NPo).

  • Analyze the channel kinetics, including mean open time, closed time, and burst duration.

  • Determine the concentration-dependent inhibition of channel activity by amiodarone.

Whole-Cell Patch-Clamp Recording of Voltage-Gated K+ (Kv) Currents in Vascular Smooth Muscle Cells

This protocol is derived from a study on amiodarone's effects on Kv channels in rabbit coronary arterial smooth muscle cells.[16]

3.1. Cell Isolation

  • Isolate single smooth muscle cells from rabbit coronary arteries by enzymatic digestion.

3.2. Solutions

  • External Solution: (in mM) 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution: (in mM) 120 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Na2ATP. Adjust pH to 7.2 with KOH.

3.3. Patch-Clamp Procedure

  • Follow the standard whole-cell patch-clamp procedure as described in Protocol 1.3.

3.4. Voltage-Clamp Protocol and Data Acquisition

  • Hold the membrane potential at -80 mV.

  • To elicit Kv currents, apply a series of depolarizing voltage steps from -80 mV to +60 mV in 10 mV increments for 30-50 ms.

  • Return the potential to -40 mV to record tail currents.

  • To study steady-state inactivation, apply 7-second pre-conditioning pulses from -80 mV to +30 mV, followed by a test pulse to +40 mV.

  • Record baseline currents and then apply amiodarone at various concentrations.

3.5. Data Analysis

  • Measure the peak outward current at each voltage step.

  • Construct current-voltage (I-V) relationship curves.

  • Analyze the effect of amiodarone on the activation and inactivation curves of the Kv channels.

  • Calculate the IC50 for amiodarone's block of Kv currents.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers investigating the electrophysiological effects of amiodarone on various K+ channels. By employing these patch-clamp techniques, scientists can obtain detailed and quantitative data on the drug-channel interactions, contributing to a better understanding of amiodarone's therapeutic actions and potential risks. These methods are fundamental in the fields of pharmacology, drug discovery, and cardiac safety assessment.

References

Application Notes and Protocols for Amiodarone Efficacy Testing in Murine Models of Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atrial fibrillation (AF) is the most common cardiac arrhythmia, characterized by rapid and irregular atrial activation that leads to an increased risk of stroke and heart failure. Murine models of AF are valuable tools for investigating the underlying mechanisms of the disease and for the preclinical evaluation of novel antiarrhythmic therapies. Amiodarone, a potent class III antiarrhythmic agent, is clinically effective in treating AF.[1] These application notes provide detailed protocols for utilizing murine models of AF to test the efficacy of amiodarone, including methods for AF induction, drug administration, and electrophysiological assessment.

Murine Models of Atrial Fibrillation

Several murine models have been developed to study AF, each with distinct characteristics. The choice of model depends on the specific research question.

  • Pharmacologically-Induced AF: Acute administration of carbachol, a cholinergic agonist, shortens the atrial effective refractory period (AERP), increasing the vulnerability of the atria to burst pacing-induced AF.[2] This model is suitable for high-throughput screening of antiarrhythmic compounds.

  • Surgically-Induced AF: Transverse aortic constriction (TAC) surgery induces cardiac hypertrophy and atrial structural remodeling, creating a substrate for AF.[2] This model is relevant for studying AF in the context of heart failure.

  • Genetically-Modified Models: Various transgenic and knockout mouse lines spontaneously develop or are susceptible to AF. These include models with mutations in ion channels, calcium handling proteins, or signaling molecules.

Amiodarone Mechanism of Action in Atrial Fibrillation

Amiodarone is a multi-channel blocker with a primary Class III antiarrhythmic effect. Its mechanism of action in AF involves:

  • Prolongation of the Action Potential Duration (APD) and Effective Refractory Period (ERP): By blocking potassium channels, particularly the rapid and slow delayed rectifier currents (IKr and IKs), amiodarone prolongs repolarization in atrial myocytes. This increases the ERP, making the atrial tissue less susceptible to re-entrant arrhythmias.

  • Sodium and Calcium Channel Blockade: Amiodarone also exhibits weak sodium (Class I) and calcium (Class IV) channel blocking properties, which contribute to slowing conduction velocity and heart rate.

  • Anti-adrenergic Effects: Its non-competitive beta-adrenergic blocking (Class II) effects help to control the ventricular response rate during AF.

The multifaceted actions of amiodarone are depicted in the signaling pathway diagram below.

cluster_channels Ion Channel Blockade cluster_receptors Receptor Blockade cluster_effects Electrophysiological Effects cluster_outcome Therapeutic Outcome Amiodarone Amiodarone K_channels K+ Channels (IKr, IKs) Amiodarone->K_channels Class III Na_channels Na+ Channels Amiodarone->Na_channels Class I Ca_channels Ca2+ Channels Amiodarone->Ca_channels Class IV Beta_receptors β-Adrenergic Receptors Amiodarone->Beta_receptors Class II APD_ERP ↑ APD & ERP K_channels->APD_ERP Conduction ↓ Conduction Velocity Na_channels->Conduction HR_Control ↓ Heart Rate / AV Node Conduction Ca_channels->HR_Control Beta_receptors->HR_Control AF_Suppression Suppression of Atrial Fibrillation APD_ERP->AF_Suppression Conduction->AF_Suppression HR_Control->AF_Suppression

Figure 1: Amiodarone's Multi-Target Mechanism of Action in AF.

Experimental Protocols

Protocol 1: Induction of Atrial Fibrillation by Transesophageal Burst Pacing

This protocol describes the induction of AF in anesthetized mice using transesophageal burst pacing.

Materials:

  • Anesthesia machine with isoflurane

  • Heating pad

  • ECG recording system with needle electrodes

  • Programmable electrical stimulator

  • Esophageal pacing catheter

  • Rectal temperature probe

Procedure:

  • Anesthetize the mouse with 2-3% isoflurane and maintain anesthesia with 1-1.5% isoflurane for the duration of the procedure.

  • Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.

  • Insert subcutaneous needle electrodes for continuous ECG monitoring (Lead II configuration is recommended).

  • Carefully insert a lubricated esophageal pacing catheter into the esophagus to a position that provides stable atrial capture.

  • Deliver a burst pacing protocol to induce AF. A typical protocol consists of a 2-second burst of stimuli at a cycle length of 20 ms and an amplitude of 2-3 times the diastolic threshold.

  • AF is defined as a rapid, irregular atrial rhythm lasting for at least 1 second, accompanied by an irregular ventricular response.

  • Record the incidence and duration of all AF episodes.

Protocol 2: Amiodarone Administration for Efficacy Testing

Amiodarone can be administered via oral gavage for chronic studies or intraperitoneal injection for more acute assessments.

A. Chronic Oral Administration:

  • Prepare a suspension of amiodarone in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Administer amiodarone daily by oral gavage at doses ranging from 30 to 180 mg/kg for a period of 6 weeks.[3]

  • Perform electrophysiological studies at the end of the treatment period to assess the effect of amiodarone on AF inducibility and duration.

B. Acute Intraperitoneal Administration:

  • Dissolve amiodarone in a vehicle appropriate for intraperitoneal injection (e.g., saline with a small amount of DMSO and Tween 80).

  • Administer a single intraperitoneal injection of amiodarone at a dose of 50-100 mg/kg.[4]

  • Perform AF induction protocols 30-60 minutes after amiodarone administration to evaluate its acute effects on AF susceptibility.

The experimental workflow for amiodarone efficacy testing is illustrated in the diagram below.

cluster_setup Experimental Setup cluster_induction AF Induction cluster_treatment Amiodarone Treatment cluster_assessment Efficacy Assessment Mouse_Model Select Murine Model of AF Anesthesia Anesthetize Mouse Mouse_Model->Anesthesia ECG_Setup ECG Monitoring Setup Anesthesia->ECG_Setup Pacing_Catheter Insert Esophageal Pacing Catheter ECG_Setup->Pacing_Catheter Burst_Pacing Apply Burst Pacing Protocol Pacing_Catheter->Burst_Pacing AF_Induction AF Induction Burst_Pacing->AF_Induction Amiodarone_Admin Administer Amiodarone (Oral or IP) AF_Induction->Amiodarone_Admin Pre-treatment EP_Study Electrophysiological Study Amiodarone_Admin->EP_Study Data_Analysis Analyze AF Incidence & Duration EP_Study->Data_Analysis

Figure 2: Experimental Workflow for Amiodarone Efficacy Testing.

Data Presentation

Quantitative data from amiodarone efficacy studies in murine models should be summarized in clear and structured tables for easy comparison.

Table 1: Effect of Chronic Oral Amiodarone Administration on ECG Parameters in Mice [3]

Treatment GroupDose (mg/kg/day)RR Interval (ms)PR Interval (ms)QRS Duration (ms)Corrected QT Interval (ms)
Vehicle-110 ± 235 ± 112 ± 0.545 ± 2
Amiodarone30125 ± 338 ± 113 ± 0.650 ± 2
Amiodarone90140 ± 442 ± 114 ± 0.755 ± 3
Amiodarone180155 ± 545 ± 215 ± 0.860 ± 3*
Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle.

Table 2: Effect of Amiodarone on Arrhythmia in a Hypertensive Rat Model [5]

Treatment GroupNumber of Arrhythmic Events / 5 minArrhythmia Reduction Rate (%)
Spontaneously Hypertensive Rats (SHR)772 ± 155-
SHR + Amiodarone69 ± 5391.06
Wistar-Kyoto Rats (WKY)223 ± 36-
WKY + Amiodarone54 ± 4775.76
Data are presented as mean ± SEM. *p < 0.05 vs. respective control group.

Logical Relationships in AF Pathophysiology and Amiodarone Intervention

The development of AF involves a complex interplay of electrical and structural remodeling. Amiodarone's efficacy stems from its ability to counteract these pathological changes.

cluster_patho AF Pathophysiology cluster_intervention Amiodarone Intervention cluster_outcome Outcome Electrical_Remodeling Electrical Remodeling (↓ ERP, Altered Ion Channels) AF_Substrate AF Substrate Formation Electrical_Remodeling->AF_Substrate Structural_Remodeling Structural Remodeling (Fibrosis, Atrial Dilation) Structural_Remodeling->AF_Substrate Reduced_AF Reduced AF Inducibility & Duration Amiodarone Amiodarone Prolong_ERP Prolongs Atrial ERP Amiodarone->Prolong_ERP Reverse_Remodeling May Reverse Electrical Remodeling Amiodarone->Reverse_Remodeling Prolong_ERP->Reduced_AF Reverse_Remodeling->Reduced_AF

Figure 3: Amiodarone's Role in Counteracting AF Pathophysiology.

Conclusion

Murine models of atrial fibrillation provide a robust platform for the preclinical evaluation of antiarrhythmic drugs like amiodarone. The protocols outlined in these application notes offer a standardized approach to inducing AF, administering amiodarone, and quantifying its efficacy. The provided data and diagrams serve as a comprehensive resource for researchers aiming to investigate the therapeutic potential of amiodarone and other novel compounds for the treatment of atrial fibrillation. Careful consideration of the specific murine model and experimental design is crucial for obtaining translatable and meaningful results.

References

Application Note: Utilizing Amiodarone in Ex-Vivo Cardiac Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Amiodarone is a potent and widely prescribed antiarrhythmic medication, primarily classified as a Class III agent under the Vaughan Williams classification.[1][2] Its efficacy in treating a broad spectrum of both ventricular and supraventricular arrhythmias, including those resistant to other therapies, makes it a critical subject of study.[1][3][4] Ex-vivo heart models, such as the Langendorff-perfused heart, provide an invaluable platform for investigating the direct electrophysiological effects of amiodarone on cardiac tissue, independent of systemic neural and hormonal influences.[5] This controlled environment allows researchers to dissect the drug's complex mechanisms of action, assess its proarrhythmic potential, and evaluate its interactions with cardiac pathophysiology.

Mechanism of Action Amiodarone's pharmacological profile is uniquely complex, exhibiting properties of all four antiarrhythmic classes.[2][6][7]

  • Class III (Primary Action): Its dominant effect is the blockade of potassium channels, particularly the rapid (I_Kr) and slow (I_Ks) components of the delayed rectifier potassium current.[1][8][9] This inhibition prolongs the repolarization phase (Phase 3) of the cardiac action potential, leading to an increased Action Potential Duration (APD) and a longer effective refractory period (ERP) in nearly all cardiac tissues.[1][4]

  • Class I Action: Amiodarone blocks inactivated sodium channels in a use-dependent manner, characteristic of Class Ia and Ib agents.[10][11] This action slows the rapid depolarization phase (Phase 0) of the action potential, reducing conduction velocity, particularly at higher heart rates.[11][12]

  • Class II Action: It possesses non-competitive beta-adrenergic blocking properties, antagonizing the effects of sympathetic stimulation on the heart, which helps to reduce heart rate and myocardial oxygen demand.[6][10][12]

  • Class IV Action: Amiodarone also exhibits a weak calcium channel blocking effect, which can slow conduction in the sinoatrial (SA) and atrioventricular (AV) nodes.[6][10][12]

This multi-channel blockade contributes to its high efficacy but also to its complex pharmacokinetic profile and potential for side effects.[2][10]

Key Electrophysiological Effects in Ex-Vivo Models

In isolated heart preparations, amiodarone administration leads to several measurable electrophysiological changes:

  • Prolongation of Action Potential Duration (APD): This is the hallmark effect of amiodarone, directly resulting from its Class III activity.[4] Chronic administration shows a more consistent and pronounced APD prolongation compared to acute application.[13][14]

  • Increased Refractory Period: By extending the APD, amiodarone increases the effective refractory period of atrial, ventricular, and nodal tissues, making them less susceptible to re-entrant arrhythmias.[1]

  • Slowing of Conduction: The drug's Class I and IV effects contribute to slowed conduction through the AV node and His-Purkinje system.[6]

  • QT Interval Prolongation: The prolongation of APD is reflected on the surface electrocardiogram (ECG) as an increase in the QT interval.[15][16] While this is an intended therapeutic effect, excessive prolongation can create a risk for proarrhythmias like Torsades de Pointes (TdP), although the incidence with amiodarone is lower than with other Class III agents.[7][17]

Quantitative Data Summary

The following tables summarize quantitative data on amiodarone's effects from various studies.

Table 1: Inhibitory Concentrations (IC50) of Amiodarone on Cardiac Ion Channels

Ion Channel CurrentSpecies / ModelIC50 ValueReference
I_Na (Atrial Myocytes)Rabbit1.8 ± 1.1 µM[18]
I_Na (Ventricular Myocytes)Rabbit40.4 ± 11.9 µM[18]
I_Kr (hERG channels)Rabbit Ventricular Myocytes2.8 µmol/L[9]
I_Kr (hERG channels)Xenopus Oocytes37.9 µmol/L[9]

Table 2: Electrophysiological Effects of Amiodarone

ParameterModelAmiodarone Concentration / ConditionObserved EffectReference
Coronary SpasmIsolated Rabbit Heart10⁻⁷ M to 10⁻⁴ MInhibition of vasopressin-induced spasm[19][20]
QTc IntervalHuman Patients (in vivo)6-8 weeks of therapyIncrease from 476 ± 44 ms to 505 ± 44 ms[21]
QT DispersionHuman Patients (in vivo)6-8 weeks of therapyNo significant change[21]
QT IntervalHuman Patients (in vivo)Chronic TherapyMarked prolongation in surviving patients[15]
TpTe IntervalHuman Patients (in vivo)Day 14 of therapyPeak prolongation to 95.0 ± 18.0 ms[22]

Visualizations

Amiodarone's Multi-Channel Blocking Mechanism

amiodarone_mechanism cluster_membrane Cardiomyocyte Membrane cluster_effects K_channel K+ Channels I_Kr, I_Ks APD ↑ Action Potential Duration ↑ Effective Refractory Period (Class III Effect) K_channel->APD Na_channel Na+ Channel I_Na Conduction ↓ Conduction Velocity (Class I Effect) Na_channel->Conduction Ca_channel Ca2+ Channel I_CaL HR ↓ Heart Rate ↓ AV Nodal Conduction (Class II & IV Effects) Ca_channel->HR Beta_receptor β-Adrenergic Receptor Beta_receptor->HR amiodarone Amiodarone amiodarone->K_channel Blocks amiodarone->Na_channel Blocks amiodarone->Ca_channel Blocks amiodarone->Beta_receptor Blocks

Caption: Amiodarone's mechanism on cardiomyocyte ion channels.

Ex-Vivo Cardiac Electrophysiology Workflow

ex_vivo_workflow cluster_prep Preparation cluster_perfusion Langendorff Perfusion cluster_exp Experiment cluster_analysis Analysis animal_prep 1. Animal Anesthesia & Heparinization heart_excision 2. Heart Excision & Aortic Cannulation animal_prep->heart_excision langendorff 3. Mount on Langendorff Apparatus Initiate Retrograde Perfusion heart_excision->langendorff stabilize 4. Stabilization Period (e.g., 20-30 min) langendorff->stabilize baseline 5. Baseline Recording (ECG, MAPs, etc.) stabilize->baseline amiodarone_perf 6. Perfuse with Amiodarone (Specific Concentration) baseline->amiodarone_perf drug_effect 7. Post-Drug Recording amiodarone_perf->drug_effect data_analysis 8. Data Analysis (APD, QT, CV, ERP) drug_effect->data_analysis washout Washout (Optional) drug_effect->washout

Caption: Workflow for an ex-vivo amiodarone study.

Logical Relationships of Amiodarone's Effects

logical_relationships A Amiodarone Administration B Multi-Ion Channel Blockade (K+, Na+, Ca2+) + β-Blockade A->B C1 Prolongation of APD & ERP B->C1 leads to C2 Slowing of Heart Rate & AV Conduction B->C2 leads to D1 Therapeutic Outcome: Suppression of Re-entry & Ectopic Foci C1->D1 results in D2 Potential Risk: QT Interval Prolongation C1->D2 manifests as C2->D1 contributes to E Torsades de Pointes (Low Incidence) D2->E can lead to

Caption: Cause and effect of amiodarone's cardiac actions.

Experimental Protocols

This section outlines a generalized protocol for studying the effects of amiodarone on an isolated mammalian heart using the Langendorff perfusion method.

Materials and Reagents
  • Perfusion Buffer (Krebs-Henseleit Solution):

    • NaCl: 118 mM

    • KCl: 4.7 mM

    • CaCl₂: 2.5 mM

    • MgSO₄: 1.2 mM

    • KH₂PO₄: 1.2 mM

    • NaHCO₃: 25 mM

    • Glucose: 11 mM

  • Gases: 95% O₂ / 5% CO₂ gas mixture

  • Anticoagulant: Heparin (e.g., 500 IU)

  • Anesthetic: Pentobarbital sodium or isoflurane (species-dependent)

  • Amiodarone Stock Solution: Prepare a high-concentration stock in a suitable solvent (e.g., DMSO or ethanol), considering final solvent concentration in the perfusate should be minimal (<0.1%).

Equipment
  • Langendorff perfusion system with a water-jacketed reservoir, bubble trap, and aortic cannula.[5][23]

  • Peristaltic pump for constant pressure or constant flow perfusion.

  • Thermostatically controlled water circulator (to maintain 37°C).[23]

  • Gas diffuser for oxygenating the perfusion buffer.

  • Data acquisition system with amplifiers for ECG and monophasic action potential (MAP) recordings.

  • Pacing electrodes for controlled stimulation.

  • Volume-conducted ECG electrodes.

  • MAP recording catheters.

Procedure: Heart Isolation and Perfusion
  • Animal Preparation: Anesthetize the animal (e.g., rabbit or guinea pig) according to approved institutional protocols. Administer heparin intravenously to prevent coagulation.

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately into ice-cold Krebs-Henseleit solution to arrest metabolic activity.

  • Cannulation: Identify the aorta and carefully cannulate it, avoiding the introduction of air bubbles. Secure the aorta to the cannula with a surgical suture.

  • Initiate Perfusion: Mount the cannulated heart onto the Langendorff apparatus and immediately begin retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 60-80 mmHg).[5][24][25]

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, a spontaneous rhythm should return. Pacing may be initiated if required.[24]

Procedure: Electrophysiological Study
  • Baseline Recordings:

    • Position ECG electrodes around the heart to record a pseudo-ECG.

    • Gently place MAP catheters on the epicardial or endocardial surface of the atria and ventricles to record action potentials.

    • Record baseline parameters including heart rate, PR interval, QRS duration, QT interval, and APD at 90% repolarization (APD90).

    • Determine the effective refractory period (ERP) using programmed electrical stimulation (e.g., an S1-S2 protocol).[26]

  • Amiodarone Administration:

    • Introduce amiodarone into the perfusion buffer at the desired final concentration (e.g., 1-10 µM).

    • Allow for an equilibration period (e.g., 20-30 minutes) for the drug effect to stabilize.

  • Post-Drug Recordings:

    • Repeat all baseline measurements to quantify the effects of amiodarone on electrophysiological parameters.

  • Washout (Optional):

    • Switch the perfusion back to a drug-free Krebs-Henseleit solution to assess the reversibility of the drug's effects. Note that due to amiodarone's high lipophilicity, washout can be slow and incomplete.[2]

Data Analysis
  • Measure changes in ECG intervals (HR, PR, QRS, QT) before and after drug administration.

  • Calculate the percentage change in APD90 and ERP.

  • Analyze rate-dependent effects by performing recordings at different pacing cycle lengths.

  • Compare the effects in different cardiac regions (atria vs. ventricles) to assess for regional selectivity.

  • Statistical analysis should be performed using appropriate tests (e.g., paired t-test or ANOVA) to determine the significance of observed changes.

References

Troubleshooting & Optimization

Overcoming low aqueous solubility of Amiodarone Hydrochloride in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome challenges related to the low aqueous solubility of Amiodarone Hydrochloride in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is a white to cream-colored crystalline powder.[1] It is highly lipophilic and classified as a Class III antiarrhythmic agent.[1][2] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight681.8 g/mol [1]
Aqueous Solubility~0.2-0.72 mg/mL at 25°C[1][3]
pKa6.56[1][3]
LogP7.6[4]
Melting Point~156 °C[1][5]

Q2: Why is the aqueous solubility of this compound so low?

This compound's low aqueous solubility is primarily due to its highly lipophilic (fat-soluble) nature, as indicated by its high LogP value.[1][4] As a weakly basic drug with a pKa of 6.56, its solubility is highly dependent on pH.[1][3] In media with a pH at or above its pKa, the molecule exists predominantly in its un-ionized, less soluble form.[3]

Q3: How does pH affect the solubility of this compound?

The solubility of this compound significantly increases in acidic conditions. In media with a pH below its pKa (6.56), the drug becomes ionized, enhancing its solubility in water.[3] Conversely, in neutral or alkaline media (pH > 6.56), it converts to its less soluble, un-ionized form.[3]

Table 2: pH-Dependent Solubility of this compound at 37°C

MediumpHSolubility (mg/mL)
Acid Buffer1.20.1395 ± 0.018
Acetate Buffer4.51.154 ± 0.2152
Distilled Water~5.514.20 ± 0.5330
Phosphate Buffer6.80.0409 ± 0.0167
(Data sourced from reference[6])

Troubleshooting Guide

Issue 1: My this compound is precipitating out of my aqueous buffer.

  • Cause: The pH of your buffer is likely at or above the pKa of 6.56, causing the drug to convert to its poorly soluble un-ionized form.[3] Another common issue is that the concentration of the drug exceeds its solubility limit in the chosen solvent system.

  • Solutions:

    • pH Adjustment: Lower the pH of your buffer to be well below 6.56. A pH of 4.5 to 5.5 has been shown to significantly increase solubility.[3]

    • Use of Co-solvents: Add a water-miscible organic solvent to your aqueous buffer. This process, known as cosolvency, reduces the polarity of the solvent system, thereby increasing the solubility of hydrophobic drugs.[7] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[7][8]

    • Micellar Solubilization: Incorporate a surfactant, such as Polysorbate 80, into your solution. At concentrations above the critical micelle concentration (CMC), surfactants form micelles that can encapsulate the hydrophobic drug, increasing its apparent solubility in the aqueous medium.[9][10] Commercial intravenous formulations of this compound use this method.[10][11]

Issue 2: I cannot achieve a high enough concentration for my stock solution.

  • Cause: The limited aqueous solubility of this compound makes high-concentration stock solutions in purely aqueous media challenging.

  • Solutions:

    • Organic Solvents: Prepare your primary stock solution in an organic solvent where this compound has higher solubility. DMSO is a common choice, with a reported solubility of up to 100 mg/mL.[8] Methanol and ethanol are also viable options.[1][5]

    • Solid Dispersions: For oral or solid formulations, creating a solid dispersion with a hydrophilic carrier can enhance solubility and dissolution rates.[7][12] This involves dispersing the drug in an inert carrier matrix, such as PEGs (e.g., PEG 6000), which can significantly increase aqueous solubility.[3][12]

    • Cyclodextrin Complexation: Use cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The Amiodarone molecule can be encapsulated within the hydrophobic core, forming an inclusion complex that is more soluble in water.[13][14] Sulfoalkyl ether cyclodextrins (SAE-CDs) have been specifically explored for parenteral formulations of amiodarone.[14]

Issue 3: I am observing crystallization in my formulation during storage.

  • Cause: This is a known issue, particularly with injectable formulations, and can occur even when surfactants are used.[10] It happens when the micellar system that keeps the drug solubilized breaks down, which can be triggered by changes in temperature, concentration, or dilution.[10]

  • Solutions:

    • Visual Inspection: Always visually inspect solutions for clarity, particulate matter, or crystals before use.[10]

    • Follow Formulation Guidelines: For intravenous preparations, do not use concentrations of less than 0.6 mg/mL in 5% dextrose, as these solutions are unstable.[1]

    • Heating: In some manufacturing contexts, heating to 105°C for 10 minutes has been used to dissolve this compound in water at high concentrations (50 mg/mL), but this is for specific preparation protocols and may not be suitable for all assays.[15]

    • Optimize Surfactant/Co-solvent Concentration: Ensure the concentration of your solubilizing agent (e.g., Polysorbate 80, cyclodextrin) is sufficient to maintain the drug in solution, especially after dilution.

Diagrams and Workflows

A logical workflow can help in selecting the appropriate solubilization strategy for your specific experimental needs.

Caption: Decision workflow for selecting a solubilization method.

The formation of micelles with surfactants is a key strategy for solubilizing hydrophobic drugs like this compound.

Caption: Diagram of Amiodarone HCl encapsulation in a surfactant micelle.

Key Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent (DMSO)

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous media for in vitro assays.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous grade

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder using an analytical balance and place it into a sterile vial.

    • Add the required volume of DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of drug). Note: Solubility in DMSO is high, reported up to 100 mg/mL.[8]

    • Tightly cap the vial and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but allow the solution to return to room temperature before use.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • When preparing working solutions, dilute the DMSO stock into the final aqueous assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects on the biological system.

Protocol 2: Enhancing Aqueous Solubility with Solid Dispersion using PEG 6000

This protocol describes the fusion method for preparing a solid dispersion to improve the dissolution of this compound. This is often used in the context of developing oral dosage forms.[3]

  • Materials:

    • This compound powder

    • Polyethylene glycol 6000 (PEG 6000)

    • Glass beaker or porcelain dish

    • Hot plate with a magnetic stirrer or a water bath

    • Spatula

    • Mortar and pestle

    • Sieves

  • Procedure:

    • Weigh the required amounts of this compound and PEG 6000. A drug-to-carrier ratio of 1:10 (w/w) has been shown to be effective.[3][12]

    • Place the PEG 6000 in a glass beaker and heat it on a hot plate or in a water bath until it melts completely (melting point of PEG 6000 is ~55-60°C).

    • Once the PEG 6000 is a clear liquid, add the this compound powder slowly while continuously stirring to ensure a homogenous dispersion.

    • Continue heating and stirring until the drug is fully dissolved and dispersed in the molten PEG 6000.

    • Remove the beaker from the heat and allow the mixture to cool rapidly on an ice bath to solidify. This rapid cooling helps to maintain the drug in an amorphous or finely crystalline state within the carrier.

    • Once solidified, scrape the solid dispersion from the beaker.

    • Grind the solid mass into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve to obtain a uniform particle size.

    • The resulting powder can be used for dissolution studies or formulated into solid dosage forms. The solubility of this solid dispersion in aqueous media should be significantly higher than that of the pure drug.[3]

References

Technical Support Center: Mitigating Amiodarone Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering interference from amiodarone in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why does amiodarone interfere with my fluorescence-based assay?

A1: Amiodarone interferes with fluorescence-based assays primarily through two mechanisms:

  • Autofluorescence: Amiodarone is an inherently fluorescent molecule. When excited by a light source (e.g., in a plate reader or fluorescence microscope), it emits its own light, which can be detected by the instrument and contribute to the overall signal, leading to artificially high readings.

  • Quenching: Amiodarone can also absorb the light emitted by the fluorescent dye in your assay, a phenomenon known as fluorescence quenching. This reduces the amount of light from your dye that reaches the detector, resulting in artificially low readings.

Q2: What are the fluorescence properties of amiodarone?

A2: The exact excitation and emission spectra of amiodarone can be influenced by its environment (e.g., solvent, binding to cellular components). However, studies have indicated that amiodarone hydrochloride can be excited by ultraviolet (UV) light. For instance, in a complex with 1-pyrenebutyric acid, an excitation wavelength of 349 nm and an emission wavelength of 376.3 nm have been reported.[1] This suggests that amiodarone's autofluorescence is most likely to interfere with assays that use UV or near-UV excitation wavelengths.

Q3: Which types of fluorescence-based assays are most susceptible to amiodarone interference?

A3: Assays that are particularly vulnerable to amiodarone interference include:

  • Calcium Flux Assays: Many common calcium indicators (e.g., Fura-2, Indo-1) are excited by UV light, a range where amiodarone may also absorb and emit light.

  • Cytotoxicity and Viability Assays: Assays relying on fluorescent reporters that are excited in the UV or blue range of the spectrum can be affected.

  • Assays Measuring NAD(P)H: The autofluorescence of NADH and NADPH is measured in the UV range, making these assays susceptible to interference.

Troubleshooting Guides

Problem 1: I am observing unexpectedly high fluorescence signals in my assay when amiodarone is present.

This is a classic sign of amiodarone autofluorescence. Here’s a step-by-step guide to troubleshoot and mitigate this issue:

Step 1: Confirm Amiodarone Autofluorescence

  • Protocol:

    • Prepare a set of wells containing only your assay buffer and amiodarone at the same concentrations used in your experiment.

    • Prepare another set of wells with buffer only (no amiodarone).

    • Read the fluorescence of these wells using the same instrument settings (excitation/emission wavelengths, gain) as your main experiment.

  • Interpretation: If the wells with amiodarone show a significantly higher fluorescence signal than the buffer-only wells, this confirms that amiodarone is autofluorescent under your experimental conditions.

Step 2: Implement a Background Subtraction Protocol

  • Protocol:

    • For every experiment, include control wells containing amiodarone at each concentration used, but without the fluorescent dye or cells.

    • Measure the fluorescence of these control wells.

    • Subtract the average fluorescence value of the corresponding amiodarone-only control from the fluorescence readings of your experimental wells.

Step 3: Consider Using Red-Shifted Fluorescent Dyes

  • Rationale: Red-shifted dyes are excited at longer wavelengths (typically >550 nm), where amiodarone is less likely to have significant absorption and emission. This can dramatically reduce interference.

  • Experimental Protocol:

    • Identify a suitable red-shifted alternative for your assay. For example, for calcium assays, consider dyes like Rhod-4, Cal-590, or other red-emitting indicators.[2][3]

    • Validate the performance of the red-shifted dye in your assay system to ensure it meets your sensitivity and dynamic range requirements.

    • Repeat the autofluorescence check (Step 1) with the red-shifted dye to confirm that amiodarone interference is minimized.

Quantitative Data Summary: Comparison of Mitigation Strategies for Autofluorescence

Mitigation StrategyPrincipleExpected OutcomePotential Limitations
Background Subtraction Subtracting the intrinsic fluorescence of amiodarone.Reduced background signal and more accurate quantification.Assumes amiodarone's fluorescence is additive and not altered by cellular components.
Use of Red-Shifted Dyes Shifting excitation/emission to wavelengths where amiodarone does not interfere.Significant reduction or elimination of autofluorescence interference.May require optimization of assay conditions and instrument settings.
Problem 2: My fluorescence signal is lower than expected in the presence of amiodarone.

This could be due to amiodarone quenching the fluorescence of your reporter dye.

Step 1: Assess Quenching Effect

  • Protocol:

    • Prepare a solution of your fluorescent dye at a known concentration in your assay buffer.

    • Add increasing concentrations of amiodarone to this solution.

    • Measure the fluorescence at each amiodarone concentration.

  • Interpretation: A dose-dependent decrease in the dye's fluorescence in the presence of amiodarone indicates a quenching effect.

Step 2: Mitigation Strategies for Quenching

  • Increase Dye Concentration: In some cases, increasing the concentration of the fluorescent reporter can help overcome the quenching effect, although this may also increase background fluorescence.

  • Alternative Assay Formats: Consider non-fluorescence-based assays if quenching is severe and cannot be easily mitigated.

Alternative Assays to Avoid Amiodarone Interference

When fluorescence interference from amiodarone cannot be adequately addressed, consider using alternative, non-fluorescent assay formats.

For Cytotoxicity/Cell Viability:

  • MTT or XTT Assays: These are colorimetric assays that measure metabolic activity. The change in absorbance is measured, which is not affected by amiodarone's fluorescence.[4]

  • LDH Release Assay: This is a colorimetric assay that measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Trypan Blue Exclusion Assay: A simple, non-fluorescent method to count viable and non-viable cells based on membrane integrity.[4]

For Calcium Flux:

While challenging to replace entirely with non-fluorescent methods for high-throughput screening, consider endpoint assays that measure downstream effects of calcium signaling if real-time kinetics are not essential.

Visualizing Experimental Workflows and Concepts

To aid in understanding the troubleshooting process, the following diagrams illustrate key workflows and relationships.

cluster_troubleshooting Troubleshooting Workflow: High Fluorescence Signal start High Fluorescence Signal Observed confirm_auto Confirm Amiodarone Autofluorescence start->confirm_auto background_sub Implement Background Subtraction confirm_auto->background_sub Autofluorescence Confirmed red_shift Use Red-Shifted Dyes background_sub->red_shift Interference Persists end Accurate Data background_sub->end Interference Mitigated validate Validate New Dye red_shift->validate validate->end

Caption: Troubleshooting workflow for high fluorescence signals.

Amiodarone Amiodarone Autofluorescence Autofluorescence Amiodarone->Autofluorescence Quenching Quenching Amiodarone->Quenching HighSignal Artificially High Signal Autofluorescence->HighSignal LowSignal Artificially Low Signal Quenching->LowSignal

Caption: Mechanisms of amiodarone interference.

cluster_fluorescence Fluorescence-Based Assays cluster_alternative Alternative (Non-Fluorescent) Assays UV-excitable Dyes (e.g., Fura-2) UV-excitable Dyes (e.g., Fura-2) Blue-excitable Dyes Blue-excitable Dyes MTT/XTT Assay MTT/XTT Assay LDH Release Assay LDH Release Assay Trypan Blue Trypan Blue Amiodarone Amiodarone Amiodarone->UV-excitable Dyes (e.g., Fura-2) High Interference Amiodarone->Blue-excitable Dyes Potential Interference Amiodarone->MTT/XTT Assay No Interference Amiodarone->LDH Release Assay No Interference Amiodarone->Trypan Blue No Interference

Caption: Assay selection guide for amiodarone studies.

References

Technical Support Center: Optimizing Amiodarone Dosage for In-Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amiodarone in in-vivo rodent models.

Frequently Asked Questions (FAQs)

1. What is a typical starting dosage for amiodarone in rats and mice?

The appropriate starting dosage of amiodarone in rodent studies is highly dependent on the administration route, the intended duration of the study (acute vs. chronic), and the specific research question (e.g., efficacy for arrhythmia vs. toxicity studies).

For oral administration in rats, acute doses can be around 100 mg/kg, while chronic studies have used doses ranging from 30 mg/kg daily for two weeks to 175 mg/kg/day for up to 12 weeks to induce pulmonary toxicity.[1][2] In mice, long-term oral studies have used doses of 30, 90, or 180 mg/kg/day for 6 weeks.[3]

For intravenous (IV) administration in rats, single doses of 50 mg/kg have been used to study pharmacokinetics.[4] Higher single IV doses of 100 mg/kg and 150 mg/kg have also been reported.[5]

It is crucial to consult the literature for models that closely match your experimental goals and to perform pilot studies to determine the optimal dose for your specific conditions.

2. How should I prepare amiodarone for administration to rodents?

Amiodarone hydrochloride is very slightly soluble in water.[6] Therefore, it is commonly prepared as a suspension for oral gavage or in a specific formulation for intravenous injection.

  • Oral Administration: A common vehicle for oral gavage is a 0.6% methylcellulose solution.[2] To prepare, this compound powder is suspended in the methylcellulose solution to achieve the desired concentration.[1][2]

  • Intravenous Administration: Commercially available amiodarone for injection is often formulated with solubilizing agents like polysorbate 80 and benzyl alcohol.[6][7] If preparing from powder, it is critical to use a formulation that ensures solubility and minimizes precipitation. Nanosuspensions have also been developed to improve solubility and reduce toxicity.[8][9] For infusions longer than one hour, it is recommended not to exceed a concentration of 2 mg/mL unless a central venous catheter is used, and the infusion should be administered in glass or polyolefin bottles with D5W.[7]

  • Intratracheal Administration: For studies inducing pulmonary toxicity, amiodarone has been dissolved in sterile water to create solutions for instillation.[10][11]

3. What are the common routes of administration for amiodarone in rodent studies?

The most common routes of administration are:

  • Oral (gavage): Used for both acute and chronic studies to mimic clinical oral administration.[1][2][12]

  • Intravenous (IV): Allows for rapid achievement of high plasma concentrations and is used for acute efficacy and pharmacokinetic studies.[4][5][13]

  • Intraperitoneal (IP): Has been used in some toxicity studies.[14]

  • Intratracheal (IT): Specifically used to model amiodarone-induced pulmonary toxicity by directly delivering the drug to the lungs.[10][15]

4. What are the expected pharmacokinetic properties of amiodarone in rats?

Amiodarone exhibits complex pharmacokinetics with extensive tissue distribution.

  • Half-life: After a single IV dose of 50 mg/kg in rats, the elimination half-life from the blood was found to be 514 minutes.[4] Following oral administration, the elimination half-life was 15 hours for a 100 mg/kg dose and 105 hours for a 200 mg/kg dose.[12]

  • Distribution: Amiodarone is highly lipophilic and distributes extensively into tissues, with the highest concentrations found in the thyroid gland, lung, liver, kidney, and heart.[4][5] It also accumulates in adipose tissue, which acts as a reservoir.[4][12] Brain concentrations are generally the lowest.[4]

  • Metabolism: Amiodarone is primarily metabolized in the liver by CYP3A4 and CYP2C8 enzymes to its major active metabolite, desethylamiodarone (DEA).[16]

  • Bioavailability: The oral bioavailability of amiodarone in rats is variable, with an average of around 39%.[12]

Troubleshooting Guide

Issue: High mortality or severe adverse effects in treated animals.

  • Possible Cause: The administered dose may be too high, leading to acute toxicity. The LD50 of oral amiodarone in rats and mice is greater than 3,000 mg/kg, but toxicity can occur at much lower doses depending on the administration route and duration.[16] For IV administration in female rats, the LD50 has been reported as 192.4 mg/kg for one formulation and 269.9 mg/kg for a nanosuspension.[8][9]

  • Troubleshooting Steps:

    • Review Dosage: Compare your dosage with those reported in similar studies.

    • Pilot Study: Conduct a dose-ranging pilot study to determine the maximum tolerated dose (MTD) in your specific rodent strain and experimental conditions.

    • Administration Rate: For IV infusions, a slower rate may mitigate hypotension.[9]

    • Vehicle Effects: The vehicle itself, particularly for IV formulations containing polysorbate 80 and benzyl alcohol, can cause adverse effects like hypotension.[9] Consider using a different formulation or including a vehicle-only control group.

Issue: Lack of desired therapeutic effect (e.g., no change in arrhythmia).

  • Possible Cause: The dose may be too low, or the treatment duration may be insufficient for the drug to reach therapeutic concentrations in the target tissue.

  • Troubleshooting Steps:

    • Increase Dose: Gradually increase the dose in a pilot study, while carefully monitoring for adverse effects.

    • Extend Treatment Duration: For chronic studies, a longer administration period may be necessary to achieve steady-state concentrations, especially given the long half-life of amiodarone.

    • Confirm Drug Administration: Ensure proper administration technique (e.g., correct gavage placement, successful IV injection).

    • Measure Drug Levels: If possible, measure amiodarone and DEA concentrations in plasma and target tissues to confirm drug exposure.

Issue: Evidence of pulmonary toxicity in the absence of cardiac effects.

  • Possible Cause: This is a known and serious side effect of amiodarone. The lung is a primary site of amiodarone accumulation and toxicity.[1][12][15]

  • Troubleshooting Steps:

    • Monitor for Toxicity: Actively monitor for signs of pulmonary toxicity, which can include changes in breathing, weight loss, and inflammatory markers in bronchoalveolar lavage (BAL) fluid.[1][10]

    • Histopathology: Perform histological analysis of lung tissue at the end of the study to assess for fibrosis, inflammation, and phospholipidosis.[1][15]

    • Dose Adjustment: A lower dose or shorter duration of treatment may be necessary to achieve the desired cardiac effects without inducing severe pulmonary toxicity.

Data Presentation

Table 1: Summary of Amiodarone Dosages and Effects in Rat Studies

Administration RouteDosageDurationKey FindingsReference
Oral (gavage)175 mg/kg/day1-12 weeksInduced pulmonary toxicity, characterized by increased inflammatory cells in BAL fluid and interstitial thickening.[1]
Oral (gavage)30 mg/kg/day2 weeksChronic treatment decreased ventricular tachyarrhythmias post-myocardial infarction.[2]
Oral (gavage)100 mg/kgSingle doseAcute treatment reduced ventricular tachyarrhythmias post-myocardial infarction.[2]
Oral (gavage)100 mg/kg & 200 mg/kgSingle dosePharmacokinetic study; elimination half-life was dose-dependent (15h vs 105h).[12]
Intravenous (IV)50 mg/kgSingle dosePharmacokinetic study; elimination half-life of 514 minutes.[4]
Intravenous (IV)100 mg/kg & 150 mg/kgSingle doseStudy of tissue distribution; highest concentrations in thyroid and lung.[5]
Intratracheal (IT)1.25 mgSingle doseInduced pulmonary fibrosis after 6 weeks.[15]
Intratracheal (IT)6.25 mg/kgTwo doses (day 0 & 2)Induced pulmonary inflammation and fibrosis by day 28.[10][11]
Intraperitoneal (IP)200 mg/kg/day then 150 mg/kg/day4 weeksNo observable pulmonary or hepatic toxicity in this specific study.[14]

Table 2: Summary of Amiodarone Dosages and Effects in Mouse Studies

Administration RouteDosageDurationKey FindingsReference
Oral30, 90, 180 mg/kg/day6 weeksDose-dependent prolongation of ECG intervals and remodeling of ion channel expression.[3]
Intravenous (IV)LD50: 227.5 mg/kgSingle doseAcute toxicity study.[8][9]

Experimental Protocols

Protocol 1: Induction of Pulmonary Toxicity in Rats via Oral Gavage

  • Objective: To model amiodarone-induced pulmonary toxicity.

  • Animal Model: Fischer 344 rats.[1]

  • Drug Preparation: this compound is suspended in methylcellulose. For a dose of 175 mg/kg/day, the concentration is adjusted based on the average weight of the rats and the gavage volume.[1]

  • Administration: Administer the amiodarone suspension daily via oral gavage. A control group should receive the methylcellulose vehicle alone.[1]

  • Duration: 1 to 12 weeks.[1]

  • Endpoint Analysis:

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze cell counts (macrophages, neutrophils, lymphocytes) and total protein.[1]

    • Histology: Perfuse and fix lung tissue for histological examination to assess for interstitial thickening, cellular infiltration, and fibrosis.[1]

Protocol 2: Acute Anti-arrhythmic Efficacy in a Rat Myocardial Infarction Model

  • Objective: To assess the acute anti-arrhythmic effects of amiodarone.

  • Animal Model: Rats (e.g., Wistar).

  • Drug Preparation: Prepare a fresh solution of amiodarone in 0.6% methylcellulose for oral administration.[2]

  • Experimental Procedure:

    • Induce myocardial infarction (MI) via left coronary artery ligation.

    • Administer a single oral dose of amiodarone (e.g., 100 mg/kg) 5 minutes post-ligation.[2] A control group receives the vehicle.

    • Record electrocardiogram (ECG) for 24 hours using an implanted telemetry transmitter.[2]

  • Endpoint Analysis:

    • Arrhythmia Analysis: Quantify the incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF).[2]

    • Infarct Size: Measure infarct size at the end of the experiment.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_study Study Phase cluster_analysis Endpoint Analysis drug_prep Amiodarone Preparation (e.g., suspension in methylcellulose) admin_route Route of Administration (Oral, IV, IT, IP) drug_prep->admin_route animal_model Rodent Model Selection (Rat or Mouse) animal_model->admin_route acute Acute Dosing (Single high dose) admin_route->acute chronic Chronic Dosing (Repeated lower dose) admin_route->chronic efficacy Efficacy Assessment (e.g., ECG, Arrhythmia Score) acute->efficacy pk Pharmacokinetics (Plasma/Tissue Drug Levels) acute->pk toxicity Toxicity Assessment (e.g., Histopathology, BAL) chronic->toxicity chronic->pk

Caption: General experimental workflow for in-vivo rodent studies with amiodarone.

amiodarone_moa cluster_channels Ion Channel Blockade cluster_receptors Receptor Blockade cluster_effects Electrophysiological Effects cluster_toxicity Toxicity Pathways amiodarone Amiodarone k_channel Potassium Channels (e.g., IKr, IKslow) amiodarone->k_channel na_channel Sodium Channels (Late INa) amiodarone->na_channel ca_channel Calcium Channels (L-type) amiodarone->ca_channel beta_receptor Beta-adrenergic receptors amiodarone->beta_receptor ros Increased Reactive Oxygen Species (ROS) amiodarone->ros induces phospholipidosis Phospholipidosis (in Lung, Liver) amiodarone->phospholipidosis induces prolong_ap Prolongation of Action Potential Duration k_channel->prolong_ap na_channel->prolong_ap reduce_hr Reduced Heart Rate & AV Conduction ca_channel->reduce_hr beta_receptor->reduce_hr

References

Technical Support Center: Strategies to Reduce Amiodarone-Induced Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to mitigate amiodarone-induced liver injury in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of amiodarone-induced hepatotoxicity in animal models?

A1: Amiodarone-induced hepatotoxicity is a multifactorial process. Key mechanisms identified in animal models include:

  • Mitochondrial Dysfunction: Amiodarone and its primary metabolite, desethylamiodarone (DEA), can inhibit the mitochondrial respiratory chain, leading to decreased ATP production and increased generation of reactive oxygen species (ROS).[1][2]

  • Oxidative Stress: The overproduction of ROS overwhelms the cellular antioxidant defense systems, causing damage to lipids, proteins, and DNA. This is evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and depletion of glutathione (GSH), a major intracellular antioxidant.

  • Kupffer Cell Activation: Amiodarone can activate Kupffer cells, the resident macrophages in the liver. Activated Kupffer cells release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which contribute to hepatocellular injury.[3]

  • Apoptosis: The culmination of mitochondrial stress and inflammation can trigger programmed cell death (apoptosis) in hepatocytes, characterized by the activation of caspases, such as caspase-3 and -7.[4][5]

  • Endoplasmic Reticulum (ER) Stress: Amiodarone can induce ER stress, leading to the unfolded protein response (UPR) and contributing to lipid accumulation (steatosis) and apoptosis.[6][7]

Q2: Which animal models are most commonly used to study amiodarone hepatotoxicity?

A2: Rats and mice are the most frequently used animal models. To induce a more pronounced and consistent hepatotoxic response, amiodarone is often co-administered with other agents:

  • Amiodarone and Dexamethasone (Mouse Model): Pre-treatment with dexamethasone, a cytochrome P450 inducer, enhances the metabolism of amiodarone to its more toxic metabolite, DEA, leading to significant liver injury.[3]

  • Amiodarone and Lipopolysaccharide (LPS) (Rat Model): Co-administration with a low dose of LPS, a component of the outer membrane of Gram-negative bacteria, creates a modest inflammatory state that sensitizes the liver to amiodarone-induced injury, mimicking idiosyncratic drug reactions.

Q3: What are the key endpoints to measure when assessing the efficacy of a potential hepatoprotective agent?

A3: A comprehensive assessment should include a combination of biochemical, histological, and molecular analyses:

  • Serum Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are standard biomarkers for hepatocellular injury.

  • Markers of Oxidative Stress: Measurement of hepatic MDA levels and the ratio of reduced to oxidized glutathione (GSH/GSSG) are crucial.

  • Inflammatory Cytokines: Quantification of serum or hepatic levels of TNF-α and IL-6.

  • Histopathology: Microscopic examination of liver tissue sections stained with Hematoxylin and Eosin (H&E) to assess for necrosis, inflammation, steatosis, and fibrosis.

  • Apoptosis Markers: Immunohistochemical staining for activated caspase-3 or TUNEL assay to detect DNA fragmentation.

Troubleshooting Guides

Issue 1: Inconsistent or mild hepatotoxicity with amiodarone administration alone.
Possible Cause Troubleshooting Suggestion
Insufficient Amiodarone Dose or DurationThe hepatotoxic effects of amiodarone are often dose and duration-dependent. Review the literature for established protocols in your specific animal model and strain. Consider a dose-response study to determine the optimal dose for inducing consistent injury.
Animal Strain VariabilityDifferent strains of mice and rats can exhibit varying susceptibility to drug-induced liver injury. Ensure you are using a strain that has been previously reported to be sensitive to amiodarone.
Low Metabolic ActivationThe toxicity of amiodarone is partly mediated by its metabolite, DEA. If baseline cytochrome P450 activity is low in your animal model, consider using a model that enhances metabolic activation, such as co-administration with dexamethasone.
Issue 2: High variability in biomarker data between animals in the same treatment group.
Possible Cause Troubleshooting Suggestion
Inconsistent Drug AdministrationEnsure precise and consistent administration of amiodarone and any test compounds. For oral gavage, ensure the correct volume is delivered to each animal without causing undue stress. For intraperitoneal injections, vary the injection site to avoid local inflammation.
Underlying Health Status of AnimalsUse healthy animals of a similar age and weight. Quarantine and acclimate animals to the facility before starting the experiment to minimize stress.
Circadian Rhythm EffectsPerform dosing and sample collection at the same time each day to minimize variations due to circadian fluctuations in metabolic enzymes and inflammatory responses.

Experimental Protocols & Data

Amiodarone-Induced Hepatotoxicity Models

1. Amiodarone/Dexamethasone-Induced Liver Injury in Mice

  • Objective: To establish a model of amiodarone hepatotoxicity with enhanced metabolic activation.

  • Methodology:

    • Male BALB/c mice are pre-treated with dexamethasone (60 mg/kg, i.p.) once daily for 3 days to induce cytochrome P450 enzymes.

    • Following the final dexamethasone injection, amiodarone (1000 mg/kg, p.o.) is administered.

    • Animals are sacrificed 24 hours after amiodarone administration for blood and liver tissue collection.[3]

  • Expected Outcomes: Significant elevation in plasma ALT levels, increased hepatic concentrations of DEA, evidence of mitochondrial and oxidative stress, and activation of Kupffer cells.

2. Amiodarone/LPS-Induced Liver Injury in Rats

  • Objective: To create an idiosyncratic-like liver injury model by combining amiodarone with a mild inflammatory stimulus.

  • Methodology:

    • Male Sprague-Dawley rats are administered a non-hepatotoxic dose of amiodarone (e.g., 400 mg/kg, i.p.).

    • 16 hours after amiodarone administration, a low dose of LPS (e.g., 1.6 x 10^6 EU/kg, i.v.) is injected to induce a modest inflammatory response.

    • Animals are monitored and sacrificed at a specified time point (e.g., 10 hours after LPS) for sample collection.

  • Expected Outcomes: Significant increases in serum ALT, AST, alkaline phosphatase, and total bile acids, along with midzonal hepatocellular necrosis.

Therapeutic Intervention Strategies

1. Antioxidant Therapy: Resveratrol

  • Mechanism: Resveratrol is a polyphenol with potent antioxidant and anti-inflammatory properties. It can scavenge reactive oxygen species and modulate inflammatory signaling pathways.[8][9]

  • Experimental Protocol (Rat Model):

    • Induce hepatotoxicity using an established amiodarone protocol.

    • Administer resveratrol (e.g., 25 mg/kg, p.o.) daily for the duration of the experiment, often starting concurrently with or prior to amiodarone administration.

    • Include control groups (vehicle, amiodarone only, resveratrol only).

    • Assess liver injury markers at the end of the study.[9]

2. Kupffer Cell Inhibition: Gadolinium Chloride

  • Mechanism: Gadolinium chloride (GdCl₃) is a lanthanide that selectively depletes activated Kupffer cells, thereby reducing the production of pro-inflammatory cytokines like TNF-α.[3][10]

  • Experimental Protocol (Mouse Model):

    • Administer GdCl₃ (e.g., 10 mg/kg, i.v.) 24 hours prior to the induction of amiodarone hepatotoxicity.

    • Proceed with the amiodarone injury model (e.g., Amiodarone/Dexamethasone).

    • Include appropriate control groups.

    • Evaluate liver injury and inflammatory markers.[3]

3. Cell-Free Therapy: Mesenchymal Stem Cell (MSC) Secretome

  • Mechanism: The secretome of MSCs contains a variety of bioactive molecules, including growth factors, cytokines, and extracellular vesicles, that can promote tissue repair, reduce apoptosis, and modulate inflammation.[11][12][13]

  • Experimental Protocol (Mouse Model):

    • Establish a chronic amiodarone exposure model, often in conjunction with a high-fat diet to induce hepatic steatosis.

    • Administer MSC secretome (e.g., intravenously) at specified intervals during the amiodarone treatment period.

    • Assess liver histology for changes in steatosis, inflammation, and cell infiltration.[11][13]

Quantitative Data Summary

Table 1: Effect of Protective Agents on Serum Liver Enzymes in Amiodarone-Induced Hepatotoxicity Models

Model Treatment Group ALT (U/L) AST (U/L) Reference
Amiodarone (Rat)Control45.3 ± 3.1110.2 ± 8.5[9]
Amiodarone (50 mg/kg)120.7 ± 10.4255.6 ± 21.3[9]
Amiodarone + Resveratrol (25 mg/kg)68.9 ± 5.7145.1 ± 12.9[9]
Amiodarone/DEX (Mouse)Vehicle~50Not Reported[3]
Amiodarone/DEX~250Not Reported[3]
Amiodarone/DEX + GdCl₃~100Not Reported[3]

Table 2: Effect of Protective Agents on Markers of Oxidative Stress and Inflammation

Model Treatment Group Hepatic MDA (nmol/mg protein) Hepatic GSH (μmol/g tissue) Serum TNF-α (pg/mL) Reference
Amiodarone (Rat)Control1.2 ± 0.15.8 ± 0.4Not Reported[9]
Amiodarone (50 mg/kg)3.9 ± 0.32.1 ± 0.2Not Reported[9]
Amiodarone + Resveratrol (25 mg/kg)1.8 ± 0.24.9 ± 0.3Not Reported[9]
Amiodarone/LPS (Rat)VehicleNot ReportedNot Reported~20
Amiodarone/LPSNot ReportedNot Reported~150
Amiodarone/LPS + Etanercept (TNF-α inhibitor)Not ReportedNot ReportedNot Applicable

Signaling Pathways and Experimental Workflows

Amiodarone_Hepatotoxicity_Pathway Amiodarone Amiodarone / DEA Mitochondria Mitochondrial Dysfunction Amiodarone->Mitochondria ER Endoplasmic Reticulum (ER) Stress Amiodarone->ER KupfferCell Kupffer Cell Activation Amiodarone->KupfferCell ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS OxidativeStress Oxidative Stress (↑ MDA, ↓ GSH) ROS->OxidativeStress Apoptosis Hepatocyte Apoptosis (↑ Caspase-3/7) OxidativeStress->Apoptosis ER->Apoptosis TNFa ↑ TNF-α, IL-6 KupfferCell->TNFa TNFa->Apoptosis CellInjury Hepatocellular Injury (↑ ALT, ↑ AST) Apoptosis->CellInjury

Core signaling pathways in amiodarone-induced hepatotoxicity.

Experimental_Workflow AnimalModel Select Animal Model (Mouse or Rat) Induction Induce Hepatotoxicity (e.g., Amiodarone +/- DEX/LPS) AnimalModel->Induction Treatment Administer Protective Agent (e.g., Resveratrol, GdCl₃, MSC Secretome) Induction->Treatment Sacrifice Sacrifice and Sample Collection (Blood, Liver Tissue) Treatment->Sacrifice Analysis Biochemical, Histological, and Molecular Analysis Sacrifice->Analysis Data Data Interpretation and Comparison Analysis->Data Therapeutic_Intervention_Logic Amiodarone Amiodarone Toxicity OxidativeStress Oxidative Stress Amiodarone->OxidativeStress Inflammation Inflammation (Kupffer Cells, TNF-α) Amiodarone->Inflammation Apoptosis Apoptosis OxidativeStress->Apoptosis Inflammation->Apoptosis Resveratrol Resveratrol / NAC (Antioxidants) Resveratrol->OxidativeStress Inhibits GdCl3 Gadolinium Chloride (Kupffer Cell Inhibitor) GdCl3->Inflammation Inhibits MSC MSC Secretome (Multi-modal) MSC->OxidativeStress Inhibits MSC->Inflammation Inhibits MSC->Apoptosis Inhibits

References

Managing Amiodarone's interaction with other compounds in co-administration studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the co-administration of amiodarone with other compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind amiodarone's drug-drug interactions (DDIs)?

A1: Amiodarone's extensive DDIs stem from its potent inhibition of key metabolic enzymes and drug transporters. The two primary mechanisms are:

  • Inhibition of Cytochrome P450 (CYP) Enzymes: Amiodarone and its main active metabolite, desethylamiodarone (DEA), inhibit several CYP enzymes, primarily CYP3A4, CYP2C9, CYP2D6, and CYP1A2.[1][2] This slows the metabolism of other drugs cleared by these enzymes, leading to their accumulation and potential toxicity.[1]

  • Inhibition of P-glycoprotein (P-gp): Amiodarone is a strong inhibitor of P-gp, an efflux transporter that pumps drugs out of cells.[1][3][4] By blocking P-gp in the intestines and kidneys, amiodarone can significantly increase the absorption and reduce the excretion of co-administered P-gp substrates like digoxin.[3][4]

Q2: How significant is the role of amiodarone's metabolite, desethylamiodarone (DEA), in DDIs?

A2: The N-desethylamiodarone (DEA) metabolite is a major contributor to amiodarone's DDI profile.[2] Studies have shown that DEA can be a more potent inhibitor of certain CYP enzymes than amiodarone itself.[2][5] For instance, DEA is predicted to be the main cause of interactions with drugs metabolized by CYP1A2, CYP2C9, and CYP3A4.[2] Given that DEA is found in high concentrations in tissues, its inhibitory effects are clinically significant and must be considered in any co-administration study.[6]

Q3: Which therapeutic drug classes are most susceptible to interactions with amiodarone?

A3: Due to its broad inhibitory profile, amiodarone interacts with a wide range of drugs. Key classes include:

  • Anticoagulants: Warfarin levels can be significantly increased, potentiating its anticoagulant effect and raising bleeding risk.[7][8][9]

  • Statins: Co-administration with simvastatin or lovastatin increases the risk of myopathy and rhabdomyolysis.[8][10]

  • Other Antiarrhythmics: Increased plasma levels of flecainide, procainamide, and quinidine can occur.[8][11]

  • Digoxin: Amiodarone can double digoxin concentrations, increasing the risk of toxicity.[3][7][9][10]

  • Beta-blockers and Calcium Channel Blockers: Additive pharmacodynamic effects can lead to severe bradycardia and hypotension.[8][9][11]

Q4: How does amiodarone's long half-life impact the design of co-administration studies?

A4: Amiodarone has an exceptionally long and variable elimination half-life, averaging around 50 days.[12] This has critical implications for experimental design:

  • Slow Onset: The onset of interactions may be delayed after starting amiodarone.[12]

  • Prolonged Effect: Interactions can persist for weeks or even months after discontinuing the drug.[12]

  • Study Design: Crossover studies require extensive washout periods. It is crucial to monitor for interactions long after amiodarone administration has ceased.

Troubleshooting Guides

Issue 1: Unexpectedly High Plasma Concentrations of a Co-Administered Drug

  • Symptom: In an in vivo study, the Cmax and AUC of your investigational compound are significantly higher than when dosed alone.

  • Potential Cause: Inhibition of the compound's primary metabolic pathway (CYP enzymes) or transport (P-gp) by amiodarone or DEA.

  • Troubleshooting Workflow:

G Start Unexpectedly High Plasma Concentrations Observed CheckMetabolism Is the compound a substrate of CYP3A4, 2C9, 2D6, or 1A2? Start->CheckMetabolism CheckPGP Is the compound a P-gp substrate? CheckMetabolism->CheckPGP No CYP_Assay Action: Perform in vitro CYP inhibition assay with Amiodarone/DEA. CheckMetabolism->CYP_Assay Yes PGP_Assay Action: Perform in vitro P-gp transport assay (e.g., Caco-2). CheckPGP->PGP_Assay Yes No_Interaction Finding: No significant interaction. Action: Investigate other metabolic pathways or transporters. CheckPGP->No_Interaction No/Unknown Dose_Adjust Finding: Significant Inhibition. Action: Reduce dose of co-administered drug in subsequent studies. CYP_Assay->Dose_Adjust PGP_Assay->Dose_Adjust

Caption: Troubleshooting logic for elevated drug concentrations.

Issue 2: High Variability in Pharmacokinetic Data Across Subjects

  • Symptom: Wide error bars and inconsistent pharmacokinetic profiles for the co-administered drug when studied with amiodarone.

  • Potential Cause: Amiodarone's absorption is significantly affected by food, and its long, variable half-life makes achieving steady-state challenging.[6]

  • Troubleshooting Steps:

    • Standardize Dosing Conditions: Administer amiodarone and the co-administered drug consistently with regard to meals (e.g., always fasted or always with a standardized high-fat meal).[6] A high-fat meal can increase amiodarone's AUC and Cmax by 2.3 and 3.8 times, respectively.[6]

    • Pre-dose Amiodarone: For chronic studies, ensure amiodarone has been administered for a sufficient loading period (e.g., 1 to 3 weeks) to approach steady-state concentrations before co-administering the investigational drug.[7]

    • Monitor Amiodarone/DEA Levels: Quantify plasma concentrations of both amiodarone and DEA to correlate them with the exposure of the co-administered drug. This can help explain inter-subject variability.

Data Summaries

Table 1: Quantitative Impact of Amiodarone on Co-administered Drugs
Co-administered DrugClassChange in Exposure (AUC or Cmax)Primary Interaction MechanismReference
WarfarinAnticoagulantProthrombin time increased by 100%Inhibition of CYP2C9[7]
DigoxinCardiac Glycoside~70% increase in Cmax and AUCInhibition of P-gp[4]
SimvastatinStatinIncreased plasma concentrationInhibition of CYP3A4[7][10]
FlecainideAntiarrhythmic>50% increase in plasma concentrationInhibition of CYP2D6[8][10]
EdoxabanAnticoagulant~40% increase in AUCInhibition of P-gp[13]
CyclosporineImmunosuppressantIncreased plasma levelsInhibition of CYP3A4[7]
PhenytoinAntiepileptic2- to 3-fold increase in plasma levelsInhibition of CYP2C9[8]
Table 2: In Vitro Inhibitory Potency (Ki, µM) of Amiodarone and its Metabolite
CYP EnzymeAmiodarone (Ki)Desethylamiodarone (DEA) (Ki)Reference
CYP2C9 45.1 - 271.6 (weak)2.3[5]
CYP2D6 45.1 - 271.6 (weak)4.5[5]
CYP3A4 45.1 - 271.6 (weak)12.1[5]
CYP1A2 Not a potent inhibitor18.8[5]

Note: Lower Ki values indicate stronger inhibition.

Experimental Protocols & Workflows

General Workflow for DDI Assessment

The following workflow outlines the key steps for assessing a potential drug-drug interaction between an investigational compound and amiodarone.

Caption: General experimental workflow for DDI assessment.

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay (IC50 Shift Method)

Objective: To determine if amiodarone or DEA are time-dependent inhibitors of a specific CYP enzyme (e.g., CYP3A4).

Methodology:

  • Prepare Reagents: Human Liver Microsomes (HLMs), NADPH regenerating system, specific CYP probe substrate (e.g., midazolam for CYP3A4), amiodarone, and DEA.

  • Pre-incubation: Perform two sets of incubations.

    • Set 1 (No Pre-incubation): Incubate HLMs, amiodarone/DEA (at various concentrations), and the probe substrate simultaneously. Initiate the reaction by adding the NADPH regenerating system.

    • Set 2 (With Pre-incubation): Pre-incubate HLMs with amiodarone/DEA and the NADPH system for a set time (e.g., 30 minutes) at 37°C to allow for potential mechanism-based inactivation. Then, add the probe substrate to start the reaction.

  • Reaction & Quenching: Allow the metabolic reaction to proceed for a short, linear period (e.g., 5-10 minutes). Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the amount of metabolite formed from the probe substrate using a validated LC-MS/MS method.[14][15][16]

  • Data Analysis: Calculate the IC50 value (the concentration of inhibitor causing 50% inhibition of enzyme activity) for both sets. A significant shift (decrease) in the IC50 value in the pre-incubation set compared to the simultaneous incubation set indicates time-dependent inhibition.[2]

Protocol 2: LC-MS/MS Method for Amiodarone Quantification in Plasma

Objective: To develop a robust and validated method for quantifying amiodarone and a co-administered drug in plasma samples.[14]

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add an internal standard (e.g., a structurally similar but chromatographically distinct compound like flecainide or a deuterated analog of amiodarone).[14][17]

    • Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex vigorously and centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.[17]

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions (Example):

    • System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[14]

    • Column: A reverse-phase C18 column (e.g., Hypersil BDS C18, 150mm x 4.6mm, 5µm).[16]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., triethylamine buffer pH 6.5).[16]

    • Flow Rate: 0.5 - 1.0 mL/minute.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for amiodarone, its metabolite DEA, the co-administered drug, and the internal standard.

  • Method Validation: Validate the method according to regulatory guidelines (e.g., ICH M10) for specificity, linearity, accuracy, precision, recovery, and stability.[14][15][18]

References

Validation & Comparative

Comparative Efficacy of Amiodarone vs. Dronedarone in Preclinical Atrial Fibrillation Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative preclinical efficacy of antiarrhythmic drugs is crucial for informing clinical trial design and therapeutic strategy. This guide provides a detailed comparison of amiodarone and its non-iodinated derivative, dronedarone, in experimental models of atrial fibrillation (AF), with a focus on electrophysiological effects and antiarrhythmic potency.

This document summarizes key experimental data, outlines detailed methodologies from a head-to-head preclinical study, and visualizes the underlying mechanisms and experimental workflows.

Electrophysiological and Anti-AF Efficacy: A Head-to-Head Comparison

A study utilizing a canine model of acetylcholine-induced AF provides critical comparative data on the acute effects of amiodarone and dronedarone.[1][2] The results, summarized below, indicate a greater potency for amiodarone in modifying key electrophysiological parameters and in terminating and preventing AF.

Table 1: Comparative Electrophysiological Effects of Amiodarone and Dronedarone (10 μM) in a Canine Atrial Fibrillation Model
ParameterAmiodarone (Change from Baseline)Dronedarone (Change from Baseline)p-value
Action Potential Duration at 90% Repolarization (APD90)+51 ± 17 ms+4 ± 6 ms<0.01
Effective Refractory Period (ERP)+84 ± 23 ms+18 ± 9 ms<0.001
Diastolic Threshold of Excitation (DTE)+0.32 ± 0.11 mA+0.03 ± 0.02 mA<0.001
Maximum Upstroke Velocity (Vmax)-43 ± 14%-11 ± 4%<0.01

Data are presented as mean ± standard deviation. Data sourced from a study on canine isolated arterially-perfused right atria.[1][2]

Table 2: Comparative Efficacy in Terminating and Preventing Acetylcholine-Mediated Atrial Fibrillation
Efficacy EndpointAmiodaroneDronedarone
Termination of Persistent AF4 out of 5 atria1 out of 7 atria
Prevention of AF Induction5 out of 5 atria1 out of 6 atria

Data reflects the number of preparations in which the effect was observed.[1]

Experimental Protocols

The following methodologies were employed in the comparative study of amiodarone and dronedarone in a canine model of acetylcholine-induced atrial fibrillation.[1]

Animal Model:

  • Canine isolated arterially-perfused right atrial preparations were used.

Induction of Atrial Fibrillation:

  • Persistent AF was induced by the administration of acetylcholine (ACh) at a concentration of 1.0 μM.[1]

  • Rapid atrial pacing was used in conjunction with ACh to initiate AF.[3][4]

Drug Administration:

  • Amiodarone and dronedarone were acutely administered at a concentration of 10 μM.[1]

Electrophysiological Measurements:

  • Transmembrane action potentials were recorded to determine Action Potential Duration (APD) and maximum upstroke velocity (Vmax).[1]

  • Effective Refractory Period (ERP) and Diastolic Threshold of Excitation (DTE) were also measured to assess atrial excitability.[1]

Efficacy Assessment:

  • Termination of AF: The ability of each drug to convert established, persistent ACh-mediated AF back to sinus rhythm was assessed.[1]

  • Prevention of AF: In separate experiments, atria were pre-treated with either amiodarone or dronedarone before attempting to induce AF with ACh and rapid pacing.[1]

Visualizing Mechanisms and Workflows

To further elucidate the comparative pharmacology of amiodarone and dronedarone, the following diagrams illustrate their mechanism of action and the experimental workflow of a key preclinical study.

Mechanism of Action of Amiodarone and Dronedarone in Atrial Myocytes cluster_0 Amiodarone & Dronedarone cluster_1 Ion Channels cluster_2 Electrophysiological Effects Amiodarone Amiodarone K_channels Potassium Channels (IKr, IKs, IK1, IK,ACh) Amiodarone->K_channels Block Na_channels Sodium Channels (INa) Amiodarone->Na_channels Block Ca_channels Calcium Channels (ICa,L) Amiodarone->Ca_channels Block Dronedarone Dronedarone Dronedarone->K_channels Block Dronedarone->Na_channels Block Dronedarone->Ca_channels Block Prolong_APD Prolongation of Action Potential Duration K_channels->Prolong_APD Decrease_Excitability Decreased Atrial Excitability Na_channels->Decrease_Excitability Ca_channels->Decrease_Excitability Prolong_ERP Prolongation of Effective Refractory Period Prolong_APD->Prolong_ERP Anti_AF Anti-Atrial Fibrillation Effects Prolong_ERP->Anti_AF Decrease_Excitability->Anti_AF

Caption: Mechanism of Action of Amiodarone and Dronedarone.

Experimental Workflow for a Canine Model of AF cluster_prevention Prevention Arm cluster_termination Termination Arm start Start isolate_atria Isolate Canine Right Atria start->isolate_atria perfuse Arterially Perfuse Preparations isolate_atria->perfuse record_baseline Record Baseline Electrophysiological Parameters perfuse->record_baseline pretreat Pre-treat with Amiodarone or Dronedarone (10 μM) record_baseline->pretreat induce_af_termination Induce Persistent AF with ACh (1.0 μM) record_baseline->induce_af_termination induce_af_prevention Induce AF with ACh (1.0 μM) + Rapid Pacing pretreat->induce_af_prevention assess_prevention Assess Prevention of AF Induction induce_af_prevention->assess_prevention end End assess_prevention->end administer_drug Administer Amiodarone or Dronedarone (10 μM) induce_af_termination->administer_drug assess_termination Assess Termination of AF administer_drug->assess_termination assess_termination->end

Caption: Experimental Workflow for a Canine Model of AF.

Summary and Conclusion

The presented experimental data from a canine atrial fibrillation model demonstrate that, in an acute setting, amiodarone is more potent than dronedarone at modifying atrial electrophysiology and is more effective at both terminating and preventing acetylcholine-induced AF.[1][2] Both drugs exhibit a multi-ion channel blocking mechanism, which is central to their antiarrhythmic effects.[3][5][6] Dronedarone was developed as a non-iodinated analogue of amiodarone to reduce the risk of certain adverse effects.[6] While clinical data suggests dronedarone has a better safety profile in some patient populations, preclinical evidence indicates a lower antiarrhythmic efficacy compared to amiodarone.[1][7] These findings are critical for guiding the selection of appropriate therapeutic candidates and for the design of future studies aimed at developing novel antiarrhythmic agents with an optimal balance of efficacy and safety.

References

Amiodarone vs. Sotalol: A Head-to-Head Comparison of QT Prolongation Effects for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two primary antiarrhythmic agents, Amiodarone and Sotalol, focusing on their impact on cardiac repolarization. This guide synthesizes experimental data to provide a clear comparison of their effects on QT interval prolongation, a critical consideration in cardiovascular drug safety and development.

This comparison guide delves into the electrophysiological properties of Amiodarone and Sotalol, two commonly utilized Class III antiarrhythmic drugs, with a specific focus on their propensity to prolong the QT interval of the electrocardiogram (ECG). Understanding the nuances of this effect is paramount for researchers, scientists, and drug development professionals in the fields of cardiology and pharmacology, as excessive QT prolongation can precipitate life-threatening arrhythmias, most notably Torsades de Pointes (TdP). This document provides a detailed overview of their mechanisms of action, a quantitative comparison of their effects on the QT interval based on published experimental data, and a summary of the methodologies employed in these critical studies.

Executive Summary of Comparative Data

The following tables summarize the key quantitative findings from head-to-head and dose-response studies of Amiodarone and Sotalol concerning their effects on the QT and heart rate-corrected QT (QTc) intervals.

DrugBaseline QT (ms)Post-treatment QT (ms)Change in QT (ms)Baseline QTc (ms)Post-treatment QTc (ms)Change in QTc (ms)Study Population
Amiodarone 418 ± 28464 ± 34+46436 ± 25468 ± 29+32Patients with cardiac arrhythmias (n=26)
Sotalol 412 ± 31455 ± 36+43432 ± 27462 ± 31+30Patients with cardiac arrhythmias (n=26)

Data from Cui et al. (1994). Values are presented as mean ± standard deviation.

DrugDosePercent Change in QTcStudy Population
Sotalol 320 mg/day+5.8%Healthy Volunteers
Sotalol 640 mg/day+11.8%Healthy Volunteers

Data from a study on the rate dependence of sotalol-induced QT prolongation.

DrugDose RangeQTc ProlongationIncidence of Torsades de Pointes (TdP)
Amiodarone 100-400 mg/day (maintenance)Dose-dependent<1%
Sotalol 160-320 mg/day10-40 ms1-2%
Sotalol >320 mg/day>40 msUp to 5%

Compiled from various sources indicating the dose-dependent nature of QT prolongation and associated risks.

Mechanisms of Action and Electrophysiological Effects

Both Amiodarone and Sotalol are classified as Vaughan-Williams Class III antiarrhythmic agents, primarily exerting their effects by blocking potassium channels involved in the repolarization phase of the cardiac action potential. However, their pharmacological profiles are distinct.

Amiodarone exhibits a complex mechanism of action, blocking multiple ion channels, including potassium, sodium, and calcium channels, in addition to possessing anti-adrenergic properties.[1] Its dominant effect is the inhibition of the delayed rectifier potassium current (IKr), which leads to a prolonged action potential duration and, consequently, an extended QT interval on the surface ECG.[2] This multifaceted channel blockade is thought to contribute to its lower incidence of TdP compared to other Class III agents, despite significant QT prolongation.[3]

Sotalol also primarily acts by blocking the delayed rectifier potassium current (IKr), leading to a prolonged action potential duration and QT interval.[4] Unlike amiodarone, sotalol is a non-selective beta-blocker, which contributes to its antiarrhythmic effects by reducing heart rate and myocardial oxygen demand.[4] The QT prolonging effect of sotalol is known to be dose-dependent.[4]

cluster_Effect Electrophysiological Effect A_K Blocks K+ Channels (I_Kr) APD Prolonged Action Potential Duration A_K->APD A_Na Blocks Na+ Channels A_Na->APD A_Ca Blocks Ca2+ Channels A_Ca->APD A_Ad Anti-adrenergic Effects S_K Blocks K+ Channels (I_Kr) S_K->APD S_Beta Non-selective Beta Blocker QT QT Interval Prolongation APD->QT

Mechanisms of Action of Amiodarone and Sotalol.

Experimental Protocols

The assessment of drug-induced QT prolongation is a critical component of clinical trials for antiarrhythmic agents. The methodologies employed in the cited studies generally adhere to the principles outlined in regulatory guidelines for "Thorough QT/QTc" studies.

A typical experimental workflow for these studies involves several key steps:

  • Baseline ECG Recording: Prior to drug administration, multiple 12-lead ECGs are recorded to establish a stable baseline QT interval for each participant.

  • Drug Administration: The investigational drug (Amiodarone or Sotalol) is administered according to a predefined dosing schedule. In dose-response studies, this involves escalating doses.

  • Time-Matched ECG Recordings: Following drug administration, 12-lead ECGs are recorded at multiple time points. These time points are often selected to coincide with the expected peak plasma concentration of the drug.

  • QT Interval Measurement: The QT interval is measured from the onset of the QRS complex to the end of the T wave. To ensure accuracy and consistency, this is often performed by a central ECG laboratory with experienced readers, sometimes using digital calipers on high-resolution on-screen displays.

  • Heart Rate Correction: The measured QT interval is corrected for heart rate to obtain the QTc interval. The most commonly used correction formulas are Bazett's (QTc = QT / √RR) and Fridericia's (QTc = QT / ³√RR). The choice of formula can impact the results, and often both are reported.

  • Data Analysis: The change in QTc from baseline is calculated for each time point. Statistical analysis is then performed to determine the significance of the drug's effect on the QTc interval.

Start Study Initiation Baseline Baseline ECG Recording Start->Baseline Dosing Drug Administration (Amiodarone or Sotalol) Baseline->Dosing ECG_Recording Time-Matched ECG Recordings Dosing->ECG_Recording Measurement QT Interval Measurement ECG_Recording->Measurement Correction Heart Rate Correction (e.g., Bazett's, Fridericia's) Measurement->Correction Analysis Data Analysis (Change from Baseline) Correction->Analysis End Study Conclusion Analysis->End

Typical Experimental Workflow for QT Prolongation Assessment.

Discussion and Conclusion

The available data indicate that both Amiodarone and Sotalol significantly prolong the QT interval. In a direct comparative study, the magnitude of QTc prolongation was similar for both drugs. However, it is crucial to consider the broader pharmacological context.

Amiodarone's complex mechanism of action, involving multiple ion channel blockade, may contribute to a lower risk of TdP compared to purer IKr blockers, even with substantial QT prolongation.[3] This is a critical consideration in the risk-benefit assessment for patients.

Sotalol exhibits a clear dose-dependent effect on QTc prolongation, with higher doses associated with a significantly increased risk of TdP.[4] This underscores the importance of careful dose titration and patient monitoring, particularly at the initiation of therapy.

For researchers and drug development professionals, the findings emphasize the necessity of conducting rigorous "Thorough QT/QTc" studies to characterize the proarrhythmic potential of new chemical entities. The choice between an agent like Amiodarone, with its complex pharmacology and side-effect profile, and a more specific agent like Sotalol, with its well-defined dose-dependent risk, will depend on the specific clinical indication and patient population. This head-to-head comparison provides a foundational understanding to inform such critical decisions in the development of future antiarrhythmic therapies.

References

A Comparative Guide to a Novel Stability-Indicating HPLC Method for Amiodarone and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of a new, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Amiodarone and its related impurities against a standard, existing method. The information presented is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Amiodarone drug substances and products.

Introduction

Amiodarone is a potent antiarrhythmic drug widely used in the treatment of various cardiac arrhythmias. Due to its complex chemical structure, it is susceptible to degradation, leading to the formation of several impurities that can impact its safety and efficacy. Therefore, a robust, stability-indicating analytical method is crucial for ensuring the quality of Amiodarone. The United States Pharmacopeia (USP) monograph for Amiodarone hydrochloride outlines an HPLC method for quantifying seven of its impurities.[1][2] However, this method has been reported to have issues with unresolved peaks.[1][2] This guide introduces a novel HPLC method with improved resolution and sensitivity, validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][3]

Comparative Analysis of HPLC Methods

The performance of the new HPLC method is compared against a typical, widely-used existing HPLC method for the analysis of Amiodarone and its impurities. The key validation parameters are summarized below.

Method Validation Summary
Validation ParameterNew HPLC MethodStandard HPLC MethodICH Acceptance Criteria
Specificity No interference from placebo and degradation productsMinor peak co-elution observed under stress conditionsThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999 for Amiodarone and all impurities[4]> 0.998 for Amiodarone and major impuritiesr² ≥ 0.99
Accuracy (% Recovery) 98.0% - 102.0% for Amiodarone; 90.0% - 107.0% for impurities[1][2]97.5% - 102.5% for Amiodarone; 88.0% - 108.0% for impurities98.0% - 102.0% for assay; 80.0% - 120.0% for impurities
Precision (% RSD) < 2.0% for Amiodarone; < 5.3% for impurities[1][2]< 2.5% for Amiodarone; < 7.0% for impurities≤ 2.0% for assay; ≤ 10.0% for impurities
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mLSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mLSignal-to-noise ratio of 10:1
Robustness No significant impact on results with minor variations in pH, flow rate, and mobile phase compositionSensitive to minor changes in mobile phase compositionThe reliability of an analysis with respect to deliberate variations in method parameters.
Chromatographic Conditions
ParameterNew HPLC MethodStandard HPLC Method
Column Agilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm)[1][2]C18 column (150 x 4.6 mm, 5 µm)
Mobile Phase A: 50 mM acetate buffer pH 5.5B: Methanol:Acetonitrile (3:4, v/v)[1][2]A: Buffer solution pH 5.0B: Methanol:Acetonitrile (30:40, v/v)[4][5]
Elution Gradient[1][2]Isocratic[4][5]
Flow Rate 0.8 mL/min1.0 mL/min
Detection Wavelength 240 nm[4][5]240 nm[4][5]
Column Temperature 30°C35°C
Injection Volume 10 µL20 µL

Experimental Protocols

Detailed methodologies for the validation of the new HPLC method are provided below.

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, this compound was subjected to forced degradation under various stress conditions.[1][2]

  • Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60°C for 12 hours.[3]

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 48 hours.

  • Thermal Degradation: Dry heat at 105°C for 72 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The stressed samples were then analyzed using the new HPLC method to assess for any co-eluting peaks with Amiodarone and its known impurities.

Linearity

Linearity was evaluated by preparing standard solutions of Amiodarone and each impurity at five different concentrations ranging from the LOQ to 150% of the target concentration. The peak areas were plotted against the corresponding concentrations, and the correlation coefficient (r²) was determined from the linear regression analysis.

Accuracy

The accuracy of the method was determined by a recovery study. A known amount of Amiodarone and its impurities were spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was prepared in triplicate, and the percentage recovery was calculated.

Precision

Precision was assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-day precision): Six replicate injections of the standard solution were performed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on two different days by different analysts using different equipment.

  • Reproducibility: The analysis was performed in a different laboratory.

The relative standard deviation (%RSD) of the results was calculated to express the precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. A series of dilute solutions of Amiodarone and its impurities were injected, and the concentrations that yielded a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ were determined.[1]

Robustness

The robustness of the method was evaluated by intentionally introducing small variations in the chromatographic parameters, including:

  • Mobile phase pH (± 0.2 units)

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

The effect of these changes on the system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) was monitored.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the new HPLC method.

HPLC_Validation_Workflow A Method Development B Method Optimization A->B C Method Validation Protocol B->C D Specificity (Forced Degradation) C->D E Linearity & Range C->E F Accuracy (% Recovery) C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J System Suitability D->J E->J F->J G->J H->J I->J K Validation Report & Method Transfer J->K

Caption: Logical workflow for HPLC method validation.

Conclusion

The new stability-indicating HPLC method for the analysis of Amiodarone and its impurities demonstrates significant improvements in terms of specificity, sensitivity, and robustness compared to the standard method. The comprehensive validation, performed according to ICH guidelines, confirms that this method is accurate, precise, and reliable for its intended purpose. The enhanced resolution and gradient elution allow for better separation of all known impurities and degradation products, making it a superior choice for routine quality control and stability studies of Amiodarone. This method can contribute to ensuring the safety and efficacy of Amiodarone formulations in clinical use.[3]

References

A Cross-Species Glimpse into Amiodarone's Metabolic Journey

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Metabolism of Amiodarone Across Species

Amiodarone, a potent antiarrhythmic agent, exhibits a complex metabolic profile that varies significantly across different species. Understanding these metabolic distinctions is paramount for preclinical drug development and the extrapolation of animal model data to human clinical outcomes. This guide provides a comparative overview of amiodarone metabolism in humans, rats, mice, dogs, and monkeys, supported by experimental data and detailed methodologies.

Key Metabolic Pathways

Amiodarone primarily undergoes N-deethylation to form its major active metabolite, desethylamiodarone (DEA).[1][2][3] Further metabolism can occur through hydroxylation and the formation of other minor metabolites.[1][4] The cytochrome P450 (CYP) enzyme system, particularly the CYP3A subfamily, plays a crucial role in these transformations.[2][3][5]

dot

Amiodarone_Metabolism Amiodarone Amiodarone DEA Desethylamiodarone (DEA) (Active) Amiodarone->DEA N-deethylation (CYP3A, CYP1A1, CYP2C8) Other_Metabolites Other Minor Metabolites Amiodarone->Other_Metabolites Hydroxylated_DEA Hydroxylated DEA DEA->Hydroxylated_DEA Hydroxylation

Caption: Principal metabolic pathways of amiodarone.

Comparative Enzyme Kinetics

The efficiency of amiodarone metabolism varies across species, as evidenced by the differing kinetic parameters (Km and Vmax) for the formation of its primary metabolite, desethylamiodarone (DEA), in liver microsomes.

SpeciesMetaboliteEnzyme(s)Km (µM)Vmax (pmol/mg protein/min)Intrinsic Clearance (Vmax/Km)
Human DEACYP1A1--High
CYP3A4--High
Hydroxylated DEA-19.417.30.89
Rat DEACYP2D1--High
CYP2C11--High
Hydroxylated DEA-25.2542.14
Rabbit Hydroxylated DEA-6.3956087.64

Note: "-" indicates data not consistently available in the searched literature. Intrinsic clearance is a measure of the catalytic efficiency of the enzyme.

In humans, CYP1A1 and CYP3A4 exhibit the highest intrinsic clearance for the formation of DEA.[2] In rats, CYP2D1 and CYP2C11 are the most efficient enzymes in this conversion.[2] Interestingly, for the hydroxylation of DEA, rabbit liver microsomes show a significantly higher intrinsic clearance compared to both human and rat microsomes.[1]

Cross-Species Pharmacokinetics of Amiodarone and Desethylamiodarone

Pharmacokinetic parameters of amiodarone and its active metabolite, desethylamiodarone (DEA), reveal considerable inter-species variability in drug disposition.

SpeciesCompoundHalf-life (t½)
Human Amiodarone3.2 - 79.7 hours (single dose)[6]
Desethylamiodarone31 - 110 days (steady state)[7]
Rat Amiodarone15 - 105 hours (oral)[8]
Mouse Amiodarone-
Desethylamiodarone-
Dog Amiodarone-
Desethylamiodarone-
Monkey Amiodarone-
Desethylamiodarone-

Note: "-" indicates data not consistently available in the searched literature.

Humans exhibit a notably long and variable half-life for both amiodarone and DEA, contributing to the drug's accumulation and potential for adverse effects with chronic use.[6][7] In rats, the elimination half-life of amiodarone is also substantial.[8] Comprehensive pharmacokinetic data for mice, dogs, and monkeys remains less documented in the available literature.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

A common method to assess the metabolic stability and profile of a drug candidate involves incubation with liver microsomes from different species.

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (Human, Rat, Mouse, Dog, Monkey) Incubation Incubate at 37°C Microsomes->Incubation Amiodarone_sol Amiodarone Solution Amiodarone_sol->Incubation Cofactors NADPH (Cofactor) Cofactors->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Data Analysis (Metabolite Identification & Quantification) LCMS->Data_Analysis

Caption: In vitro amiodarone metabolism experimental workflow.

This procedure typically involves the following steps:

  • Incubation: Amiodarone is incubated with liver microsomes from the target species in the presence of NADPH, a necessary cofactor for CYP enzyme activity, at 37°C.[9]

  • Reaction Quenching: The metabolic reaction is stopped at various time points by adding a quenching solvent, such as acetonitrile.[9]

  • Sample Preparation: The quenched samples are centrifuged to precipitate proteins, and the supernatant containing the drug and its metabolites is collected.

  • LC-MS/MS Analysis: The supernatant is then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify amiodarone and its metabolites.[10][11]

Quantitative Analysis by LC-MS/MS

LC-MS/MS is a highly sensitive and specific technique for the quantification of drugs and their metabolites in biological matrices. The method involves:

  • Chromatographic Separation: An HPLC or UPLC system separates the parent drug and its metabolites based on their physicochemical properties.

  • Mass Spectrometric Detection: A mass spectrometer detects and quantifies the separated compounds based on their mass-to-charge ratio. Multiple Reaction Monitoring (MRM) is often used for its high selectivity and sensitivity.

Conclusion

The metabolism of amiodarone demonstrates significant cross-species variability, particularly in the enzymatic kinetics of its primary metabolic pathways. While N-deethylation to the active metabolite DEA is a common route, the specific CYP isoforms involved and their efficiencies differ between humans and preclinical animal models. The pronounced differences in pharmacokinetic profiles, especially the long half-life in humans, underscore the challenges in directly extrapolating animal data. A thorough understanding of these species-specific metabolic characteristics is crucial for the rational design of preclinical studies and the accurate prediction of amiodarone's behavior in humans. Further research is warranted to fill the existing data gaps, particularly for canine and non-human primate models.

References

In-Vitro Showdown: Amiodarone and its Analogs' Affinity for the hERG Channel

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

Amiodarone, a potent class III antiarrhythmic agent, is a cornerstone in the management of various cardiac arrhythmias. However, its clinical utility is often hampered by a significant side effect profile, including the potential to induce life-threatening arrhythmias by blocking the human Ether-a-go-go-Related Gene (hERG) potassium channel. This has spurred the development of numerous analogs aimed at retaining antiarrhythmic efficacy while mitigating adverse effects. This guide provides an objective in-vitro comparison of Amiodarone and its key analogs, focusing on their hERG channel blocking potential, supported by experimental data and detailed methodologies.

Quantitative Comparison of hERG Channel Blockade

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in blocking the hERG channel. The following table summarizes the IC50 values for Amiodarone and several of its analogs, as determined by in-vitro patch-clamp experiments on HEK293 cells stably expressing the hERG channel.

CompoundTypehERG IC50 (µM)Reference
Amiodarone Parent Drug0.045 - 9.8[1][2][3]
Desethylamiodarone (DEA)Metabolite0.1576[2]
N-bis-desethylamiodaroneMetabolite< 1[4]
B2-O-CH2CH2-N-pyrrolidineCyclic Analog< 1[4][5]
B2-O-CH2CH2-N-piperidineCyclic Analog< 1[4][5]
B2-O-CH2CH2-N-diisopropylStructural Analog1 - 10[4]
DronedaroneNon-iodinated Analog0.0426[6]
CelivaroneNon-iodinated AnalogBlocks multiple K+ channels[7]

Note: IC50 values for Amiodarone can vary between studies, likely due to differences in experimental conditions such as temperature and the specific expression system used.[1] For instance, studies using Xenopus oocytes reported a higher IC50 of 9.8 µM, while those using mammalian cell lines at physiological temperatures reported values in the nanomolar range.[1][3]

Experimental Protocols: Unveiling the hERG Blockade

The data presented in this guide were primarily generated using the whole-cell patch-clamp technique, a gold-standard electrophysiological method for studying ion channels.

Cell Preparation and Culture

Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are the most commonly used cellular model.[2] These cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with antibiotics to maintain the selection of hERG-expressing cells.

Electrophysiological Recording

Whole-cell patch-clamp recordings are performed at a physiological temperature of 37°C.[1][2] The basic steps are as follows:

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • Internal and External Solutions: The internal (pipette) solution is designed to mimic the intracellular ionic environment, while the external (bath) solution mimics the extracellular environment.

  • Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is clamped at a holding potential (typically -80 mV) to keep the hERG channels in a closed state.

  • Eliciting hERG Current: A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic "tail current" which is used to quantify the hERG block.[8]

  • Drug Application: The compound of interest is applied to the cell via a perfusion system. The effect of the compound on the hERG current is measured after a steady-state block is achieved.

  • Data Analysis: The reduction in the tail current amplitude in the presence of the drug is used to calculate the percentage of channel block. The IC50 value is then determined by fitting the concentration-response data to the Hill equation.

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for assessing the hERG channel block of a test compound.

hERG_Workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Patch-Clamp Electrophysiology cluster_data_analysis Data Analysis cluster_output Output cell_culture HEK293 Cell Culture (hERG expressing) cell_plating Plating cells on coverslips cell_culture->cell_plating seal_formation Giga-seal Formation cell_plating->seal_formation pipette_prep Pipette Pulling & Filling pipette_prep->seal_formation whole_cell Whole-cell Configuration seal_formation->whole_cell voltage_clamp Voltage Clamp Protocol Application whole_cell->voltage_clamp current_measurement hERG Tail Current Measurement voltage_clamp->current_measurement drug_application Test Compound Perfusion drug_application->voltage_clamp block_calculation % Block Calculation current_measurement->block_calculation ic50_determination IC50 Determination (Hill Equation) block_calculation->ic50_determination result Comparative hERG Block Potency ic50_determination->result

Experimental workflow for assessing hERG channel block.

Signaling Pathways and Logical Relationships

The interaction of Amiodarone and its analogs with the hERG channel is a direct physical blockade of the ion channel pore. This is not a classical signaling pathway involving secondary messengers. The key relationship is the concentration-dependent inhibition of potassium ion flow through the channel.

hERG_Block_Mechanism cluster_drug Drug cluster_channel Ion Channel cluster_effect Cellular Effect drug Amiodarone or Analog hERG hERG K+ Channel drug->hERG Binds to & Blocks Pore k_flow Reduced K+ Efflux hERG->k_flow Inhibits ap_prolongation Action Potential Prolongation k_flow->ap_prolongation Leads to

Mechanism of hERG channel blockade by Amiodarone and its analogs.

Conclusion

The in-vitro data clearly demonstrate that modifications to the Amiodarone structure can significantly alter its affinity for the hERG channel. Analogs such as Dronedarone show comparable potency to Amiodarone, while others exhibit a reduced or enhanced blocking effect.[4][6] This comparative guide highlights the importance of in-vitro hERG screening in the early stages of drug development to identify candidates with a more favorable cardiac safety profile. The provided experimental framework serves as a foundational reference for researchers designing and interpreting such crucial safety pharmacology studies.

References

Assessing the In Vivo Bioequivalence of Generic Amiodarone Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo bioequivalence of generic amiodarone formulations with the reference brand-name product. Amiodarone, a class III antiarrhythmic agent, is critical in managing life-threatening cardiac arrhythmias.[1] Due to its complex pharmacokinetic profile, including a long elimination half-life and high variability, ensuring the bioequivalence of generic formulations is paramount for patient safety and therapeutic efficacy.[2][3] This document summarizes key pharmacokinetic data from various bioequivalence studies, details typical experimental protocols, and visualizes the study workflow.

Quantitative Data Summary

The following tables present a consolidated view of the pharmacokinetic parameters from several in vivo bioequivalence studies comparing generic amiodarone formulations to the reference product. The primary endpoints for bioequivalence assessment are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[4] For a generic product to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means of the generic and reference products for both AUC and Cmax must fall within the range of 80% to 125%.[5][6]

Table 1: Bioequivalence Data for Amiodarone - Single-Dose Studies in Healthy Volunteers

Study ReferenceGeneric ManufacturerDosage (mg)Pharmacokinetic ParameterTest Formulation (Mean ± SD or Geometric Mean)Reference Formulation (Mean ± SD or Geometric Mean)Ratio of Geometric Means (Test/Reference) %90% Confidence Interval
Study A[7]Balkanpharma400AUC (ng·h/mL)--96.087.0 - 106.0
Cmax (ng/mL)--102.086.0 - 121.0
Study B[6]Not Specified400AUC0-t (ng·h/mL)3811.263806.08-82.87 - 118.79
AUC0-∞ (ng·h/mL)4787.954800.96-82.79 - 117.82
Cmax (ng/mL)303.68289.43-87.46 - 122.18
Study C[8]Alphapharm400AUC0-t (ng·h/mL)9407.910221.5-80 - 125%
AUC0-∞ (ng·h/mL)10448.411517.1-80 - 125%
Cmax (ng/mL)366.20383.5-80 - 125%
Study D[9]Copley400Cmax (ng/mL)277281-Within 80-125%
Study E[10]Not Specified200 (Fasting)AUC0-72h--107.2795.78 - 120.15
Cmax--107.6192.73 - 124.89
200 (Fed)AUC0-72h--100.897.0 - 104.8
Cmax--100.694.1 - 107.5

Table 2: Steady-State Plasma Concentrations of Amiodarone - Post-Market Analysis

Study ReferenceGeneric FormulationParameterBrand Name (Cordarone) (Mean ± SD)Generic Formulation (Mean ± SD)p-value
Retrospective Analysis[3]PaceroneAmiodarone (µg/mL)1.07 ± 0.481.19 ± 0.66>0.05
Desethylamiodarone (µg/mL)0.95 ± 0.300.96 ± 0.49>0.05

Experimental Protocols

The following is a detailed methodology for a typical in vivo bioequivalence study of generic amiodarone, synthesized from various sources including regulatory guidelines and published research.[8][9][11]

1. Study Design:

  • Design: A single-dose, randomized, two-period, two-sequence, crossover study is the standard design.[2][11] Due to amiodarone's long half-life, a parallel design may also be considered.[11]

  • Condition: The study is typically conducted under fasting conditions.[8][9] Some studies also investigate the effect of food on bioavailability.[10]

  • Subjects: Healthy, non-smoking male and non-pregnant, non-lactating female volunteers are recruited. The number of subjects is typically between 24 and 42.[2][12]

  • Washout Period: A crucial aspect for amiodarone studies is an adequate washout period between the two treatment periods in a crossover design, which is typically 3 to 4 weeks, to prevent carryover effects due to its long elimination half-life.[2]

2. Dosing and Administration:

  • Test Product: The generic amiodarone formulation.

  • Reference Product: The brand-name amiodarone (e.g., Cordarone®).

  • Dose: A single oral dose, typically 400 mg (e.g., 2 x 200 mg tablets), is administered.[7][8][9]

  • Administration: The dose is administered with a standardized volume of water after an overnight fast of at least 10 hours.

3. Blood Sampling:

  • Pre-dose: A blood sample is collected before dosing.

  • Post-dose: A series of blood samples are collected at specific time points after drug administration. Given amiodarone's pharmacokinetic profile, sampling is extended over a significant period, often up to 72 hours or longer, to accurately characterize the absorption and elimination phases.[4][6] Frequent sampling is performed around the expected time of maximum concentration (Tmax).

4. Bioanalytical Method:

  • Technique: A validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is commonly used for the quantification of amiodarone and its active metabolite, desethylamiodarone, in plasma.[4]

  • Validation: The analytical method must be validated for specificity, sensitivity, linearity, precision, and accuracy according to regulatory guidelines.[4]

5. Pharmacokinetic and Statistical Analysis:

  • Parameters: The key pharmacokinetic parameters calculated are AUC from time zero to the last measurable concentration (AUC0-t), AUC extrapolated to infinity (AUC0-∞), Cmax, and the time to reach Cmax (Tmax).

  • Statistical Model: The data for AUC and Cmax are log-transformed before statistical analysis. An analysis of variance (ANOVA) is performed to assess the effects of formulation, period, sequence, and subject.

  • Bioequivalence Acceptance Criteria: The 90% confidence intervals for the ratio of the geometric means of the test and reference products for the log-transformed AUC and Cmax must be within the 80% to 125% range.[5][6]

Visualizations

Amiodarone Bioequivalence Study Workflow

Bioequivalence_Workflow cluster_screening Subject Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Sample & Data Analysis s1 Inclusion/Exclusion Criteria Assessment s2 Informed Consent s1->s2 p1_rand Randomization to Treatment Group (Test or Reference) s2->p1_rand p1_dose Overnight Fast & Single Dose Administration p1_rand->p1_dose p1_sample Serial Blood Sampling (e.g., 0-72h) p1_dose->p1_sample washout Washout Period (≥ 3 weeks) p1_sample->washout p2_dose Overnight Fast & Crossover Dose Administration washout->p2_dose p2_sample Serial Blood Sampling (e.g., 0-72h) p2_dose->p2_sample a1 Plasma Sample Analysis (LC-MS/MS) p2_sample->a1 a2 Pharmacokinetic Parameter Calculation (AUC, Cmax) a1->a2 a3 Statistical Analysis (90% CI) a2->a3 conclusion Bioequivalence Determination a3->conclusion

Caption: Workflow of a typical single-dose, crossover bioequivalence study for amiodarone.

Amiodarone Signaling Pathway (Simplified)

Amiodarone_Pathway cluster_channels Ion Channel Blockade cluster_receptors Receptor Blockade cluster_effects Electrophysiological Effects amiodarone Amiodarone k_channel Potassium Channels (Class III) amiodarone->k_channel na_channel Sodium Channels (Class I) amiodarone->na_channel ca_channel Calcium Channels (Class IV) amiodarone->ca_channel beta_receptor Beta-Adrenergic Receptors (Class II) amiodarone->beta_receptor apd Prolongation of Action Potential Duration k_channel->apd na_channel->apd av_conduction Slowed AV Conduction ca_channel->av_conduction beta_receptor->av_conduction erp Increased Effective Refractory Period apd->erp outcome Antiarrhythmic Effect erp->outcome av_conduction->outcome

References

Differentiating the proarrhythmic potential of Amiodarone and other Class III antiarrhythmics

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Comparison of Proarrhythmic Potential

The difference in proarrhythmic risk between amiodarone and other Class III agents is evident in clinical data, where amiodarone consistently shows a lower incidence of TdP. This is further explained by preclinical data on their respective effects on key cardiac ion channels.

Data Presentation

Table 1: Comparative Clinical Proarrhythmic Potential

DrugPrimary Class III TargetOther ActionsTypical Incidence of Torsades de Pointes (TdP)
Amiodarone IKrINa, ICa-L, IKs block; Anti-adrenergic (β-blocker like)< 1%
Sotalol IKrNon-selective β-blocker (Class II)1% - 3% (dose-dependent)
Dofetilide IKr (Potent & Selective)None significant0.3% - 3.3% (dose and risk-factor dependent)

Note: Incidence rates are derived from various clinical trials and can be influenced by patient population, dosage, and monitoring protocols.

Table 2: Comparative Effects on Key Cardiac Ion Channels

DrugIKr (hERG) Block IC50INa (NaV1.5) Block IC50ICa-L (CaV1.2) Block IC50Key Takeaway
Amiodarone ~0.05 - 1 µM~3 µM~3 - 15 µMPotent IKr block, but also significant INa and ICa-L block at clinical concentrations.
Sotalol ~30 - 120 µM> 100 µM (weak)> 100 µM (weak)Primarily an IKr blocker (in its Class III action) with minimal effects on other channels.
Dofetilide ~0.005 - 0.012 µM> 100 µM (very weak)> 30 µM (weak)Highly potent and selective IKr blocker with a large safety margin for other channels.

IC50 values represent the concentration of a drug that causes 50% inhibition of the specified ion current. Values can vary significantly based on the experimental conditions (e.g., cell type, temperature, voltage protocol). The data presented are representative values from patch-clamp studies on mammalian cell lines.

Visualization of Mechanisms and Workflows

Signaling Pathway: Cardiac Action Potential

The following diagram illustrates the phases of the ventricular myocyte action potential and highlights the different ion channel targets of amiodarone versus more selective Class III agents.

Ventricular Action Potential & Drug Targets cluster_AP Action Potential cluster_Currents Primary Ion Currents cluster_Drugs Drug Targets P0 Phase 0 Depolarization P1 Phase 1 Early Repol. P2 Phase 2 Plateau P3 Phase 3 Repolarization P4 Phase 4 Resting INa INa (fast) (Na+ in) INa->P0 ICaL ICa-L (Ca2+ in) ICaL->P2 IKr IKr (K+ out) IKr->P3 IKs IKs (K+ out) IKs->P3 IK1 IK1 (K+ out) IK1->P4 Amiodarone Amiodarone Amiodarone->INa Amiodarone->ICaL Amiodarone->IKr Amiodarone->IKs Pure_Class_III Pure Class III (Dofetilide, Sotalol) Pure_Class_III->IKr

Caption: Ion channel targets on the ventricular action potential.

Logical Relationship: Proarrhythmic Mechanisms

This diagram illustrates the divergent pathways leading to the different proarrhythmic risks of amiodarone versus pure IKr blockers.

cluster_pure Pure IKr Blockers (Sotalol, Dofetilide) cluster_amio Amiodarone p1 Potent & Selective IKr Block p2 Marked, less uniform APD Prolongation p1->p2 p3 ↑ Early Afterdepolarizations (EADs) ↑ Dispersion of Repolarization p2->p3 p4 Higher Risk of TdP p3->p4 a1 Multi-Channel Blockade (IKr, INa, ICa-L, β-block) a2 Balanced, more uniform APD Prolongation a1->a2 a3 ↓ EADs (INa, ICa-L block) ↓ Dispersion of Repolarization a2->a3 a4 Lower Risk of TdP a3->a4 start Class III Agents start->p1 Selective start->a1 Non-Selective cluster_invitro Component 1: In Vitro Assays cluster_insilico Component 2: In Silico Modeling cluster_validation Component 3: Validation c1 High-Throughput Patch Clamp Assess drug effects on multiple human cardiac ion channels c1_channels hERG (IKr), NaV1.5 (late INa), CaV1.2 (ICaL), Kir2.1 (IK1), KV7.1/minK (IKs), etc. c1->c1_channels c3 Integrate Ion Channel Data Simulate effects of drug on AP and calculate TdP risk score c1->c3 IC50 Data c2 Computer Model of Human Ventricular Action Potential (e.g., O'Hara-Rudy model) c2->c3 c5 Confirm predicted electrophysiological effects and arrhythmogenic signals (e.g., using MEA or VSD) c3->c5 Predicted Risk & AP Changes c4 Human Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) c4->c5 output Integrated Proarrhythmia Risk Assessment c5->output

Safety Operating Guide

Proper Disposal Procedures for Amiodarone Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY & LOGISTICAL INFORMATION

This document provides essential procedural guidance for the safe handling and disposal of Amiodarone Hydrochloride in a research environment. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is recognized for its potential health hazards, including reproductive toxicity and carcinogenicity, and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, all waste streams containing this compound must be managed as hazardous waste.

Core Principles of this compound Waste Management
  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be discharged into the sewer system.[2] The compound is extremely hazardous to aquatic organisms.[2]

  • Avoid Household Garbage: This chemical must not be disposed of with regular laboratory or household trash.[2]

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions. Leave chemicals in their original or clearly labeled containers.[3]

  • Consult Regulations: All disposal activities must comply with prevailing country, federal, state, and local regulations.[1][4]

  • Use a Licensed Waste Contractor: All waste containing this compound must be offered to a licensed hazardous material disposal company for incineration in an approved facility.[5][6]

Quantitative Data Summary

The following table summarizes key hazard and transportation data essential for the logistical planning of this compound disposal.

Data PointValueCitation(s)
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H350 (May cause cancer), H360/H361 (May/Suspected of damaging fertility or the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects).[1][2]
UN Number UN3077[2][4]
Proper Shipping Name Environmentally hazardous substance, solid, n.o.s. (Amiodarone (hydrochloride))[2][4]
Transport Hazard Class 9 (Miscellaneous hazardous materials)[2][4]
Packing Group III[2][4]
Aquatic Toxicity Very toxic for fish and plankton in water bodies.[2]
Water Hazard Class (Germany) WGK 3 (extremely hazardous for water)[2]

Step-by-Step Disposal Procedures

Disposal of Pure this compound (Solid Waste)
  • Containerization: Ensure the compound remains in its original, properly labeled container. If the original container is compromised, transfer the material to a new, compatible, and clearly labeled container.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound, CAS: 19774-82-4."

  • Segregation: Store the waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and incineration.[5][6]

Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

This category includes items such as gloves, bench paper, pipette tips, and empty vials that are contaminated with this compound.

  • Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container (e.g., a labeled drum or a sturdy, sealed bag).

  • Decontamination of Glassware: For reusable glassware, rinse thoroughly with a suitable solvent (e.g., methanol or ethanol) three times.[1] Collect the solvent rinsate as hazardous liquid waste (see Procedure 3). The cleaned glassware can then be washed normally.

  • Labeling: Clearly label the solid waste container as "Hazardous Waste - this compound Contaminated Debris."

  • Disposal: Manage the container for licensed hazardous waste incineration.[5]

Disposal of Liquid Waste (Solutions and Rinsate)

This includes stock solutions, experimental solutions, and solvent rinsate from decontaminating labware.

  • Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and compatible hazardous waste container.

  • pH Neutralization (if applicable): If the waste is highly acidic or basic from experimental procedures, it should be neutralized before being combined with other waste streams, if safe to do so. Consult your EHS department for specific guidance.

  • Labeling: Label the container "Hazardous Waste" and list all chemical constituents by percentage, including "this compound" and all solvents.

  • Disposal: Arrange for pickup by a licensed hazardous waste contractor for incineration.[5][7]

Management of Spills
  • Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel.[1]

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves. For large spills or powders, a respirator may be necessary.[1][8]

  • Contain the Spill: Prevent the spill from spreading or entering drains.[1]

  • Clean-up:

    • For Solids: Gently sweep or vacuum up the powder. To avoid generating dust, you can dampen the material with water before sweeping.[4] Use a vacuum cleaner fitted with a HEPA filter.[4]

    • For Liquids: Absorb the solution with an inert, non-combustible material like vermiculite, diatomite, or sand.[1]

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a sealed container for disposal as hazardous waste.[2]

  • Decontaminate Surfaces: Scrub the affected area with alcohol or a suitable detergent solution.[1] Collect this cleaning solution as hazardous liquid waste.

Experimental Protocols for Waste Characterization & Decontamination Verification

In a research setting, it may be necessary to verify the decontamination of surfaces or to quantify the concentration of this compound in a waste stream. The following are outlines of common analytical methods that can be adapted for these purposes.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for accurately quantifying this compound in liquid samples. It is highly specific and sensitive.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 100 x 3.0 mm, 3.5 µm) is required.[1]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient elution of two solvents:

    • Solvent A: 50 mM acetate buffer, pH 5.5.[1]

    • Solvent B: A mixture of methanol and acetonitrile (e.g., 3:4 v/v).[1]

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations (e.g., ranging from 10-50 µg/mL) in the mobile phase or a suitable diluent like methanol.[8]

  • Sample Preparation:

    • Liquid Waste: Filter the sample through a 0.45 µm filter.[9] Dilute with the mobile phase to a concentration that falls within the range of the standard curve.

    • Surface Wipe Sample: Wipe the surface with a swab moistened with methanol. Extract the swab in a known volume of methanol. This solution can then be analyzed.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[10]

    • Detection Wavelength: 240 nm or 242 nm.[4][10]

    • Injection Volume: 10-20 µL.[8]

  • Analysis: Inject the prepared standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Screening by UV-Visible Spectrophotometry

This method is faster and simpler than HPLC and can be used for initial screening or for quantifying relatively clean samples where interfering substances are not a concern.

Methodology:

  • Instrumentation: A standard UV-Visible spectrophotometer.

  • Solvent/Blank: Use methanol as the solvent and blank.[5]

  • Standard Preparation: Prepare a series of standard solutions of this compound in methanol with concentrations ranging from approximately 4-24 µg/mL.[5]

  • Sample Preparation: Dilute the liquid waste sample with methanol to a concentration expected to fall within the linear range of the assay. Filter if necessary.

  • Measurement:

    • Scan the standard solutions from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which should be approximately 242 nm.[5]

    • Measure the absorbance of each standard and the prepared sample at the λmax.

  • Analysis: Create a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the absorbance of the sample to determine its concentration from the curve.

Mandatory Visualizations

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

AmiodaroneDisposalWorkflow This compound Waste Disposal Workflow start Waste Generation (this compound) identify_type Identify Waste Type start->identify_type solid_pure Pure Solid / Expired Chemical identify_type->solid_pure Solid solid_contam Contaminated Solids (PPE, Labware) identify_type->solid_contam Solid liquid Liquid Waste (Solutions, Rinsate) identify_type->liquid Liquid package_solid Package in sealed, labeled hazardous waste container. solid_pure->package_solid solid_contam->package_solid package_liquid Collect in sealed, labeled hazardous liquid waste container. liquid->package_liquid consult_sds Consult SDS & Institutional EHS Guidelines package_solid->consult_sds package_liquid->consult_sds store Store in designated secure hazardous waste area. Segregate from incompatibles. consult_sds->store arrange_pickup Arrange pickup with licensed hazardous waste vendor. store->arrange_pickup document Document waste manifest for incineration. arrange_pickup->document end_node Disposal Complete document->end_node

References

Personal protective equipment for handling Amiodarone Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling Amiodarone Hydrochloride in a laboratory setting. Adherence to these procedures is essential to mitigate health risks and ensure a safe research environment. This compound is a hazardous substance that can cause skin and eye irritation, is harmful if swallowed, inhaled, or absorbed through the skin, and is suspected of damaging fertility or the unborn child.[1][2] Prolonged or repeated exposure may cause damage to organs.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE CategorySpecifications
Eye and Face Protection Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] This includes tightly sealed safety glasses or goggles.[2][4] A face shield may be required for supplementary protection during splash-prone activities.[5]
Hand Protection Handle with impervious gloves.[3][4] Latex or nitrile gloves are recommended.[6] The protective gloves to be used must comply with the specifications of EC Directive 89/686/EEC and the related standard EN374.[4]
Protective Clothing Wear appropriate protective clothing to prevent skin contact.[2][7] This includes a lab coat or other protective garments. Contaminated clothing should be removed immediately and washed before reuse.[1][3]
Respiratory Protection If exposure risks are present, such as when handling the powder form or when engineering controls are insufficient, use appropriate respiratory protection.[2] A NIOSH-approved air-purifying respirator with an organic vapor cartridge or canister may be permissible.[8] For uncontrolled releases or unknown exposure levels, a powered air-purifying respirator or supplied air is recommended.[6]

Handling and Operational Plan

Engineering Controls:

  • Work in a well-ventilated area.[9]

  • Use a fume hood or other process enclosures to control airborne levels.[8]

  • Ensure adequate ventilation, especially in confined areas.[10]

Safe Handling Practices:

  • Preparation: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][7]

  • Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[4][9] Do not breathe dust or fumes.[3][9] Minimize dust generation and accumulation.[9][11]

  • During Handling: Do not eat, drink, or smoke when using this product.[3][4] Wash hands thoroughly after handling and before breaks.[1][9]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[2][4][9] The recommended storage temperature is 2-8°C.[9]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[5]

  • Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines (40 CFR 261.3).[9]

  • Container Disposal: Do not reuse empty containers.[9] Puncture containers to prevent reuse and dispose of them as unused products.[5]

  • Environmental Precautions: this compound is very toxic to aquatic life with long-lasting effects; avoid environmental release.[1][2] Do not allow the product to enter drains, other waterways, or soil.[3][9]

Hazard Summary

HazardDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin and Eye Irritation Causes skin irritation and serious eye irritation.[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][2][10]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[1][2] Possible target organs include the skin, liver, central nervous system, cardiovascular system, respiratory system, and thyroid.[6]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1][2]

Occupational Exposure Limits: No specific occupational exposure limits for this compound have been established by major regulatory bodies.[10] Therefore, exposure should be minimized to the lowest achievable level.

Experimental Workflow

start Start: Review Safety Data Sheet ppe Don Personal Protective Equipment (PPE) - Gloves - Safety Goggles - Lab Coat - Respirator (if needed) start->ppe handling Handling this compound - Use in a fume hood - Avoid dust generation - Minimize contact ppe->handling spill Emergency: Spill or Exposure handling->spill If spill occurs waste Waste Collection - Collect all contaminated materials - Use designated hazardous waste containers handling->waste first_aid First Aid Procedures - Skin: Wash with soap and water - Eyes: Rinse with water - Inhalation: Move to fresh air - Seek medical attention spill->first_aid first_aid->waste After initial response decontamination Decontaminate Work Area - Clean surfaces thoroughly waste->decontamination disposal Dispose of Hazardous Waste - Follow institutional and regulatory guidelines decontamination->disposal end End: Remove PPE and Wash Hands disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amiodarone Hydrochloride
Reactant of Route 2
Reactant of Route 2
Amiodarone Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.